molecular formula C13H18O3 B181239 2-[2-(Sec-butyl)phenoxy]propanoic acid CAS No. 887029-70-1

2-[2-(Sec-butyl)phenoxy]propanoic acid

Cat. No.: B181239
CAS No.: 887029-70-1
M. Wt: 222.28 g/mol
InChI Key: RVCUDPXOVJSAHP-UHFFFAOYSA-N
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Description

2-[2-(Sec-butyl)phenoxy]propanoic acid is a chemical compound of interest in agricultural chemistry research, particularly in the development and study of synthetic herbicides. It belongs to the general class of phenoxypropanoic acids, a group known to include compounds that act as acetyl-CoA carboxylase (ACCase) inhibitors . ACCase is a crucial enzyme in the biosynthesis of lipids in plants, and its inhibition disrupts fatty acid production, leading to the cessation of plant growth . Researchers investigate such compounds to understand their selectivity and efficacy, especially against grass weeds in broad-leaved crops . The structural features of this acid, including the chiral center and the sec-butylphenoxy moiety, make it a valuable scaffold for studying structure-activity relationships (SAR). Investigations focus on how variations in the aromatic substitution and the alkyl chain influence herbicidal activity and metabolic fate in plants . The primary research value of 2-[2-(Sec-butyl)phenoxy]propanoic acid lies in its use as a key intermediate for the synthesis and profiling of novel ACCase inhibitors, contributing to the ongoing effort to manage weed resistance . This product is strictly for research use in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-butan-2-ylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-4-9(2)11-7-5-6-8-12(11)16-10(3)13(14)15/h5-10H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVCUDPXOVJSAHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20586412
Record name 2-[2-(Butan-2-yl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887029-70-1
Record name 2-[2-(Butan-2-yl)phenoxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20586412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-[2-(Sec-butyl)phenoxy]propanoic acid CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-[2-(Sec-butyl)phenoxy]propanoic Acid

CAS Number: 887029-70-1 IUPAC Name: 2-[2-(butan-2-yl)phenoxy]propanoic acid Molecular Formula: C₁₃H₁₈O₃ Molecular Weight: 222.28 g/mol

Executive Technical Summary

2-[2-(Sec-butyl)phenoxy]propanoic acid (CAS 887029-70-1) is a specialized organic acid belonging to the phenoxypropionic acid class. Structurally, it consists of a propanoic acid moiety ether-linked to the 2-position of a phenol ring, which is further substituted with a sec-butyl group at the ortho position.

This structural motif is highly significant in agrochemistry and medicinal chemistry. It serves as a core pharmacophore for auxinic herbicides (e.g., Mecoprop, Dichlorprop) and PPAR agonists (peroxisome proliferator-activated receptors) used in metabolic disorder treatments. The presence of the bulky sec-butyl group at the ortho position introduces steric hindrance that influences both the metabolic stability and the binding affinity of the molecule to auxin-binding proteins or nuclear receptors.

Chemical Identity & Physicochemical Properties

The following data consolidates the fundamental chemical characteristics of the compound.

PropertyValue/Description
CAS Registry Number 887029-70-1
SMILES CCC(C)c1ccccc1OC(C)C(=O)O
InChI Key RVCUDPXOVJSAHP-UHFFFAOYSA-N
Physical State Solid (typically white to off-white crystalline powder)
Solubility Soluble in organic solvents (DCM, Methanol, DMSO); Low solubility in water (acidic form).
pKa (Predicted) ~3.8 - 4.2 (Carboxylic acid group)
LogP (Predicted) ~3.2 - 3.5 (Lipophilic due to sec-butyl and phenyl groups)
Stereochemistry Contains two chiral centers: the sec-butyl carbon and the α-carbon of the propanoic acid. The CAS usually refers to the racemic mixture unless specified (e.g., R-isomer for herbicidal activity).

Synthetic Methodology: The "Self-Validating" Protocol

Objective: Synthesis of 2-[2-(Sec-butyl)phenoxy]propanoic acid via Williamson Ether Synthesis.

Rationale: This method utilizes the nucleophilic substitution of an α-halo ester by a phenoxide ion. It is preferred for its high yield and operational simplicity. The use of an ester intermediate allows for easier purification before the final hydrolysis step.

Step 1: Etherification (O-Alkylation)
  • Reagents: 2-sec-butylphenol (1.0 eq), Ethyl 2-bromopropionate (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous).

  • Protocol:

    • Dissolve 2-sec-butylphenol in anhydrous MeCN under N₂ atmosphere.

    • Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide.

    • Dropwise add Ethyl 2-bromopropionate.

    • Reflux the mixture at 80°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of phenol.

    • Workup: Cool, filter off inorganic salts, and concentrate the filtrate. Partition the residue between water and Ethyl Acetate. Wash organic layer with brine, dry over Na₂SO₄, and concentrate to yield the intermediate Ethyl 2-[2-(sec-butyl)phenoxy]propionate .

Step 2: Hydrolysis (Ester Cleavage)
  • Reagents: Intermediate Ester, NaOH (2M aq), Methanol/THF (1:1).

  • Protocol:

    • Dissolve the crude ester in Methanol/THF.

    • Add 2M NaOH (3.0 eq) and stir at ambient temperature for 2-4 hours.

    • Workup: Concentrate to remove organic solvents. Dilute the aqueous residue with water.

    • Critical Step: Acidify carefully with 1M HCl to pH ~2. The product will precipitate as a solid or oil.

    • Extract with DCM, dry, and recrystallize from Hexane/EtOAc to obtain the pure acid.

Visual Synthesis Workflow

Synthesis Start 2-sec-butylphenol Inter Intermediate Ester (Ethyl 2-[2-(sec-butyl)phenoxy]propionate) Start->Inter Reflux 4-6h (SN2 Substitution) Reagent1 Ethyl 2-bromopropionate + K2CO3 / MeCN Reagent1->Inter Acid Acidification (HCl) Inter->Acid Saponification Reagent2 NaOH / MeOH Hydrolysis Reagent2->Acid Final Target Acid (CAS 887029-70-1) Acid->Final Precipitation pH ~2

Caption: Step-wise Williamson ether synthesis pathway for generating the target phenoxypropionic acid.

Structural Characterization (Analytical Expectations)

To validate the synthesis, the following spectroscopic signals are diagnostic:

¹H NMR (400 MHz, CDCl₃):

  • δ 10.5-12.0 ppm (br s, 1H): Carboxylic acid proton (-COOH ).

  • δ 6.8-7.2 ppm (m, 4H): Aromatic protons. The substitution pattern (1,2-disubstituted) will show characteristic ortho-splitting.

  • δ 4.7 ppm (q, 1H, J=7 Hz): The chiral proton α to the carboxylic acid (-O-CH (CH₃)-COOH).

  • δ 2.9 ppm (m, 1H): Benzylic proton of the sec-butyl group (-CH(CH₃)CH₂CH₃).

  • δ 1.6 ppm (d, 3H, J=7 Hz): Methyl group of the propanoic acid moiety.

  • δ 0.8-1.2 ppm (m, 8H): Methyl and methylene protons of the sec-butyl group.

IR Spectroscopy:

  • 2500-3300 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer).

  • 1700-1725 cm⁻¹: Strong C=O stretch (Carboxylic acid carbonyl).

  • 1240 cm⁻¹: Strong C-O-C asymmetric stretch (Ar-O-Alkyl ether).

Functional Applications & Mechanism of Action

A. Auxinic Herbicide Mimicry

This compound is a structural analog of Mecoprop (MCPP). The phenoxypropionic acid moiety mimics the natural plant hormone Indole-3-acetic acid (IAA) .

  • Mechanism: It binds to the TIR1/AFB auxin receptor proteins, promoting the degradation of Aux/IAA transcriptional repressors. This leads to uncontrolled cell growth, epinasty, and eventual plant death.

  • Stereospecificity: The (R)-enantiomer at the propanoic acid center is typically the biologically active form.

B. PPAR Agonist Pharmacophore

The structure (lipophilic tail + aromatic spacer + acidic headgroup) fits the SAR (Structure-Activity Relationship) for PPARα/γ agonists .

  • Potential: It may serve as a fragment or lead compound in the development of hypolipidemic agents (fibrates) or insulin sensitizers.

Biological Signaling Pathway

Mechanism Compound 2-[2-(Sec-butyl)phenoxy]propanoic Acid Receptor TIR1/AFB Receptor (Plant Auxin Signaling) Compound->Receptor Binding mimicry Complex SCFTIR1 Complex Receptor->Complex Stabilization Degradation Ubiquitination of Aux/IAA Repressors Complex->Degradation E3 Ligase Activity GeneExp Activation of Auxin Response Genes Degradation->GeneExp Repression Lifted Effect Uncontrolled Growth (Herbicidal Action) GeneExp->Effect Physiological Response

Caption: Putative mechanism of action in plant systems as an auxin mimic.

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Wear nitrile gloves and safety goggles.

    • Avoid breathing dust/fumes.

    • Store in a cool, dry place away from strong oxidizing agents.

References

  • PubChem. 2-(2-sec-butylphenoxy)propanoic acid Compound Summary. National Library of Medicine.[1] Available at: [Link] (Note: Link directs to structurally related phenoxy acid entries for property validation).

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Pest Management Science. Available at: [Link]

  • U.S. EPA. Substance Registry Services: Phenoxypropionic acid derivatives. Available at: [Link]

Sources

Technical Monograph: 2-[2-(Sec-butyl)phenoxy]propanoic Acid

[1][2]

Executive Summary

2-[2-(Sec-butyl)phenoxy]propanoic acid (CAS: 887029-70-1) is a specialized organic acid belonging to the class of phenoxypropionic acids .[1] Structurally characterized by a propanoic acid backbone ether-linked to a phenol ring bearing a sec-butyl substituent at the ortho position, this compound serves as a critical intermediate in the synthesis of agrochemicals, specifically auxin-mimic herbicides, and as a lipophilic building block in medicinal chemistry.

Its chemical behavior is defined by two chiral centers—one at the sec-butyl group and one at the

Physicochemical Profile

The following data represents the calculated and experimentally derived properties for the standard isomeric mixture.

PropertyValueNotes
IUPAC Name 2-[2-(butan-2-yl)phenoxy]propanoic acid
Molecular Formula

Molecular Weight 222.28 g/mol
Physical State Viscous Oil or Low-Melting SolidDepends on diastereomeric purity
Boiling Point ~340 °C (Predicted)At 760 mmHg
pKa (Acid) 3.8 ± 0.2Carboxylic acid ionization
LogP (Octanol/Water) 3.65 ± 0.4High lipophilicity due to sec-butyl group
Solubility Soluble in DCM, MeOH, AcetonePoorly soluble in water (< 100 mg/L)
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors

Synthetic Methodology & Process Chemistry

The industrial and laboratory standard for synthesizing 2-[2-(Sec-butyl)phenoxy]propanoic acid utilizes the Williamson Ether Synthesis . This route is preferred for its scalability and the availability of precursors.

Reaction Scheme

The synthesis involves the O-alkylation of 2-sec-butylphenol with a 2-halopropionate ester , followed by base-catalyzed hydrolysis.

SynthesispathwayPhenol2-sec-Butylphenol(Nucleophile)IntermediateEster Intermediate(O-Alkylation Product)Phenol->IntermediateK2CO3, DMF90°C, 4hReagentMethyl 2-chloropropionate(Electrophile)Reagent->IntermediateProduct2-[2-(Sec-butyl)phenoxy]propanoic acidIntermediate->Product1. NaOH, MeOH/H2O2. HCl (Acidification)

Figure 1: Synthetic pathway via Williamson Ether Synthesis followed by saponification.

Detailed Experimental Protocol

Objective : Synthesis of 10.0 g of target acid.

Phase 1: O-Alkylation
  • Setup : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Maintain an inert atmosphere (

    
    ).
    
  • Reagents : Add 2-sec-butylphenol (6.8 g, 45 mmol) and anhydrous DMF (50 mL).

  • Base Addition : Add anhydrous Potassium Carbonate (

    
    )  (9.3 g, 67.5 mmol) in one portion. Stir at room temperature for 15 minutes to facilitate phenoxide formation.
    
  • Alkylation : Dropwise add Methyl 2-chloropropionate (6.1 g, 50 mmol).

  • Reaction : Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:1) for the disappearance of the phenol.

  • Workup : Cool to RT. Pour into ice-water (200 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo to yield the ester intermediate.
    
Phase 2: Hydrolysis (Saponification)
  • Hydrolysis : Dissolve the crude ester in Methanol (30 mL). Add NaOH solution (10%, 20 mL).

  • Reflux : Heat to reflux for 2 hours.

  • Acidification : Evaporate methanol. Cool the aqueous residue in an ice bath and acidify to pH 1 using 6M HCl . The product will precipitate as an oil or solid.

  • Purification : Extract with DCM, dry, and concentrate. Recrystallize from Hexane/EtOAc if solid, or perform column chromatography if oil.

Stereochemical Analysis

The molecule possesses two chiral centers , creating four possible stereoisomers (two pairs of diastereomers).

  • Center A (Sec-butyl) : The C2 carbon of the butyl chain is chiral.

  • Center B (Propanoic Acid) : The

    
    -carbon is chiral.
    

Implication for Researchers :

  • NMR Complexity : The diastereomers will likely show distinct chemical shifts in

    
     NMR, particularly for the methyl doublet of the propanoic acid group and the methine proton.
    
  • Biological Activity : In auxin herbicides, the (R)-isomer at the propanoic acid

    
    -position is typically the bioactive eutomer. Researchers should anticipate that the racemic synthesis yields a product with approximately 50% biological potency compared to the pure (R)-isomer.
    

Analytical Characterization

Expected NMR (400 MHz, )
Chemical Shift (

)
MultiplicityIntegrationAssignment
10.5 - 11.0 Broad Singlet1H-COOH (Carboxylic Acid)
6.8 - 7.2 Multiplet4HAromatic Ring Protons
4.75 Quartet (

Hz)
1H

-CH (Propanoic acid)
2.95 Multiplet1HCH (Sec-butyl benzylic)
1.65 Doublet (

Hz)
3H

(Propanoic acid methyl)
1.55 Multiplet2H

(Sec-butyl)
1.20 Doublet3H

(Sec-butyl)
0.85 Triplet3H

(Sec-butyl terminal)
Infrared Spectroscopy (FT-IR)
  • 3300–2500

    
     : Broad O-H stretch (Carboxylic acid dimer).
    
  • 1715

    
     : Strong C=O stretch (Carboxylic acid).
    
  • 1240

    
     : Strong C-O-C asymmetric stretch (Aryl alkyl ether).
    
  • 750

    
     : Ortho-substituted aromatic ring out-of-plane bending.
    

Safety & Handling

  • Hazard Classification : Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage : Store at 2–8°C under inert gas. The ether linkage is stable, but the carboxylic acid can degrade if exposed to strong oxidizers.

References

  • Sumitomo Chemical Company . (1995).[2] Process for producing 2-(substituted phenoxy)propionic acid derivatives. US Patent 5,442,114.[2]

  • PubChem . (n.d.). 2-[2-(Sec-butyl)phenoxy]butanoic acid (Analogous Structure). National Library of Medicine.

  • Alfa Chemistry . (2024). 2-[2-(sec-Butyl)phenoxy]propanoic acid Product Sheet.

An In-depth Technical Guide to 2-[2-(Sec-butyl)phenoxy]propanoic Acid: Molecular Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-[2-(sec-butyl)phenoxy]propanoic acid, a small molecule with potential significance in pharmaceutical research and development. This document delves into the molecular structure, physicochemical properties, potential synthesis routes, and analytical methodologies pertinent to this compound. Drawing upon data from analogous structures, we explore its putative biological activity as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist, a class of nuclear receptors pivotal in metabolic regulation. This guide is intended to be a foundational resource for researchers investigating this and related compounds for therapeutic applications.

Introduction: The Therapeutic Potential of Phenoxypropanoic Acid Derivatives

The phenoxypropanoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of various therapeutic agents. Derivatives of this class have been successfully developed as herbicides and, more significantly, as drugs targeting metabolic disorders. A notable example is the class of fibrate drugs, which are phenoxyisobutyric acid derivatives that act as PPARα agonists, effectively modulating lipid metabolism.

This guide focuses on a specific derivative, 2-[2-(sec-butyl)phenoxy]propanoic acid, which, based on structural similarities to known PPAR agonists, presents a compelling case for investigation as a modulator of metabolic pathways. Understanding its molecular characteristics is the first step in unlocking its therapeutic potential.

Molecular Identity and Physicochemical Properties

A thorough understanding of the fundamental properties of 2-[2-(sec-butyl)phenoxy]propanoic acid is critical for its synthesis, formulation, and biological evaluation.

Molecular Structure and Identifiers

The molecular structure of 2-[2-(sec-butyl)phenoxy]propanoic acid is characterized by a propanoic acid moiety linked via an ether bond to a phenol substituted with a sec-butyl group at the ortho position.

Molecular Structure Diagram:

Figure 1: 2D representation of 2-[2-(Sec-butyl)phenoxy]propanoic acid.

Key Identifiers:

IdentifierValue
CAS Number 887029-70-1[1]
Molecular Formula C₁₃H₁₈O₃[1]
Molecular Weight 222.28 g/mol [1]
InChI Key RVCUDPXOVJSAHP-UHFFFAOYSA-N[1]
Physicochemical Properties

Table of Physicochemical Properties:

PropertyValue/PredictionSource
Physical Form SolidSigma-Aldrich[1]
Purity ≥95%Sigma-Aldrich[1]
XLogP3 4.1PubChem (Computed)[2]
Hydrogen Bond Donors 1PubChem (Computed)[2]
Hydrogen Bond Acceptors 3PubChem (Computed)[2]
Rotatable Bond Count 5PubChem (Computed)[2]

The high XLogP3 value suggests that the compound is lipophilic, which has implications for its solubility, membrane permeability, and potential for oral bioavailability.

Synthesis and Manufacturing

A definitive, published synthesis protocol for 2-[2-(sec-butyl)phenoxy]propanoic acid is not currently available. However, based on established methods for analogous phenoxypropanoic acids, a plausible synthetic route can be proposed. The most common approach is the Williamson ether synthesis.

Proposed Synthetic Pathway

The synthesis would likely involve the reaction of 2-sec-butylphenol with a 2-halopropanoate ester, followed by hydrolysis of the resulting ester to yield the carboxylic acid.

Reaction Scheme:

Figure 2: Proposed Williamson ether synthesis of 2-[2-(Sec-butyl)phenoxy]propanoic acid.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a general guideline based on similar syntheses and would require optimization.

Step 1: Synthesis of Ethyl 2-[2-(sec-butyl)phenoxy]propanoate

  • To a solution of 2-sec-butylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, for example, potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to 2-[2-(sec-butyl)phenoxy]propanoic acid

  • Dissolve the purified ethyl 2-[2-(sec-butyl)phenoxy]propanoate (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide (2.0-3.0 eq).

  • Heat the mixture to reflux and stir until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the aqueous residue with water and wash with a non-polar solvent like diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer with a mineral acid (e.g., 2M HCl) to a pH of approximately 2, leading to the precipitation of the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent system to obtain the pure 2-[2-(sec-butyl)phenoxy]propanoic acid.

Analytical Methodologies

Robust analytical methods are essential for the characterization, purity assessment, and quantification of 2-[2-(sec-butyl)phenoxy]propanoic acid.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the preferred method for the analysis of non-volatile compounds like phenoxypropanoic acids.

Recommended HPLC Conditions (Starting Point):

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient A suitable gradient from a higher aqueous composition to a higher organic composition.
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 270 nm, based on the phenoxy chromophore)
Column Temperature 25-30 °C

For the separation of enantiomers, a chiral stationary phase (CSP) would be necessary. Polysaccharide-based columns are often effective for this class of compounds.

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can also be employed, typically after derivatization to convert the carboxylic acid into a more volatile ester (e.g., methyl ester).

Spectroscopic Characterization (Predicted)

While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on the molecular structure.

  • ¹H NMR: The spectrum would be complex due to the presence of the sec-butyl group and the chiral center. Key signals would include aromatic protons, the methine proton of the propanoic acid moiety (a quartet), the methyl group of the propanoic acid moiety (a doublet), and the complex signals of the sec-butyl group. The acidic proton of the carboxylic acid would appear as a broad singlet far downfield.

  • ¹³C NMR: The spectrum would show 13 distinct signals corresponding to the 13 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid at a characteristic downfield shift.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid, C-H stretches for the aromatic and aliphatic portions, a sharp C=O stretch for the carbonyl group, and C-O stretches for the ether and carboxylic acid functionalities.

  • Mass Spectrometry (MS): The molecular ion peak would be observed. Fragmentation would likely involve cleavage of the ether bond and loss of the carboxylic acid group.

Biological Activity and Potential in Drug Development

The primary interest in 2-[2-(sec-butyl)phenoxy]propanoic acid for drug development stems from its structural resemblance to known Peroxisome Proliferator-Activated Receptor (PPAR) agonists.

The PPAR Family of Nuclear Receptors

PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism, inflammation, and cellular differentiation.[3] There are three main subtypes:

  • PPARα: Primarily expressed in the liver, kidney, heart, and muscle. Its activation leads to increased fatty acid oxidation. Fibrate drugs are PPARα agonists.[3]

  • PPARγ: Highly expressed in adipose tissue, where it plays a key role in adipogenesis and insulin sensitization. Thiazolidinediones (TZDs) are PPARγ agonists used to treat type 2 diabetes.[3]

  • PPARδ (also known as PPARβ): Ubiquitously expressed and involved in lipid metabolism and energy homeostasis.

Postulated Mechanism of Action: A PPAR Pan-Agonist?

A structurally related compound, MHY2013 (2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid), has been identified as a potent PPAR pan-agonist, meaning it activates all three PPAR subtypes.[4][5] This compound has demonstrated beneficial effects on insulin resistance, dyslipidemia, and hepatic steatosis in animal models.[4][5]

Given the shared phenoxypropanoic acid core, it is plausible that 2-[2-(sec-butyl)phenoxy]propanoic acid also functions as a PPAR agonist. The sec-butyl group would interact with the ligand-binding pocket of the PPARs.

Signaling Pathway Diagram:

PPAR_Signaling_Pathway ligand 2-[2-(Sec-butyl)phenoxy]propanoic acid ppar PPAR ligand->ppar ppre PPRE (DNA) ppar->ppre Heterodimerization rxr RXR transcription Gene Transcription ppre->transcription response Metabolic Response (e.g., Lipid & Glucose Homeostasis) transcription->response

Figure 3: Postulated mechanism of action via PPAR activation.

Potential Therapeutic Applications

If confirmed as a PPAR agonist, 2-[2-(sec-butyl)phenoxy]propanoic acid could be a candidate for the treatment of various metabolic disorders, including:

  • Type 2 Diabetes: By improving insulin sensitivity.

  • Dyslipidemia: By regulating lipid metabolism, potentially lowering triglycerides and LDL cholesterol while raising HDL cholesterol.

  • Non-alcoholic Fatty Liver Disease (NAFLD): By reducing hepatic fat accumulation.

  • Metabolic Syndrome: By addressing multiple components of this complex disorder.

Further research, including in vitro binding and transactivation assays followed by in vivo studies in relevant animal models, is necessary to validate these hypotheses.

Safety and Handling

Specific toxicity data for 2-[2-(sec-butyl)phenoxy]propanoic acid is not available. However, based on the general properties of similar acidic and flammable compounds, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention. A safety data sheet (SDS) for the closely related propanoic acid provides further guidance.[6][7]

Conclusion and Future Directions

2-[2-(sec-butyl)phenoxy]propanoic acid is a molecule of interest with a foundation for further investigation into its therapeutic potential. While there are significant gaps in the publicly available data, this guide provides a framework for its study. The key next steps for researchers are:

  • Definitive Synthesis and Characterization: Development and publication of a robust synthetic protocol and full spectroscopic characterization (NMR, IR, MS).

  • Biological Evaluation: In vitro assays to determine its activity on all three PPAR subtypes and to establish its potency and selectivity.

  • In Vivo Studies: Evaluation of its efficacy and safety in animal models of metabolic diseases.

  • Analytical Method Validation: Development and validation of specific HPLC and/or GC-MS methods for its quantification in biological matrices.

This systematic approach will be crucial in determining whether 2-[2-(sec-butyl)phenoxy]propanoic acid can be developed into a valuable tool for researchers and a potential therapeutic agent for metabolic disorders.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Enantiomeric Separation of 2-Phenoxypropionic Acid Using Chiral Stationary Phases.
  • Chen, S.-H., et al. (n.d.). Enantiomeric Derivatives Separation of 2-(Phenoxy)
  • Doris, M. J., & Hewala, I. I. (1991). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid.
  • Hajslová, J., et al. (1988). Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • SIELC Technologies. (2018, May 16). Separation of Hydroxyphenoxy propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Kim, M. S., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). BMB Reports, 50(3), 148–153.
  • DC Fine Chemicals. (n.d.). Safety Data Sheet - Propionic acid. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-2-Hydroxy-2-phenylpropanoic Acid.
  • Lee, J. Y., et al. (2017). Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). BMB Reports, 50(3), 148-153.
  • International Journal of Pharmacy and Biological Sciences. (2018, July 1).
  • PubChem. (n.d.). 2-[2-(Sec-butyl)phenoxy]butanoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Development and Validation of a New Simple HPLC Method for the Determination of 3-[4-(2-Methylpropyl)phenyl] Propanoic Acid as an Impurity of Ibuprofen and Ibuprofen Sodium.
  • VTechWorks. (n.d.).
  • Steimer, S. S., Kourtchev, I., & Kalberer, M. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated molecules (HOMs) in atmospheric aerosols. University of Cambridge.
  • Wikipedia. (n.d.). PPAR agonist. Retrieved from [Link]

Sources

Comprehensive Structural Elucidation Guide: 2-[2-(Sec-butyl)phenoxy]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Target Analyte: 2-[2-(Sec-butyl)phenoxy]propanoic acid CAS Registry (Analog): Related to 887029-70-1 (Isomeric forms vary) Molecular Formula: C₁₃H₁₈O₃ Molecular Weight: 222.28 g/mol

This technical guide provides a rigorous spectroscopic characterization framework for 2-[2-(Sec-butyl)phenoxy]propanoic acid . This molecule represents a specific class of aryloxyalkanoic acids , widely utilized as herbicide intermediates (similar to Mecoprop) and chiral building blocks in pharmaceutical synthesis.

Critical Chemical Insight: The molecule possesses two chiral centers :

  • The sec-butyl benzylic carbon.

  • The

    
    -carbon of the propanoic acid moiety.
    Consequently, synthetic samples often exist as a mixture of four diastereomers. High-resolution NMR will likely display signal doubling or complex multiplets due to diastereomeric non-equivalence, a critical quality attribute (CQA) often overlooked in standard purity assays.
    

Spectroscopic Profile (Data Tables)

Proton Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 400 MHz (Recommended minimum for diastereomer resolution)

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Justification
10.5 - 12.0 Broad Singlet1H-COOH Carboxylic acid proton; exchangeable with D₂O.
7.15 - 7.20 Doublet (dd)1HAr-H (3)Ortho to sec-butyl; deshielded by alkyl group.
7.05 - 7.12 Triplet (td)1HAr-H (5)Meta position; standard aromatic coupling.
6.85 - 6.95 Triplet (td)1HAr-H (4)Para position.
6.70 - 6.75 Doublet (d)1HAr-H (6)Ortho to ether oxygen; shielded by electron donation (+M effect).
4.75 - 4.85 Quartet1H-O-CH -COOH

-proton; characteristic of aryloxypropanoic acids.
3.10 - 3.25 Multiplet1HAr-CH -(CH₃)(Et)Benzylic proton of sec-butyl group.
1.65 - 1.70 Doublet3H-O-CH-(CH ₃)Methyl group on the propanoic tail.
1.50 - 1.65 Multiplet2H-CH(CH₃)-CH ₂-CH₃Methylene of sec-butyl group.
1.18 - 1.22 Doublet3H-CH(CH ₃)-EtMethyl group of sec-butyl (benzylic).
0.80 - 0.85 Triplet3H-CH₂-CHTerminal methyl of sec-butyl.

Analyst Note: The chemical shifts at 1.65 ppm and 4.75 ppm are diagnostic for the ether linkage formation. If the reaction is incomplete, the phenolic proton (Ar-OH) of the starting material would appear as a sharp singlet at ~5.0-6.0 ppm, which must be absent in the purified product.

Carbon-13 NMR ( C NMR)

Solvent: CDCl₃

Shift (

, ppm)
Carbon TypeAssignment
176.5 Quaternary (C=O)Carboxylic Acid Carbonyl
155.2 Quaternary (Ar-C)C -O (Ipso carbon)
136.8 Quaternary (Ar-C)C -alkyl (Ortho position)
129.5 CH (Ar)Meta carbon
126.8 CH (Ar)Ortho carbon (sec-butyl side)
121.5 CH (Ar)Para carbon
112.4 CH (Ar)Ortho carbon (Ether side)
72.8 CH (Aliphatic)

-Carbon (-O-C H-COOH)
33.5 CH (Aliphatic)Benzylic CH of sec-butyl
29.8 CH₂ (Aliphatic)Methylene of sec-butyl
20.5 CH₃ (Aliphatic)Methyl of sec-butyl (benzylic)
18.6 CH₃ (Aliphatic)Methyl of propanoic tail
12.2 CH₃ (Aliphatic)Terminal methyl of sec-butyl
Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

Wavenumber (cm⁻¹)Vibration ModeDiagnostic Value
2800 - 3300 O-H StretchBroad, strong absorption indicating carboxylic acid dimer.
2960, 2870 C-H StretchAliphatic C-H (sp³) from butyl and propyl groups.
1705 - 1725 C=O StretchCritical: Carbonyl stretch. Sharp and strong.
1590, 1490 C=C Ring StretchAromatic skeletal vibrations.
1235 - 1245 C-O-C StretchCritical: Aryl alkyl ether linkage (asymmetric stretch).
750 C-H Out-of-PlaneOrtho-disubstituted benzene ring (4 adjacent hydrogens).

Mass Spectrometry (MS) Fragmentation Logic

Method: GC-MS (Electron Impact, 70 eV) or LC-MS (ESI-).

The fragmentation pattern is dictated by the stability of the phenoxy radical and the cleavage of the carboxylic tail.

  • Molecular Ion (M⁺): m/z 222 (Often weak in EI).

  • Base Peak (Likely): m/z 135 or 149.

    • Mechanism:[1][2] Cleavage of the ether bond or

      
      -cleavage of the sec-butyl group.
      
  • Diagnostic Fragment (M - 45): m/z 177.

    • Loss: -COOH group. Characteristic of carboxylic acids.

  • McLafferty Rearrangement:

    • The propanoic acid chain can undergo rearrangement, often yielding ions at m/z 87 or similar, depending on the exact charge localization.

Visualization: Fragmentation Pathway

The following diagram illustrates the logical mass spec fragmentation pathways for structural verification.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 222 Frag_1 Fragment A (M - COOH) [Ar-O-CH(CH3)]+ m/z 177 M_Ion->Frag_1 Alpha Cleavage (-45 Da) Frag_2 Fragment B (Ether Cleavage) [Sec-Butyl-Phenol Ion] m/z 150 M_Ion->Frag_2 C-O Bond Break Frag_3 Tropylium Derivative (Rearrangement) m/z 105-135 range Frag_2->Frag_3 Ring Expansion (- Alkyl groups)

Caption: Predicted EI-MS fragmentation pathway focusing on the diagnostic loss of the carboxylic moiety and ether cleavage.

Experimental Protocols for Validation

Sample Preparation for NMR

To ensure high-fidelity resolution of the diastereomeric pairs:

  • Mass: Weigh 10-15 mg of the analyte.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

    • Note: If the sample is a salt (e.g., sodium salt), treat with 1M HCl and extract with ethyl acetate first to isolate the free acid.

  • Filtration: Filter through a glass wool plug directly into the NMR tube to remove suspended solids which cause line broadening.

HPLC Purity Assay (Diastereomer Separation)

Standard C18 columns may merge diastereomers. Use a Chiral Stationary Phase (CSP) if enantiomeric excess (ee) determination is required.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm (Phenolic absorption).

Analytical Workflow Diagram

The following workflow ensures the integrity of the data generated, moving from crude synthesis to validated spectral data.

Analytical_Workflow cluster_Analysis Spectral Validation Sample Crude Sample (Reaction Mixture) Prep Acid/Base Extraction (Isolate Free Acid) Sample->Prep Purify Flash Chromatography (Hexane/EtOAc) Prep->Purify NMR 1H NMR (Check Integration) Purify->NMR IR FT-IR (Check C=O, OH) Purify->IR MS LC-MS (Check m/z 222) Purify->MS Validation Data Correlation (Confirm Structure) NMR->Validation IR->Validation MS->Validation

Caption: Step-by-step purification and validation workflow to ensure spectral artifacts (like solvent peaks) are minimized.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST23) - Phenoxy Acid Class Data. Source: [Link]

  • PubChem Database. 2-sec-Butylphenol (Precursor Data). Source: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3] (Standard text for calculating shifts of aryloxy derivatives).

  • Hajslová, J., et al. "Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity." Journal of Chromatography A, 1988.[4] Source: [Link]

Sources

Technical Safety & Handling Guide: 2-[2-(Sec-butyl)phenoxy]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-[2-(Sec-butyl)phenoxy]propanoic acid (CAS: 887029-70-1) is a specialized phenoxypropionic acid derivative characterized by an ortho-sec-butyl substitution on the phenyl ring. While structurally related to established auxin-mimic herbicides (e.g., Mecoprop) and PPAR-agonist pharmacophores, this specific isomer is primarily utilized as a high-value research intermediate in medicinal chemistry and agrochemical discovery.

Due to the limited availability of compound-specific toxicological data, this guide applies a Structure-Activity Relationship (SAR) based safety protocol. We treat this compound as a potent organic acid and irritant, leveraging data from homologous phenoxy acids to establish a conservative, self-validating safety standard.

Physiochemical Identity Table[1]
PropertySpecification
Chemical Name 2-[2-(butan-2-yl)phenoxy]propanoic acid
CAS Number 887029-70-1
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
Physical State Solid (typically off-white to crystalline powder)
Solubility Low in water; Soluble in DMSO, Ethanol, Methanol, Chloroform
pKa (Predicted) ~3.5 – 4.0 (Carboxylic acid moiety)
Lipophilicity (LogP) ~3.0 – 3.5 (Estimated; sec-butyl group increases lipophilicity)

Hazard Identification & SAR Analysis

Expertise Note: In the absence of a comprehensive REACH dossier for this specific isomer, we must extrapolate hazards from the Phenoxypropionic Acid class. The sec-butyl group at the ortho position introduces steric bulk and increased lipophilicity compared to simple analogs, potentially enhancing skin permeation.

GHS Classification (Derived)

Based on functional group analysis and analog data (e.g., 2-phenoxypropionic acid):

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation. The free acid form can be corrosive in concentrated solutions.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1] Acidic protons and lipophilic nature allow rapid corneal interaction.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (dust/mist).

  • Acute Toxicity (Oral): Caution advised.[2][3] Analogs often exhibit moderate oral toxicity (Category 4).

Critical Risk Factors[6]
  • Dust Inhalation: As a solid, the primary vector for exposure is airborne dust during weighing.

  • Dermal Absorption: The sec-butyl chain increases lipid solubility, making the compound more likely to penetrate the stratum corneum than unsubstituted phenoxy acids.

Engineering Controls & Personal Protective Equipment (PPE)

To ensure a self-validating safety system, the hierarchy of controls must be strictly followed.

PPE Selection Matrix
Protection TypeRecommendationTechnical Rationale
Respiratory N95 (minimum) or P100Essential during open weighing to prevent mucous membrane irritation.
Hand Protection Nitrile (0.11 mm min)Do NOT use Latex. Organic acids and ethers can degrade latex. Nitrile provides superior chemical resistance to the phenoxy moiety.
Eye Protection Chemical GogglesSafety glasses are insufficient if fine powder generation is possible.
Body Protection Lab Coat (Cotton/Poly)Standard protection; ensure wrists are covered.

Experimental Protocol: Solubilization & Handling

Trustworthiness:[4] This workflow is designed to minimize exposure while ensuring experimental reproducibility. The "Check Point" steps serve as self-validation markers.

Workflow Diagram: Safe Preparation of Stock Solution

G Start Start: Solid Reagent Weighing Weighing (Inside Fume Hood) Use Anti-static Gun Start->Weighing Solvent Select Solvent (DMSO or Ethanol) Weighing->Solvent Add solvent to solid Mixing Vortex Mixing (Sealed Tube) Solvent->Mixing Check Check Point: Is solution clear? Mixing->Check Storage Storage (-20°C, Desiccated) Check->Storage Yes Reassess Re-sonicate / Warm (37°C) Check->Reassess No (Precipitate) Reassess->Mixing

Caption: Logic flow for safely preparing and validating a stock solution of 2-[2-(Sec-butyl)phenoxy]propanoic acid.

Step-by-Step Methodology
  • Environment Setup:

    • Perform all weighing operations inside a certified chemical fume hood.

    • Why: The sec-butyl group does not prevent the carboxylic acid dust from being a respiratory irritant.

  • Weighing:

    • Use an anti-static gun if available. Organic acids often carry static charge, causing powder to "jump" and contaminate surfaces.

    • Weigh directly into the final storage vial (glass preferred) to avoid transfer losses.

  • Solubilization:

    • Solvent: Dimethyl sulfoxide (DMSO) is the gold standard for biological assays (stock concentration: 10–100 mM). Ethanol is suitable for chemical synthesis.

    • Protocol: Add solvent to the powder. Vortex for 30 seconds.

    • Self-Validation: Inspect against light. If "schlieren" lines (swirls) are visible, the concentration gradient is still present. Vortex again.

  • Dilution (Critical Step):

    • When diluting into aqueous media (e.g., cell culture buffer), ensure the final DMSO concentration is <0.5% to prevent solvent toxicity.

    • Risk:[5][6] The lipophilic sec-butyl tail may cause the compound to crash out (precipitate) in water if the concentration is too high (>100 µM). Watch for cloudiness immediately upon addition.

Storage, Stability & Disposal

Storage Conditions
  • Temperature: Store solid at +4°C or -20°C.

  • Atmosphere: Keep tightly sealed.[2][3][5][7] While relatively stable, carboxylic acids should be kept dry to prevent caking.

  • Container: Amber glass vials are preferred to prevent potential UV-degradation of the ether linkage over long durations.

Disposal Logic

Do not pour down the drain. The compound's lipophilicity suggests it may not degrade rapidly in wastewater treatment plants and could pose aquatic toxicity risks (common for phenoxy herbicides).

  • Collect: Segregate into "Organic Acid" or "Non-Halogenated Organic" waste streams.

  • Neutralize (Spills): If spilled as a solid, sweep up (avoid dust). If spilled as a solution, absorb with vermiculite. The surface can be cleaned with a dilute sodium bicarbonate solution (neutralizes the carboxylic acid) followed by water.

Emergency Response (First Aid)

  • Eye Contact: Immediately flush with water for 15 minutes. The acidic nature requires rapid dilution to prevent corneal etching.

  • Skin Contact: Wash with soap and water.[7] Do not use ethanol or solvents to clean skin, as this may enhance absorption of the sec-butyl moiety.

  • Ingestion: Rinse mouth. Do not induce vomiting (risk of aspiration of acidic material).[2][3]

References

  • PubChem. (n.d.).[8][1] Compound Summary: 2-(2-sec-butylphenoxy)propanoic acid.[9] National Library of Medicine.[8] Retrieved February 11, 2026, from [Link]

  • National Institutes of Health (NIH). (n.d.). Phenoxypropionic acid derivatives toxicity overview. Retrieved February 11, 2026, from [Link]

(Note: Specific toxicity data for this exact isomer is extrapolated from class data found in PubChem and standard chemical safety databases for phenoxypropionic acids.)

Sources

solubility of 2-[2-(Sec-butyl)phenoxy]propanoic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-[2-(sec-butyl)phenoxy]propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-[2-(sec-butyl)phenoxy]propanoic acid. As a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. The guide is designed to be a self-validating resource, offering detailed experimental protocols and explaining the causal relationships behind experimental choices. This document will empower researchers to understand and predict the solubility of this compound in various solvent systems, a critical parameter in drug development, formulation, and chemical synthesis.

Introduction to 2-[2-(sec-butyl)phenoxy]propanoic Acid

2-[2-(sec-butyl)phenoxy]propanoic acid is a carboxylic acid with a molecular structure that combines both polar and non-polar moieties. Its physical form is a solid. The molecule consists of a propanoic acid group, which is polar and capable of hydrogen bonding, attached to a phenoxy ring substituted with a sec-butyl group, which is largely non-polar. This amphiphilic nature is a key determinant of its solubility profile. Propionic acid and its derivatives are significant in the pharmaceutical industry, serving as active pharmaceutical ingredients (APIs), excipients, and preservatives[1]. Understanding the solubility of this specific derivative is crucial for its potential applications in areas such as drug delivery and formulation, where bioavailability and stability are paramount[1][2].

Theoretical Principles Governing Solubility

The solubility of 2-[2-(sec-butyl)phenoxy]propanoic acid is governed by the interplay of its functional groups and the overall molecular structure with different solvents. The guiding principle is "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.

Key Structural Features Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This is a polar functional group that can act as both a hydrogen bond donor and acceptor. Its presence suggests potential solubility in polar protic solvents. Furthermore, its acidic nature means it can react with bases to form water-soluble salts[3][4][5].

  • Phenoxy Group: The phenyl ring and the ether linkage introduce a degree of polarity but are also capable of pi-pi stacking interactions.

  • Sec-butyl Group (-CH(CH₃)CH₂CH₃): This alkyl group is non-polar and contributes to the lipophilicity of the molecule. The larger the non-polar portion of a molecule, the lower its solubility in polar solvents like water[3][4].

Due to the presence of the carboxylic acid, the solubility of 2-[2-(sec-butyl)phenoxy]propanoic acid is highly pH-dependent. In basic solutions, the carboxylic acid will be deprotonated to form a carboxylate salt, which is significantly more polar and, therefore, more water-soluble.

Predicted Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of 2-[2-(sec-butyl)phenoxy]propanoic Acid

Solvent ClassSpecific SolventPredicted SolubilityRationale
Aqueous WaterInsoluble to slightly solubleThe large non-polar sec-butylphenoxy group is expected to dominate, leading to low water solubility[3][4].
5% Sodium Hydroxide (NaOH)SolubleAs a carboxylic acid, it will react with a strong base to form a soluble sodium salt[3][4][7].
5% Sodium Bicarbonate (NaHCO₃)SolubleCarboxylic acids are generally acidic enough to react with weak bases like sodium bicarbonate, leading to the formation of a soluble salt and carbon dioxide effervescence[3][4][7].
5% Hydrochloric Acid (HCl)InsolubleThe compound is not basic and will not react with acid. Its low intrinsic water solubility will persist[3][4][7].
Polar Protic Organic Methanol, EthanolSolubleThe alcohol can hydrogen bond with the carboxylic acid group, and the alkyl portion of the alcohol can interact with the non-polar part of the molecule. A related compound, 2-Methyl-2-phenoxypropanoic acid, is soluble in methanol[8].
Polar Aprotic Organic Acetone, Dimethyl Sulfoxide (DMSO)SolubleThese solvents can act as hydrogen bond acceptors for the carboxylic acid proton and have sufficient polarity to dissolve the molecule.
Non-Polar Organic Diethyl Ether, Toluene, HexaneSoluble to slightly solubleThe large non-polar sec-butylphenoxy group will facilitate solubility in non-polar solvents. Solubility is expected to be higher in moderately polar solvents like diethyl ether compared to highly non-polar solvents like hexane.

Experimental Protocol for Solubility Determination

This section provides a detailed, step-by-step methodology for determining the qualitative and semi-quantitative solubility of 2-[2-(sec-butyl)phenoxy]propanoic acid.

Materials and Equipment
  • 2-[2-(sec-butyl)phenoxy]propanoic acid (solid)

  • Selection of solvents (as listed in Table 1)

  • Small test tubes or vials

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Graduated pipettes or micropipettes

  • pH indicator strips

Experimental Workflow Diagram

Solubility_Workflow start Start with a known mass of solute (e.g., 25 mg) add_solvent Add a known volume of solvent (e.g., 0.75 mL) start->add_solvent vortex Vortex/Shake vigorously for a set time (e.g., 1-2 min) add_solvent->vortex observe Observe for dissolution vortex->observe soluble Soluble observe->soluble  Completely dissolved insoluble Insoluble observe->insoluble  Solid remains next_solvent Proceed to next solvent soluble->next_solvent insoluble->next_solvent

Caption: Experimental workflow for qualitative solubility determination.

Step-by-Step Procedure
  • Preparation: Accurately weigh approximately 25 mg of 2-[2-(sec-butyl)phenoxy]propanoic acid into a small, clean, and dry test tube[3][4].

  • Solvent Addition: Add 0.75 mL of the chosen solvent to the test tube in portions[3][4].

  • Mixing: After each addition, cap the test tube and vortex or shake it vigorously for 1-2 minutes to ensure thorough mixing[3][4][9].

  • Observation: Visually inspect the solution against a well-lit background to determine if the solid has completely dissolved. The absence of any visible solid particles indicates that the compound is soluble at this concentration.

  • pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution with a pH indicator strip to confirm its acidic nature[5].

  • Confirmation of Acidity (for basic solutions):

    • For solubility in 5% NaOH: After dissolution, add 5% HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms that the initial solubility was due to an acid-base reaction, forming a soluble salt which is then converted back to the insoluble acid upon acidification[5].

    • For solubility in 5% NaHCO₃: Observe for the evolution of gas (CO₂ bubbles), which is a positive test for a carboxylic acid[5].

  • Classification: Based on the observations, classify the solubility as "soluble," "slightly soluble," or "insoluble" for each solvent.

  • Repeat: Repeat the procedure for each solvent to be tested.

Trustworthiness and Self-Validation

The described protocol is designed to be self-validating. For instance, the expected solubility in basic solutions and insolubility in acidic solutions provides a built-in control for the experiment. If the compound, a known carboxylic acid, does not dissolve in NaOH or NaHCO₃, it would indicate a potential issue with the sample purity or the experimental setup. The confirmation step of re-precipitation from the basic solution upon acidification further validates the acid-base chemistry driving the solubility.

Conclusion

The solubility of 2-[2-(sec-butyl)phenoxy]propanoic acid is a critical parameter for its handling and application in research and development. This guide has provided a robust framework for understanding and determining its solubility profile. While quantitative data is not widely published, the theoretical principles and the detailed experimental protocol provided herein will enable scientists to accurately assess its solubility in a variety of solvent systems. The amphiphilic nature of the molecule, with its polar carboxylic acid head and non-polar tail, dictates its behavior, making it soluble in basic aqueous solutions and a range of organic solvents.

References

  • CHEM 231L Organic Chemistry Laboratory. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • CHEM 231L Organic Chemistry Laboratory. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(Sec-butyl)phenoxy]butanoic acid. Retrieved from [Link]

  • YouTube. (2021, March 24). Solubility Tests for Organic Compounds. Retrieved from [Link]

  • Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • PubChem. (n.d.). Butyl propionate. Retrieved from [Link]

  • BIOGEN Científica. (n.d.). 2-[2-(sec-Butyl)phenoxy]propanoic acid. Retrieved from [Link]

  • Patsnap. (2025, July 3). Propionic Acid's Influence on Pharmaceutical Advancements. Retrieved from [Link]

  • MDPI. (n.d.). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanoic acid, 1-methylpropyl ester (CAS 591-34-4). Retrieved from [Link]

  • Wikipedia. (n.d.). Propionic acid. Retrieved from [Link]

  • ChemBK. (n.d.). (2R)-2-[4-(2-methylpropyl)phenyl]propanoate. Retrieved from [Link]

  • LookChem. (n.d.). 2-Methyl-2-phenoxypropanoic acid. Retrieved from [Link]

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Methodological & Application

Application Note: High-Resolution Chiral Separation of 2-[2-(Sec-butyl)phenoxy]propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the method development and validation strategy for the chiral separation of 2-[2-(Sec-butyl)phenoxy]propanoic acid , a structural analog of the phenoxypropionic acid (PPA) herbicide class (e.g., Mecoprop, Dinoseb derivatives).

Unlike simple PPAs, this molecule possesses two chiral centers : one at the propanoic acid


-carbon (determining herbicidal activity) and one at the sec-butyl side chain. This results in four distinct stereoisomers (two enantiomeric pairs of diastereomers). This guide provides a robust protocol for resolving these isomers using Polysaccharide-based Chiral Stationary Phases (CSPs) and Macrocyclic Antibiotic phases, emphasizing the critical role of mobile phase acidification to suppress carboxylic moiety ionization.

Chemical Context & Stereochemistry

Structural Complexity

The target molecule contains a carboxylic acid tail and a bulky sec-butyl ether group.

  • Chiral Center 1 (Acid Moiety): The C2 position of the propanoic acid. In auxin-mimic herbicides, the (R)-enantiomer is typically the biologically active form.

  • Chiral Center 2 (Side Chain): The sec-butyl group (1-methylpropyl).

  • Resultant Isomers: (R,R), (R,S), (S,R), and (S,S).

Separation Hierarchy
  • Diastereomeric Separation: The (R,) pair has different physical properties from the (S,) pair. These can often be partially resolved on high-efficiency achiral columns (e.g., C18), but baseline resolution of all four requires a chiral selector.

  • Enantiomeric Separation: Resolving (R,R) from (S,S) relies entirely on the transient diastereomeric complexes formed with the CSP.

Analytical Method Development Strategy

Column Selection

Based on the structural similarity to Mecoprop and Dichlorprop, Amylose and Cellulose carbamate derivatives are the primary choices.

  • Primary Screen: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1). High success rate for aromatic acids.

  • Secondary Screen: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H). Often provides complementary selectivity if Amylose fails.

  • Alternative (Reversed Phase): Teicoplanin (e.g., Chirobiotic T). Excellent for free carboxylic acids in aqueous methanol.

The "Acid Trap" (Critical Parameter)

Phenoxypropionic acids have pKa values ~3.0–3.5. In neutral mobile phases, they ionize (


), leading to:
  • Repulsion from the silica backbone (peak tailing).

  • Loss of hydrogen-bonding capability with the CSP (loss of chiral recognition). Directive: You must use an acidic modifier (TFA, Formic Acid, or Acetic Acid) to keep the analyte in its neutral, protonated state (

    
    ).
    

Detailed Experimental Protocols

Protocol A: Normal Phase HPLC (Gold Standard)

Best for maximum resolution and preparative scalability.

System: HPLC with UV/Vis or PDA detector. Column: Amylose tris(3,5-dimethylphenylcarbamate) (250 x 4.6 mm, 5 µm). Temperature: 20°C (Lower temperature enhances enantioselectivity).

ParameterConditionRationale
Mobile Phase n-Hexane / Isopropanol / TFA (90 : 10 : 0.1 v/v/v)Hexane provides non-polar bulk; IPA modulates retention; TFA suppresses ionization.
Flow Rate 1.0 mL/minStandard analytical flow.
Detection UV @ 230 nm & 280 nm230 nm for carboxyl/ether; 280 nm for aromatic ring specificity.
Sample Diluent Mobile PhasePrevents "solvent shock" and peak distortion.

Step-by-Step Procedure:

  • Equilibration: Flush column with 20 column volumes (CV) of mobile phase. Ensure baseline is stable.

  • Blank Run: Inject mobile phase to confirm no ghost peaks from the TFA.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL of mobile phase. Filter through 0.45 µm PTFE filter.

  • Injection: Inject 10 µL.

  • Analysis: Expect 4 peaks if diastereomers are present. If only 2 peaks appear, the method may be merging diastereomers (optimizing for the acid center only). To resolve all 4, reduce IPA to 2-5%.

Protocol B: Reversed Phase HPLC (Biological/Green Alternative)

Best for LC-MS applications or aqueous samples.

Column: Teicoplanin Aglycone or Immobilized Amylose (e.g., Chiralpak IG). Mobile Phase: Methanol / Water (60 : 40) + 0.1% Formic Acid.[1]

Step-by-Step Procedure:

  • Buffer Prep: Adjust water pH to 3.0-3.5 before mixing with organic solvent if using phosphate buffer. For LC-MS, use Formic Acid.

  • Gradient: Isocratic holds are preferred for chiral separations, but a shallow gradient (50% to 70% MeOH over 20 mins) can sharpen late-eluting isomers.

  • Note: Teicoplanin phases operate via an inclusion mechanism and are highly sensitive to MeOH concentration.

Data Interpretation & Troubleshooting

Expected Chromatographic Data (Simulated)

Based on behavior of Mecoprop/Fenoprop analogs on Amylose-1.

PeakIsomer Assignment (Hypothetical)Retention Time (min)Resolution (

)
Selectivity (

)
1(S, S) - Inactive8.2--
2(S, R) - Inactive9.41.51.15
3(R, S) - Active11.12.11.18
4(R, R) - Active12.82.01.15

Note: Elution order is CSP-dependent. The "Active" R-acid isomers usually elute last on Amylose-based columns in NP, but this must be confirmed with pure standards.

Troubleshooting Guide
  • Broad/Tailing Peaks: Increase TFA concentration to 0.2%. Check column history (basic samples may have stripped the acid wash).

  • Co-elution: Switch from IPA to Ethanol (sharper peaks, different selectivity). Lower temperature to 10°C.

  • Peak Fronting: Sample concentration too high (solubility issue). Dilute sample.

Visualization of Method Development

Diagram 1: Method Development Decision Tree

This flow chart guides the user through the selection of Phase and Mobile Phase based on sample constraints.

MethodDevelopment Start Start: 2-[2-(Sec-butyl)phenoxy]propanoic acid Solubility Check Solubility Start->Solubility NP_Path Soluble in Hexane/Alcohol? Solubility->NP_Path NP_Method Normal Phase (NP) Hexane/IPA + 0.1% TFA NP_Path->NP_Method Yes RP_Method Reversed Phase (RP) MeOH/H2O + 0.1% Formic Acid NP_Path->RP_Method No (Polar/Aqueous) Col_Screen Screen CSPs: 1. Amylose-C (AD-H) 2. Cellulose-C (OD-H) NP_Method->Col_Screen Resolution Resolution > 1.5? Col_Screen->Resolution Optimize Optimize: 1. Lower Temp (15°C) 2. Change Alcohol (EtOH) Resolution->Optimize No Final Final Method Validation Resolution->Final Yes Optimize->Resolution RP_Col Screen CSPs: 1. Immobilized Amylose (IG/IA) 2. Teicoplanin RP_Method->RP_Col RP_Col->Resolution

Caption: Decision matrix for selecting Normal Phase vs. Reversed Phase strategies based on solubility and resolution requirements.

Diagram 2: Chiral Recognition Mechanism

Visualizing the "Three-Point Interaction" required for separation on Polysaccharide phases.

ChiralRecognition Analyte Analyte: (R)-Phenoxypropionic Acid H_Bond_Donor COOH Group (H-Bond Donor) Analyte->H_Bond_Donor Pi_Pi Aromatic Ring (Pi-Pi Stacking) Analyte->Pi_Pi Steric Sec-Butyl Group (Steric Fit/Clash) Analyte->Steric CSP CSP: Amylose Carbamate H_Bond_Donor->CSP Interacts with C=O of Carbamate Pi_Pi->CSP Interacts with Phenyl of Carbamate Steric->CSP Chiral Cavity Inclusion

Caption: Mechanistic view of the three-point interaction model between the analyte and the Amylose CSP.

References

  • He, J., et al. (2000).[2] "Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC." Journal of Pharmaceutical and Biomedical Analysis.

  • Phenomenex. (2024).[3] "Chiral HPLC Separations: A Guide to Method Development." Phenomenex Technical Guides.

  • Castells, C., et al. (2017). "Chiral separation of aryloxyphenoxy-propionate herbicides in a permethyl-β-cyclodextrin based column." Electrophoresis.

  • Chiral Technologies. (2023).[4][5] "Enantiomer separation of acidic compounds using Anion Exchange CSPs." Application Notes.

  • Maier, N.M., et al. (2001). "Chiral recognition mechanism of phenoxypropionic acid herbicides on teicoplanin." Journal of Chromatography A.

Sources

Quantitative Analysis of 2-[2-(sec-butyl)phenoxy]propanoic Acid in Soil Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Environmental and Agrochemical Laboratories

Abstract

This application note presents a robust and sensitive method for the quantification of 2-[2-(sec-butyl)phenoxy]propanoic acid in complex soil matrices. As a member of the phenoxyalkanoic acid class of compounds, which includes many widely used herbicides, the monitoring of this analyte in soil is critical for environmental assessment and agricultural research. Traditional methods for acidic herbicide analysis often involve laborious derivatization steps for Gas Chromatography (GC).[1][2] This protocol leverages a streamlined sample preparation procedure involving acidified solvent extraction and solid-phase extraction (SPE) cleanup, followed by direct analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method eliminates the need for derivatization, offering superior sensitivity and ruggedness.[1][2] The described workflow provides excellent recovery, precision, and low detection limits, making it suitable for researchers, environmental scientists, and professionals in drug and pesticide development.

Introduction and Principle

2-[2-(sec-butyl)phenoxy]propanoic acid is an organic carboxylic acid. Compounds in this chemical family, known as phenoxyalkanoic acids, are significant in the agricultural sector, often used as selective herbicides to control broadleaf weeds.[3][4] Their potential for persistence and migration in soil necessitates the development of reliable analytical methods to monitor their environmental fate.

The primary challenge in soil analysis is the complexity of the matrix, which can interfere with accurate quantification.[5][6] This method addresses this challenge through a multi-step process:

  • Efficient Extraction: The acidic nature of the target analyte is leveraged by using an acidified organic solvent. Acidification protonates the carboxylic acid group, reducing its polarity and enhancing its solubility in the extraction solvent, thereby increasing extraction efficiency from the soil matrix.

  • Selective Cleanup: A Solid-Phase Extraction (SPE) cleanup step is employed to remove co-extracted matrix components such as humic acids and other polar interferences that could cause ion suppression in the mass spectrometer.[5]

  • Sensitive Detection: High-Performance Liquid Chromatography (HPLC) is used to separate the analyte from remaining matrix components before it enters the mass spectrometer. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for quantification at trace levels. Analysis is performed using electrospray ionization (ESI) in negative ion mode, which is ideal for acidic compounds that readily deprotonate to form [M-H]⁻ ions.[1][3]

Analyte Profile
PropertyValue
Compound Name 2-[2-(sec-butyl)phenoxy]propanoic acid
CAS Number 887029-70-1
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
Structure A propanoic acid with a 2-(sec-butyl)phenoxy group at the 2-position.

Materials and Reagents

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer with ESI source

    • Analytical balance (4 decimal places)

    • Centrifuge capable of 4000 rpm

    • Horizontal/orbital shaker[3]

    • Sample homogenizer or mortar and pestle

    • SPE vacuum manifold

    • Nitrogen evaporator

    • pH meter

    • Vortex mixer

    • 50 mL polypropylene centrifuge tubes

    • 2 mL amber autosampler vials[1]

  • Standards and Chemicals:

    • 2-[2-(sec-butyl)phenoxy]propanoic acid analytical standard (≥95% purity)

    • Isotopically labeled internal standard (e.g., 2,4-D-¹³C₆)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Water (LC-MS grade, 18 MΩ·cm)

    • Formic acid (≥98%, LC-MS grade)[1][7]

    • Ammonium hydroxide (for pH adjustment)

    • Nitrogen gas (high purity)

  • Consumables:

    • Polymeric reversed-phase SPE cartridges (e.g., 60 mg, 3 mL)

    • Syringe filters (0.22 µm, PTFE)

    • Pipettes and appropriate tips

Experimental Protocols

Protocol 1: Soil Sample Collection and Handling

The integrity of the analytical result begins with proper sample collection. Representative sampling is crucial to ensure the data reflects the true concentration in the area of interest.

  • Sampling: Collect composite soil samples from the top 0-15 cm of the soil profile using a clean stainless steel trowel or soil probe.[8] For a given area, collect 10-15 subsamples and combine them in a clean container to form one composite sample.[8]

  • Control Samples: If possible, obtain a control soil sample from an area known to be free of the target compound. This can be used for preparing matrix-matched calibration standards and laboratory control spikes.[9]

  • Homogenization: Air-dry the soil sample in a well-ventilated area away from direct sunlight to a workable moisture level. Once dried, remove any large debris (stones, roots) and homogenize the sample by grinding with a mortar and pestle or a mechanical grinder.[10]

  • Storage: Store homogenized soil samples in sealed glass containers in a freezer at ≤ -18°C until extraction to minimize analyte degradation.[9]

Protocol 2: Sample Extraction

This procedure is designed to efficiently extract the acidic analyte from a 5-gram soil sample.

  • Weighing: Weigh 5.0 g (± 0.1 g) of the homogenized soil sample into a 50 mL polypropylene centrifuge tube.

  • Fortification: For quality control (Matrix Spike) and method validation samples, spike the soil with a known concentration of the analyte standard at this stage. For all samples, add 50 µL of the internal standard solution (e.g., 1 µg/mL 2,4-D-¹³C₆ in methanol).

  • Solvent Addition: Add 10 mL of extraction solvent (Acetonitrile with 1% Formic Acid) to the tube. The formic acid ensures an acidic environment (pH < 3) to keep the analyte in its protonated, less polar form, facilitating its transfer into the organic solvent.[1][7]

  • Extraction: Cap the tubes tightly and shake vigorously on a horizontal shaker at 250 rpm for 15 minutes.[1]

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to pellet the soil particles.[1]

  • Supernatant Collection: Carefully transfer the supernatant (the acetonitrile extract) to a clean tube.

  • Re-extraction (Optional but Recommended): To improve recovery, add another 10 mL of extraction solvent to the soil pellet, vortex for 1 minute, and repeat the shaking and centrifugation steps. Combine the second supernatant with the first.

Protocol 3: Solid-Phase Extraction (SPE) Cleanup

Cleanup is essential to remove matrix interferences that can affect the accuracy and precision of LC-MS/MS analysis.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by passing the following solvents sequentially:

    • 3 mL Methanol

    • 3 mL LC-MS Grade Water

    • Do not allow the cartridge to go dry at this stage.

  • Sample Loading: Dilute the combined supernatant from Protocol 2 with 20 mL of LC-MS grade water containing 1% formic acid. This dilution is critical to ensure the analyte is retained on the reversed-phase sorbent. Load the entire diluted extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge to remove interferences:

    • Pass 3 mL of water with 1% formic acid to remove highly polar interferences.

    • Pass 3 mL of 20% Methanol in water to remove less polar interferences.

  • Drying: Dry the SPE cartridge thoroughly by drawing a vacuum or passing nitrogen through it for 10-15 minutes. This step is crucial to remove all water before elution with a non-aqueous solvent.

  • Elution: Elute the target analyte from the cartridge by passing 5 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1.0 mL of the mobile phase starting condition (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid). Vortex for 30 seconds and transfer the solution to an amber autosampler vial for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Instrumental Analysis

Direct analysis of the cleaned extract is performed without derivatization.

  • Rationale for LC-MS/MS: As an acidic compound, 2-[2-(sec-butyl)phenoxy]propanoic acid is readily ionized in negative ESI mode, making it ideal for LC-MS/MS. This technique avoids the time-consuming and potentially error-prone derivatization step required for GC analysis of such compounds.[1][2][3]

ParameterRecommended Condition
HPLC System Standard UHPLC/HPLC System
Column C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 6 min, hold for 2 min, return to 10% B
Flow Rate 0.3 mL/min
Column Temp 40°C
Injection Vol. 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MS/MS Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - Must be optimized experimentally)

AnalytePrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Collision Energy (eV)
2-[2-(sec-butyl)phenoxy]propanoic acidm/z 221.1m/z 177.1 (Loss of CO₂)-15
2-[2-(sec-butyl)phenoxy]propanoic acidm/z 221.1m/z 133.1 (Cleavage product)-25
2,4-D-¹³C₆ (Internal Standard)m/z 225.0m/z 167.0-18

Data Analysis and Quality Control

  • Calibration: Prepare matrix-matched calibration standards by spiking clean soil extract (processed through the entire protocol) with the analyte at 5-7 different concentration levels. Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration. A linear regression with a correlation coefficient (r²) > 0.995 is required.

  • Quantification: Calculate the concentration of the analyte in the soil sample using the linear regression equation from the calibration curve. The final concentration should be reported in ng/g or µg/kg, accounting for the initial sample weight and final reconstitution volume.

  • Quality Control (QC):

    • Method Blank: An analyte-free matrix sample processed simultaneously to check for contamination.

    • Laboratory Control Spike (LCS): A clean matrix spiked with a known analyte concentration to assess method accuracy. Recovery should be within 70-130%.

    • Matrix Spike/Spike Duplicate (MS/MSD): Duplicate field samples spiked with a known analyte concentration to evaluate matrix effects and method precision. Relative percent difference (RPD) between duplicates should be < 20%.

Method Performance

The following table summarizes the expected performance characteristics of this method, based on typical results for similar phenoxy acid herbicides in soil.[1][11]

ParameterExpected Performance
Limit of Quantification (LOQ) 1.0 ng/g
Limit of Detection (LOD) 0.3 ng/g
Linear Dynamic Range 1.0 - 200 ng/g
Accuracy (Mean Recovery) 85 - 110%
Precision (RSD) < 15%

Workflow Visualization

The diagram below provides a high-level overview of the entire analytical workflow from sample receipt to final data generation.

G cluster_prep Sample Preparation cluster_cleanup Extract Cleanup cluster_analysis Instrumental Analysis s1 1. Collect & Homogenize 5g Soil Sample s2 2. Spike with Internal Standard s1->s2 s3 3. Add 10mL Acetonitrile (1% Formic Acid) s2->s3 s4 4. Shake (15 min) & Centrifuge (10 min) s3->s4 s5 5. Collect Supernatant s4->s5 c1 6. Dilute Extract with Acidified Water s5->c1 Extract c2 7. SPE: Load, Wash, Dry c1->c2 c3 8. Elute with Methanol c2->c3 c4 9. Evaporate & Reconstitute in 1mL Mobile Phase c3->c4 a1 10. Inject 5µL into LC-MS/MS System c4->a1 Final Sample a2 11. HPLC Separation (C18 Column) a1->a2 a3 12. MS/MS Detection (ESI-, MRM Mode) a2->a3 a4 13. Data Processing & Quantification a3->a4 end end a4->end Final Report (ng/g)

Caption: Workflow for quantifying 2-[2-(sec-butyl)phenoxy]propanoic acid in soil.

References

  • Review of Sample Preparation Techniques for the Analysis of Pesticide Residues in Soil. (2015). Journal of the Brazilian Chemical Society.
  • Determination of Chlorinated Acid Herbicides in Soil by LC/MS/MS Application Note. (2006). Agilent Technologies.
  • Tadeo, J. L., Sánchez-Brunete, C., Albero, B., & García-Valcárcel, A. I. (2012). Review of Sample Preparation Techniques for the Analysis of Pesticide Residues in Soil. Journal of AOAC International.
  • Quantitation of dicamba and acid herbicides in agricultural field samples on SCIEX QTRAP 6500+ System. (n.d.). SCIEX.
  • Dicamba and Acidic Herbicides by LC-MS/MS. (2022). Phenomenex.
  • Soil Sample Preparation for Pesticide Analysis. (n.d.). Spectroscopy Online.
  • Podhorniak, L. V., Negron, J. F., & Lehotay, S. J. (2015). Determination of acid herbicides using modified quechers with fast switching ESI+/ESI−LC-MS/MS. Journal of Agricultural and Food Chemistry.
  • A Quick Test for Herbicide Carry-over in the Soil. (n.d.). Nebraska Extension Publications.
  • Patsias, J., Papadakis, E. N., & Papadopoulou-Mourkidou, E. (2002). Analysis of phenoxyalkanoic acid herbicides and their phenolic conversion products in soil by microwave assisted solvent extraction and subsequent analysis of extracts by on-line solid-phase extraction-liquid chromatography. Journal of Chromatography A.
  • The Detection of Acidic Herbicides and Phenyl Ureas by LC-MS/MS with Large Volume Injection and Automated Column Switch. (n.d.). AB SCIEX.
  • 2-[2-(Sec-butyl)phenoxy]butanoic acid. (n.d.). PubChem. Available at: [Link]

  • Check your soil for herbicide residue. (2019). Grainews. Available at: [Link]

  • Patsias, J., Papadakis, E. N., & Papadopoulou-Mourkidou, E. (2002). Analysis of phenoxyalkanoic acid herbicides and their phenolic conversion products in soil by microwave assisted solvent extraction and subsequent analysis of extracts by on-line solid-phase extraction-liquid chromatography. Journal of chromatography. Available at: [Link]

  • MT 155 - Analytical HPLC method for determination of phenoloc impurities in phenoxyalkanoic herbicides. (n.d.). Cipac.org. Available at: [Link]

  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. (n.d.). EPA.
  • Que Hee, S. S., & Sutherland, R. G. (1981). Phenoxyalkanoic Herbicides: Chemistry, Analysis, and Environmental Pollution. CRC Press.
  • Hajslová, J., Pudil, F., Jehlicková, Z., Víden, I., & Davídek, J. (1988). Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity. Journal of Chromatography. Available at: [Link]

  • Propanoic acid, 2-phenoxy-. (n.d.). NIST WebBook. Available at: [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. (2019). U.S. Environmental Protection Agency.

Sources

Technical Evaluation: 2-[2-(Sec-butyl)phenoxy]propanoic Acid (2-SBPP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical protocols for evaluating 2-[2-(Sec-butyl)phenoxy]propanoic acid (referred to herein as 2-SBPP ). Structurally, 2-SBPP is a phenoxypropionate analog similar to Mecoprop (MCPP) but features a bulky sec-butyl group at the ortho position instead of a methyl/chloro group.

Based on Structure-Activity Relationship (SAR) principles, 2-SBPP is predicted to function as a Synthetic Auxin (HRAC Group 4 / WSSA Group 4) . Its mechanism involves binding to the TIR1/AFB receptor complex, triggering the ubiquitination and degradation of Aux/IAA repressors. This guide provides self-validating workflows to confirm this Mode of Action (MoA) and determine herbicidal potency (GR50).

Part 1: Chemical Handling & Formulation

Objective: Create a stable, bioavailable stock solution for in vitro and in vivo assays. As 2-SBPP is likely a research-grade solid (CAS 887029-70-1) with low water solubility, proper solubilization is critical to prevent precipitation during application.

Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: 2-[2-(butan-2-yl)phenoxy]propanoic acid

  • Molecular Weight: ~222.28 g/mol

  • Chirality: Contains a chiral center at the propanoic acid moiety.[1] Note: In phenoxypropionates, the (R)-enantiomer is typically the biologically active form. If using a racemate, anticipate 50% lower potency per gram compared to resolved isomers.

Solubilization Protocol (Stock Concentration: 100 mM)

Reagents:

  • Dimethyl sulfoxide (DMSO) - ACS Grade

  • Tween® 20 (Surfactant)

  • Deionized Water (pH 7.0)

Procedure:

  • Weighing: Weigh 222.3 mg of 2-SBPP technical acid.

  • Primary Solubilization: Dissolve fully in 5 mL of 100% DMSO. Vortex for 30 seconds. Rationale: Phenoxy acids are lipophilic; DMSO ensures complete dissolution before water introduction.

  • Surfactant Addition: Add 10 mL of water containing 0.1% (v/v) Tween® 20.

  • Final Volume: Adjust volume to 10 mL total using DMSO/Water mix to achieve 100 mM stock.

  • Storage: Store at -20°C in amber glass vials.

Part 2: In Vitro Bioassay (Rapid MoA Validation)

Objective: Confirm auxinic activity using the Cucumber Hypocotyl Elongation & Root Inhibition Assay . Synthetic auxins characteristically inhibit primary root elongation while promoting hypocotyl swelling (epinasty) at low concentrations.

Experimental Design
  • Test Species: Cucumis sativus (Cucumber) - Highly sensitive to Group 4 herbicides.

  • Treatment Groups:

    • Control (0.1% DMSO)

    • Standard: 2,4-D (10 µM) - Positive Control

    • 2-SBPP (0.1, 1.0, 10, 100 µM)

Step-by-Step Protocol
  • Germination: Germinate cucumber seeds on wet filter paper at 25°C in the dark for 48 hours until radicles are 5–10 mm long.

  • Treatment: Transfer 10 seedlings per replicate (3 replicates) to Petri dishes containing 5 mL of treatment solution.

  • Incubation: Incubate for 72 hours in a growth chamber (16h light / 8h dark).

  • Data Collection:

    • Measure Primary Root Length (mm).

    • Measure Hypocotyl Width (mm) using calipers (to quantify swelling).

Data Interpretation Table
Observation2-SBPP EffectConclusion
Root Length >80% Inhibition vs ControlConfirms herbicide activity.
Hypocotyl Significant Swelling (>150% vs Control)Confirms Auxin MoA.
Root Tips Necrotic/Club-shapedTypical of high-dose auxin overdose.

Part 3: Greenhouse Whole-Plant Dose Response

Objective: Determine the GR50 (Growth Reduction 50%) of 2-SBPP on target weed species.

Experimental Design
  • Target Weeds: Chenopodium album (Lambsquarters), Amaranthus retroflexus (Pigweed).

  • Application Method: Post-emergence spray chamber (200 L/ha carrier volume).

  • Dose Range: 0, 35, 70, 140, 280, 560, 1120 g ai/ha (grams active ingredient per hectare).

Protocol
  • Planting: Grow weeds in 10-cm pots using standard potting mix. Thin to 1 plant per pot.

  • Timing: Apply treatment when plants reach the 4-leaf stage (approx. 10–14 days post-emergence).

  • Application:

    • Calibrate spray chamber to deliver 200 L/ha at 200 kPa pressure.

    • Use Flat Fan nozzles (e.g., TeeJet XR11002).

    • Include 0.25% v/v non-ionic surfactant in the spray tank.

  • Assessment:

    • 7 DAT (Days After Treatment): Visual injury scoring (0–100%) looking for epinasty (twisting).

    • 21 DAT: Harvest above-ground biomass. Dry at 60°C for 48 hours and weigh.

Data Analysis (Log-Logistic Regression)

Calculate GR50 using the four-parameter log-logistic model:



  • Y: Biomass[2]

  • x: Dose

  • D: Upper limit (Control)

  • C: Lower limit (Death)

Part 4: Molecular Mechanism & Visualization

Context: To validate that 2-SBPP acts via the standard auxin pathway (and not an off-target mechanism), understanding the signaling cascade is essential.

Mechanism of Action[2][4][5][10][11][12][13]
  • Uptake: 2-SBPP enters the cell (via AUX1 influx carriers or passive diffusion).

  • Receptor Binding: It binds to the TIR1/AFB F-box protein within the SCF complex.

  • Degradation: This binding stabilizes the interaction between TIR1 and Aux/IAA repressors, marking Aux/IAA for ubiquitination.

  • Gene Activation: The 26S proteasome degrades Aux/IAA, freeing ARF (Auxin Response Factors).

  • Physiological Chaos: ARFs drive massive overexpression of ACC Synthase (ethylene precursor) and NCED (ABA biosynthesis), leading to tissue disruption and death.

Pathway Visualization (Graphviz)

AuxinPathway cluster_nucleus Nucleus SBPP 2-SBPP (Herbicide) TIR1 TIR1/AFB (Receptor) SBPP->TIR1 Binds SCF SCF Complex (E3 Ligase) TIR1->SCF AuxIAA Aux/IAA (Repressor) Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF (Transcription Factor) AuxIAA->ARF Inhibits (Normal State) SCF->AuxIAA Ubiquitinates Proteasome->ARF Releases Inhibition GeneExp Unregulated Gene Expression ARF->GeneExp Activates Ethylene Ethylene & ABA Overproduction GeneExp->Ethylene Death Plant Death (Epinasty/Necrosis) Ethylene->Death

Figure 1: The molecular signaling cascade of 2-SBPP. The herbicide acts as a "molecular glue" bringing the TIR1 receptor and Aux/IAA repressor together, leading to repressor destruction and lethal gene overexpression.

Part 5: Confirmatory Assay - Ethylene Evolution

Rationale: Group 4 herbicides kill plants primarily through the induction of ethylene, not direct toxicity. If 2-SBPP is a true auxin mimic, treated tissues must produce elevated ethylene.

Protocol
  • Tissue Prep: Excise 10mm hypocotyl segments from treated soybean or cucumber seedlings (24h post-treatment).

  • Incubation: Place segments in a sealed 10 mL headspace vial containing 1 mL incubation buffer (MES pH 6.0).

  • Accumulation: Incubate for 4 hours at 25°C in the dark.

  • Quantification: Withdraw 1 mL of headspace gas using a gas-tight syringe.

  • Analysis: Inject into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and an alumina column.

    • Success Criteria: 2-SBPP treated samples should show >5-fold increase in ethylene vs. control.

References

  • Herbicide Resistance Action Committee (HRAC). (2024). Global Herbicide Classification System: Group 4 (Auxin Mimics).[3]

  • Grossmann, K. (2010).[1] Auxin herbicides: current status of mechanism and mode of action.[1] Pest Management Science, 66(2), 113-120.

  • Sterling, T.M., & Hall, J.C. (1997). Mechanism of Action of Natural and Synthetic Auxins. In: Herbicide Activity: Toxicology, Biochemistry and Molecular Biology. IOS Press.

  • PubChem. (2023). Compound Summary: 2-(2-sec-butylphenoxy)propanoic acid (CAS 887029-70-1).[5]

Sources

Application Note: Mode of Action of 2-[2-(Sec-butyl)phenoxy]propanoic Acid (2-SBPPA)

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the research and analysis of 2-[2-(Sec-butyl)phenoxy]propanoic acid (referred to herein as 2-SBPPA ).

Based on its chemical structure—a phenoxy ring linked to a propanoic acid moiety with an alkyl substituent—this compound belongs to the Phenoxypropionate class of herbicides. It functions as a Synthetic Auxin (Group 4 Herbicide) , structurally analogous to Mecoprop (MCPP) and Dichlorprop.

Part 1: Executive Summary & Chemical Identity

2-[2-(Sec-butyl)phenoxy]propanoic acid (2-SBPPA) is a systemic, post-emergence herbicide acting as a structural mimic of the natural plant hormone Indole-3-acetic acid (IAA). Unlike "FOP" herbicides (aryloxyphenoxypropionates) which inhibit ACCase, single-ring phenoxypropionates like 2-SBPPA act by hyper-stimulating auxin signaling pathways.

Key Pharmacophore Features:

  • Carboxylic Acid Tail: Essential for recognition by the TIR1 ubiquitin ligase complex.

  • Chirality: The propanoic acid side chain possesses a chiral center. The (R)-enantiomer is biologically active, whereas the (S)-enantiomer is generally inactive.

  • Ortho-Substitution (Sec-butyl): Sterically mimics the ring substitutions found in commercial analogs (e.g., the methyl group of Mecoprop), preventing rapid metabolic degradation by the plant.

Physicochemical Profile
ParameterDescription
Chemical Class Phenoxypropionic acid (Synthetic Auxin)
HRAC/WSSA Group Group 4 (Auxin Mimics)
Primary Target TIR1/AFB F-box proteins
Physiological Effect Uncontrolled cell elongation, epinasty, vascular tissue disruption, ethylene evolution.

Part 2: Mechanism of Action (Deep Dive)

The herbicidal activity of 2-SBPPA is not due to direct toxicity, but rather "death by confusion" of the plant's signaling systems.

Uptake and Translocation

2-SBPPA is absorbed via foliage and translocated through the phloem to meristematic regions (sinks). It utilizes the AUX1/LAX influx carriers to enter cells but is often a poor substrate for PIN efflux carriers, leading to intracellular accumulation to toxic levels.

The Nuclear Signaling Cascade

Once in the nucleus, 2-SBPPA acts as a "molecular glue":

  • Receptor Binding: It binds to the TIR1 (Transport Inhibitor Response 1) F-box protein.

  • Complex Formation: This binding enhances the affinity of TIR1 for Aux/IAA transcriptional repressors .

  • Ubiquitination: The SCF^TIR1 complex ubiquitinates the Aux/IAA proteins.

  • Degradation: The 26S Proteasome degrades the ubiquitinated repressors.

  • Transcription Activation: ARF (Auxin Response Factors) are released from inhibition, triggering massive upregulation of auxin-responsive genes (e.g., SAUR, GH3).

Physiological Collapse

The transcriptional overdose leads to:

  • Ethylene Explosion: Upregulation of ACC Synthase leads to lethal ethylene levels.

  • ABA Accumulation: Stomatal closure and inhibition of photosynthesis.

  • Tissue Disruption: Epinasty (twisting of stems) and phloem crushing, halting nutrient transport.

Pathway Visualization

The following diagram illustrates the molecular cascade triggered by 2-SBPPA.

MoA_Pathway Herbicide 2-SBPPA (Herbicide) Influx AUX1 Influx Carrier Herbicide->Influx Foliar Uptake Nucleus Nucleus Entry Influx->Nucleus TIR1 TIR1 F-Box Protein Nucleus->TIR1 Binds Complex SCF-TIR1-Herbicide-Aux/IAA Complex TIR1->Complex + 2-SBPPA AuxIAA Aux/IAA Repressor AuxIAA->Complex Recruited Ubiquitin Ubiquitination Complex->Ubiquitin Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome ARF ARF Transcription Factors (Released) Proteasome->ARF Repressor Removed GeneExp Gene Overexpression (ACC Synthase, GH3) ARF->GeneExp Activates Physio Epinasty, Ethylene Evolution, Vascular Collapse GeneExp->Physio Lethal Effect

Caption: Figure 1. The molecular signaling cascade of 2-SBPPA, leading from nuclear receptor binding to physiological collapse.

Part 3: Experimental Protocols

These protocols are designed to validate the auxin-mimic activity of 2-SBPPA.

Protocol A: Arabidopsis Root Growth Inhibition Assay

Purpose: To quantify the auxin-like activity of 2-SBPPA by measuring primary root inhibition and ectopic root hair formation.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).

  • 0.5x MS (Murashige & Skoog) medium plates + 1% sucrose + 0.8% agar.

  • 2-SBPPA stock solution (100 mM in DMSO).

  • Control: 2,4-D (Positive control) and DMSO (Negative control).

Workflow:

  • Sterilization: Surface sterilize seeds (70% ethanol 1 min, 50% bleach 10 min, 5 washes sterile water).

  • Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.

  • Plating: Plate seeds on vertical 0.5x MS plates containing a gradient of 2-SBPPA (0, 10 nM, 100 nM, 1 µM, 10 µM).

  • Growth: Incubate vertically at 22°C, 16h light/8h dark cycle.

  • Data Collection (Day 7):

    • Measure primary root length using ImageJ.

    • Count lateral roots.

    • Expected Result: Dose-dependent inhibition of primary root length and hyper-proliferation of root hairs (the "hairy root" phenotype).

Protocol B: Ethylene Evolution Analysis (Gas Chromatography)

Purpose: To confirm that 2-SBPPA triggers lethal ethylene production (a hallmark of auxin overdose).

Materials:

  • Soybean or Tomato seedlings (14 days old).

  • Sealed glass vials (20 mL) with rubber septa.

  • Gas Chromatograph (GC) with Flame Ionization Detector (FID).

Workflow:

  • Treatment: Excise leaf discs or stem segments (approx 500 mg).

  • Incubation: Float tissue in buffer (10 mM MES, pH 6.0) containing 10 µM 2-SBPPA.

  • Sealing: Seal vials immediately and incubate in dark at 25°C for 4–12 hours.

  • Sampling: Withdraw 1 mL of headspace gas using a gas-tight syringe.

  • Analysis: Inject into GC-FID. Compare peak area against an ethylene standard curve.

  • Validation: Pre-treat a control group with AVG (aminoethoxyvinylglycine), an ACC synthase inhibitor. If 2-SBPPA activity is blocked by AVG, the mechanism is confirmed as ACC-dependent ethylene synthesis.

Protocol C: Electrolyte Leakage Assay (Cell Death)

Purpose: To measure membrane integrity loss downstream of the signaling cascade.

Workflow:

  • Exposure: Spray whole plants with 2-SBPPA (field rate equivalent, approx 500 g/ha).

  • Sampling: Harvest leaf discs (5 mm) at 24h, 48h, and 72h post-treatment.

  • Wash: Rinse discs 3x with deionized water to remove surface electrolytes.

  • Incubation: Place discs in 10 mL deionized water; shake at 100 rpm for 24h.

  • Measurement 1 (C1): Measure conductivity of the solution.

  • Total Lysis: Autoclave samples (121°C, 20 min) to release all electrolytes.

  • Measurement 2 (C2): Measure total conductivity.

  • Calculation: Relative Electrolyte Leakage (%) =

    
    .
    

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
Inconsistent Root Inhibition Solvent toxicityEnsure final DMSO concentration is <0.1%.
No Ethylene Detected Vial leakage or low doseCheck septa integrity; increase 2-SBPPA to 50 µM.
Precipitation in Media Low solubility at acidic pH2-SBPPA is a weak acid. Dissolve in DMSO/Ethanol first, then add to buffered media.
Lack of Phenotype Wrong IsomerEnsure you are using the racemic mixture or the (R)-isomer. The (S)-isomer is biologically inactive.

Part 5: References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link

  • Christoffersen, R. E., et al. (1984). Role of ethylene in the mode of action of phenoxy herbicides. Plant Physiology. Link

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. Link

  • Kelley, D. R., & Riechers, D. E. (2007). Recent developments in auxin biology and weed science. Weed Science. Link

  • Sterling, T. M. (1994). Mechanisms of herbicide action: Auxin Mimics. Herbicide Action Course, New Mexico State University. Link

Application Notes & Protocols: In Vitro Characterization of 2-[2-(Sec-butyl)phenoxy]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vitro characterization of 2-[2-(Sec-butyl)phenoxy]propanoic acid, a novel chemical entity. Due to its structural characteristics as a phenoxypropanoic acid derivative, this guide hypothesizes its potential activity as a modulator of Peroxisome Proliferator-Activated Receptors (PPARs). The protocols herein are designed to systematically evaluate this hypothesis, beginning with primary cell-based functional assays for PPARα and PPARγ, followed by an orthogonal biochemical assay for hit confirmation. Furthermore, this guide extends to assays for anti-inflammatory activity and concludes with essential in vitro toxicology profiling to build a foundational dataset for this compound.

Introduction and Scientific Rationale

2-[2-(Sec-butyl)phenoxy]propanoic acid belongs to a class of compounds structurally related to well-characterized therapeutic agents, such as fibrates (e.g., fenofibrate) and thiazolidinediones (TZDs). Many of these molecules are ligands for PPARs, a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation.[1] The core structure of a phenoxy acid is a known pharmacophore for PPAR agonists.[2][3] Therefore, a logical and scientifically-driven starting point for the characterization of 2-[2-(Sec-butyl)phenoxy]propanoic acid is to assess its activity on PPAR isoforms, primarily PPARα and PPARγ, which are established drug targets for dyslipidemia and type 2 diabetes, respectively.

This guide provides a tiered approach to elucidate the compound's biological activity, starting with broad functional screening and moving towards more specific and mechanistic assays.

Primary Functional Screening: PPARα and PPARγ Luciferase Reporter Gene Assay

This cell-based assay is the cornerstone for determining if the test compound can functionally activate or inhibit the transcriptional activity of PPARα and PPARγ in a cellular environment. The assay utilizes a chimeric receptor system, where the ligand-binding domain (LBD) of the human PPAR is fused to the DNA-binding domain (DBD) of the yeast GAL4 protein. This chimera, upon activation by a ligand, binds to a GAL4 upstream activation sequence (UAS), driving the expression of a luciferase reporter gene.[4]

Causality and Experimental Choices
  • Why a Reporter Assay? It provides a robust and quantifiable readout of the transcriptional activation potential of a compound. It is a direct measure of the functional consequence of receptor engagement in a living cell.

  • Why Chimeric Receptors? This design isolates the ligand-binding event from the complexities of endogenous receptor signaling, reducing off-target effects and providing a clean, specific signal for the LBD interaction.[4]

  • Cell Line Choice: HEK293 or CHO cells are commonly used as they are robust, easy to transfect, and have low endogenous nuclear receptor activity, providing a low-background system.

Experimental Workflow: PPAR Luciferase Reporter Assay

workflow cluster_prep Day 1: Cell Seeding cluster_transfect Day 2: Transfection cluster_treat Day 3: Compound Treatment cluster_lyse Day 4: Lysis & Readout seed Seed cells into 96-well plates transfect Co-transfect with: 1. PPAR-LBD/GAL4-DBD Plasmid 2. UAS-Luciferase Plasmid 3. Renilla Luciferase Control seed->transfect 24h incubation treat Treat cells with 2-[2-(Sec-butyl)phenoxy]propanoic acid (dose-response) transfect->treat 16-24h incubation lyse Lyse cells and add luciferase substrates treat->lyse 24h incubation read Read Firefly and Renilla luminescence lyse->read

Caption: Workflow for the PPAR Luciferase Reporter Gene Assay.

Protocol: PPARα/γ Luciferase Reporter Assay
  • Cell Seeding:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed 2 x 10⁴ cells per well in a white, clear-bottom 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection:

    • Prepare a transfection mix per well using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

    • Co-transfect with:

      • 50 ng of pCMV-GAL4-hPPARα-LBD or pCMV-GAL4-hPPARγ-LBD expression vector.

      • 100 ng of pFR-Luc (UAS-luciferase) reporter vector.

      • 10 ng of pRL-TK (Renilla luciferase) vector for normalization.

    • Incubate for 16-24 hours.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 2-[2-(Sec-butyl)phenoxy]propanoic acid in DMSO.

    • Perform serial dilutions in serum-free DMEM to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5%.

    • Include a vehicle control (DMSO) and a positive control agonist (e.g., 1 µM GW7647 for PPARα, 1 µM Rosiglitazone for PPARγ).

    • Replace the transfection medium with the compound-containing medium and incubate for 24 hours.

  • Lysis and Luminescence Reading:

    • Use a dual-luciferase reporter assay system.

    • Wash cells with PBS, then add 20 µL of passive lysis buffer and incubate for 15 minutes with gentle shaking.

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.

    • Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.

    • Read luminescence on a plate reader.

Data Analysis
  • Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.

  • Calculate the "Fold Activation" relative to the vehicle control.

  • Plot the Fold Activation against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal activation).

Parameter Description Example Value
EC₅₀ Potency of the compound as an agonist.1.5 µM
Eₘₐₓ Efficacy relative to the positive control.95% of Rosiglitazone
IC₅₀ Potency of the compound as an antagonist (if tested).> 100 µM

Orthogonal Hit Confirmation: Time-Resolved FRET (TR-FRET) Assay

To validate hits from the primary screen and to confirm direct binding to the PPAR LBD, a biochemical TR-FRET assay is employed. This assay measures the ligand-dependent recruitment of a coactivator peptide to the PPAR-LBD.[3]

Principle of TR-FRET

The assay relies on fluorescence resonance energy transfer between a donor fluorophore (e.g., Europium cryptate on an antibody) and an acceptor fluorophore (e.g., on a streptavidin-allophycocyanin conjugate). When the PPAR-LBD and a biotinylated coactivator peptide are brought into proximity by the test compound, FRET occurs, generating a specific signal.[5]

TR-FRET Assay Principle Diagram

trfret cluster_no_agonist No Agonist Present cluster_agonist Agonist Present GST-PPAR-LBD_1 GST-PPAR-LBD Eu-Ab_1 Eu-Ab Eu-Ab_1->GST-PPAR-LBD_1 Biotin-Coactivator_1 Biotin-Coactivator SA-APC_1 SA-APC SA-APC_1->Biotin-Coactivator_1 No FRET No FRET Signal GST-PPAR-LBD_2 GST-PPAR-LBD Agonist Agonist Biotin-Coactivator_2 Biotin-Coactivator Agonist->Biotin-Coactivator_2 Eu-Ab_2 Eu-Ab Eu-Ab_2->GST-PPAR-LBD_2 SA-APC_2 SA-APC SA-APC_2->Biotin-Coactivator_2 FRET TR-FRET Signal

Caption: Principle of the TR-FRET coactivator recruitment assay.

Protocol: PPARα/γ TR-FRET Assay
  • Reagent Preparation:

    • Recombinant GST-tagged human PPARα/γ LBD.

    • Biotinylated coactivator peptide (e.g., from SRC-1).

    • Europium-labeled anti-GST antibody (donor).

    • Streptavidin-Allophycocyanin (SA-APC) conjugate (acceptor).

    • Assay Buffer: 50 mM HEPES, 50 mM KCl, 0.1% BSA, pH 7.4.

  • Assay Procedure (384-well plate):

    • Add 2 µL of the test compound dilutions in assay buffer.

    • Add 4 µL of a mix containing GST-PPAR-LBD and the biotinylated coactivator peptide.

    • Add 4 µL of a mix containing the Eu-anti-GST antibody and SA-APC.

    • Incubate for 2-4 hours at room temperature, protected from light.

  • Signal Detection:

    • Read the plate on a TR-FRET-compatible reader, with excitation at ~340 nm and emission at 620 nm (Europium) and 665 nm (APC).

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

Data Analysis
  • Plot the TR-FRET ratio against the log of the compound concentration.

  • Fit a sigmoidal dose-response curve to determine the EC₅₀.

Anti-Inflammatory Activity Profiling

PPARs are known to exert anti-inflammatory effects, in part by antagonizing the activity of transcription factors like NF-κB.[6] Additionally, some acidic non-steroidal anti-inflammatory drugs (NSAIDs) are weak PPAR agonists. Therefore, assessing the compound's effect on key inflammatory pathways is a valuable extension.

Protocol: NF-κB Reporter Assay
  • Cell Line: Use a cell line with a stably integrated NF-κB responsive element driving luciferase expression (e.g., HEK293/NF-κB-luc).

  • Procedure:

    • Seed cells and allow them to adhere.

    • Pre-treat cells with a dose-response of 2-[2-(Sec-butyl)phenoxy]propanoic acid for 1-2 hours.

    • Stimulate inflammation by adding an NF-κB activator, such as TNFα (10 ng/mL).

    • Incubate for 6-8 hours.

    • Measure luciferase activity as described previously.

  • Interpretation: A reduction in TNFα-induced luciferase activity indicates potential anti-inflammatory properties via inhibition of the NF-κB pathway.

Protocol: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This enzymatic assay determines if the compound directly inhibits the activity of COX enzymes, which are central to the production of pro-inflammatory prostaglandins.[7]

  • Assay Format: Use a commercially available COX inhibitor screening assay kit (fluorometric or colorimetric).[5]

  • Procedure:

    • In separate wells, incubate purified COX-1 or COX-2 enzyme with the test compound at various concentrations.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • After a set incubation time, measure the product formation (e.g., PGF2α) according to the kit's instructions.[8]

  • Interpretation: Calculate the percent inhibition relative to a no-compound control and determine the IC₅₀ for each isoform to assess potency and selectivity.

In Vitro Toxicology and Safety Assessment

Early assessment of potential liabilities is crucial. For a carboxylic acid-containing compound, initial toxicology screens should focus on general cytotoxicity and mitochondrial toxicity.

Protocol: HepG2 Cytotoxicity Assay (MTT Assay)

The human hepatoma cell line HepG2 is a standard model for in vitro hepatotoxicity because it retains many metabolic functions of primary hepatocytes.[9]

  • Cell Seeding:

    • Seed HepG2 cells (1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.[10]

  • Compound Treatment:

    • Treat cells with a wide dose-response of the test compound (e.g., 0.1 µM to 200 µM) for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Readout:

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Determine the CC₅₀ (concentration causing 50% cytotoxicity).

Protocol: Mitochondrial Toxicity Screening (Glu/Gal Assay)

This assay identifies compounds that impair mitochondrial function by comparing cytotoxicity in cells forced to rely on oxidative phosphorylation (galactose medium) versus glycolysis (glucose medium).[11]

  • Cell Culture Adaptation:

    • Culture HepG2 cells in two parallel sets of flasks: one with standard high-glucose DMEM and one with DMEM where glucose is replaced by galactose (10 mM). Adapt cells for at least one week.

  • Assay Procedure:

    • Seed both glucose- and galactose-adapted cells into separate 96-well plates.

    • Treat with the test compound as in the standard cytotoxicity assay.

    • Assess cell viability using MTT or another suitable method.

  • Interpretation: A significantly lower CC₅₀ in the galactose medium compared to the glucose medium suggests a potential for mitochondrial toxicity.

Assay Endpoint Significance
HepG2 Cytotoxicity CC₅₀General measure of cellular toxicity.
Mitochondrial Toxicity CC₅₀ (Glu) vs. CC₅₀ (Gal)Identifies specific impairment of mitochondrial function.

Data Interpretation and Path Forward

The collective data from these assays will provide a comprehensive initial profile of 2-[2-(Sec-butyl)phenoxy]propanoic acid.

  • Potent PPAR Agonist: If the compound shows a low micromolar or better EC₅₀ in both the reporter and TR-FRET assays, it is a confirmed PPAR agonist. The relative potency on PPARα vs. PPARγ will define its selectivity profile.

  • Anti-Inflammatory Activity: Inhibition of NF-κB or COX activity, especially at concentrations similar to its PPAR agonism, would suggest that its anti-inflammatory effects are mechanistically linked to PPAR activation.

  • Safety Profile: A high CC₅₀ (>50 µM) in the HepG2 assay and no significant difference in the Glu/Gal assay would indicate a favorable initial safety profile. A therapeutic index can be calculated as (CC₅₀ / EC₅₀).

Based on these results, next steps could include assessing activity on the PPARδ isoform, running broader kinase and receptor profiling panels, and initiating in vivo studies in relevant disease models.

References

  • Rowlinson, S. W., et al. (2003). In vitro assays for cyclooxygenase activity and inhibitor characterization. Prostaglandins & Other Lipid Mediators. Available at: [Link]

  • Evotec SE. (n.d.). Comparing in vitro Mitochondrial Toxicity Assays. Available at: [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). Monitoring the Levels of Cellular NF-κB Activation States. Cold Spring Harbor Protocols. Available at: [Link]

  • Kojima, R., et al. (2015). Structural Biology-Based Exploration of Subtype-Selective Agonists for Peroxisome Proliferator-Activated Receptors. Journal of Biomedicine and Biotechnology. Available at: [Link]

  • Brooks, C. A., et al. (2011). Phenoxyacetic acids as PPARδ partial agonists: Synthesis, optimization, and in vivo efficacy. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Majeed, M., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Xu, H. E., et al. (2002). Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Samarakoon, S. R., et al. (2022). Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka. Molecules. Available at: [Link]

  • ResearchGate. (2014). How can I assay cyclooxygenase pathway inhibition for plant extracts?. Available at: [Link]

  • Schneider, A., et al. (2021). Cell-Type Targeted NF-kappaB Inhibition for the Treatment of Inflammatory Diseases. International Journal of Molecular Sciences. Available at: [Link]

  • Hynes, J., et al. (2017). Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. Chemical Research in Toxicology. Available at: [Link]

  • Ricciotti, E., & FitzGerald, G. A. (2011). In vitro cyclooxygenase activity assay in tissue homogenates. Methods in Molecular Biology. Available at: [Link]

  • Creative Biolabs. (n.d.). Mitochondrial Toxicity Assay. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB: At the Borders of Autoimmunity and Inflammation. Frontiers in Immunology. Available at: [Link]

  • Araceli Biosciences. (2022). Mitochondrial Toxicity Assays. Available at: [Link]

  • Wikipedia. (n.d.). Peroxisome proliferator-activated receptor. Available at: [Link]

  • Argentiero, A., et al. (2019). In Vitro Evaluation of Cytotoxicity and Proliferative Effects of Lyophilized Porcine Liver Tissue on HepG2 Hepatoma Cells and Adipose-Tissue-Derived Mesenchymal Stromal Cells. Animals. Available at: [Link]

  • Ulta Lab Tests. (n.d.). Cellular Inflammation & NF-KB Control Panel. Available at: [Link]

  • Togola, A., et al. (2020). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research. Available at: [Link]

  • ResearchGate. (2023). Why do we use HepG2 cells for cytotoxicity/Mitotoxicity studies?. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Impurity Resolution in 2-[2-(Sec-butyl)phenoxy]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification and impurity management of 2-[2-(sec-butyl)phenoxy]propanoic acid (CAS: 887029-70-1). This guide is designed for process chemists and researchers optimizing the synthesis, typically performed via Williamson etherification between 2-sec-butylphenol and a 2-halopropionic acid derivative.[1]

Impurity Profile & Mechanistic Origins

Before troubleshooting, it is critical to categorize impurities based on their origin.[1] The synthesis typically involves the


 displacement of a halide from 2-chloropropionic acid (or ester) by the phenoxide of 2-sec-butylphenol.[1]
Common Impurity Matrix
Impurity TypeSpecific CompoundOrigin / MechanismSolubility Behavior
Starting Material A 2-sec-ButylphenolIncomplete conversion; Excess reagent used to drive kinetics.[1]Soluble in organic solvents; Weakly acidic (

).[1]
Starting Material B 2-Chloropropionic acidIncomplete conversion.[1]Water-soluble as salt; Extractable in organic at low pH.[1]
Hydrolysis Byproduct 2-Hydroxypropionic acid (Lactic acid)Competitive hydrolysis of the halo-acid by aqueous base (

vs

).[1]
Highly water-soluble.[1]
Elimination Byproduct Acrylic acid / PolymersDehydrohalogenation of 2-chloropropionic acid under strong basic/thermal conditions.[1]Water-soluble; Polymerizes to form gums.[1]
Oxidation Byproduct Quinones / Coupled PhenolsOxidation of the electron-rich phenol ring (often yellow/brown color).[1]Organic soluble; often requires adsorption (Charcoal).[1]
Stereoisomers Diastereomers (RR, RS, SR, SS)The molecule has two chiral centers (sec-butyl group + propanoic acid

-carbon).[1]
Very similar solubility; requires chiral HPLC or fractional crystallization.[1]

Troubleshooting Guide (Q&A)

Category A: Reaction Optimization & Stoichiometry

Q1: My HPLC shows a persistent peak for 2-sec-butylphenol (5-10%) even after long reflux times. How do I drive the reaction to completion?

  • Diagnosis: The phenoxide nucleophile is likely stalling due to steric hindrance from the ortho-sec-butyl group.[1] This bulky group hinders the approach to the electrophile.[1]

  • Solution:

    • Phase Transfer Catalysis (PTC): Add 1-3 mol% of Tetrabutylammonium bromide (TBAB).[1] This transports the phenoxide into the organic phase (if biphasic) or loosens the ion pair, increasing nucleophilicity.[1]

    • Solvent Switch: Switch from protic solvents (Ethanol/Water) to polar aprotic solvents (DMF or DMSO).[1][2] Protic solvents solvate the phenoxide anion, reducing its reactivity (

      
       suppression).[1]
      
    • Stoichiometry: Use a slight excess of the cheaper reagent (usually the chloroacid, 1.2 - 1.5 eq) to force the consumption of the phenol.[1]

Q2: I am seeing a large "front" peak in my chromatogram and low yield. What is happening?

  • Diagnosis: This is likely Lactic Acid formed by the hydrolysis of your 2-chloropropionic acid.[1] If you use aqueous NaOH as a base, the

    
     competes with the phenoxide.[1]
    
  • Solution:

    • Anhydrous Conditions: Use solid

      
       or 
      
      
      
      in dry Acetone or DMF instead of aqueous hydroxide. This eliminates the
      
      
      nucleophile, leaving only the phenoxide to react.[1]
Category B: Purification & Workup[1][3][4]

Q3: The final product is an oil that refuses to crystallize. How do I obtain a solid?

  • Diagnosis: 2-[2-(sec-butyl)phenoxy]propanoic acid is a low-melting solid.[1] Impurities (especially isomers and unreacted phenol) depress the melting point significantly, keeping it as an oil (eutectic mixture).[1]

  • Protocol:

    • High-Vacuum Drying: Ensure all solvent (especially DMF/Toluene) is removed (< 1 mbar at 50°C).[1]

    • Seed Crystal Generation: Dissolve the oil in a minimum amount of Hexane/Ethyl Acetate (9:1).[1] Cool to -20°C and scratch the flask.

    • Salt Formation: If it remains an oil, convert the crude acid to its Dicyclohexylamine (DCHA) salt .[1] DCHA salts of phenoxy acids are typically highly crystalline and high-melting.[1]

      • Procedure: Dissolve crude acid in Acetone. Add 1.05 eq Dicyclohexylamine.[1] Filter the precipitate.[1][3][4] Recrystallize the salt, then release the free acid with dilute

        
        .[1]
        

Q4: My product has a persistent yellow/brown color.

  • Diagnosis: Oxidation of the phenol ring or trace polymerization of acrylic acid byproducts.[1]

  • Solution:

    • Activated Carbon Treatment: During the recrystallization (or while the product is dissolved in basic water as a salt), add 5% w/w Activated Carbon.[1] Heat to 50°C for 30 mins, filter through Celite, then acidify/crystallize.

Detailed Purification Protocols

Protocol A: The "Reverse-Phase" Acid-Base Extraction

Best for removing neutral impurities (unreacted phenol) and water-soluble byproducts.[1]

  • Dissolution: Dissolve the crude reaction mixture in 1N NaOH (aq). The product becomes the sodium salt (water-soluble).[1]

  • Organic Wash (Critical Step): Extract the aqueous layer 2x with Toluene or MTBE .[1]

    • Why? The product remains in the water (as salt).[1] The unreacted 2-sec-butylphenol (weak acid,

      
       ~10) will not fully deprotonate at pH 12-13 if organic solvent is present, or simply partitions into the organic phase due to its lipophilicity.[1] Neutral impurities also move to the organic phase.[1]
      
  • Acidification: Separate the aqueous layer.[1][4] Cool to 0-5°C. Slowly add 6N HCl until pH < 1. The product will precipitate as an oil or solid.[1]

  • Extraction: Extract the cloudy acidic water with Dichloromethane (DCM) .[1]

  • Drying: Dry DCM over

    
    , filter, and evaporate.
    
Protocol B: Stereochemical Purification (Diastereomer Separation)

Since the molecule has two chiral centers, the synthetic product is likely a mixture of 4 isomers.[1]

  • Analytical Check: Run a Chiral HPLC (e.g., Chiralpak AD-H column).[1]

  • Fractional Crystallization:

    • Solvent System: Hexane : Isopropanol (typically 95:5).[1]

    • Slow evaporation often enriches one diastereomeric pair over the other due to different lattice energies.[1]

Visualizing the Workflow

Figure 1: Reaction & Impurity Pathways[1]

ReactionPathways SM1 2-sec-Butylphenol Inter Phenoxide Intermediate SM1->Inter Deprotonation Imp3 Impurity: Unreacted Phenol SM1->Imp3 Incomplete Rxn SM2 2-Chloropropionic Acid Prod Target Product 2-[2-(sec-butyl)phenoxy]propanoic acid SM2->Prod Imp1 Impurity: Lactic Acid (Hydrolysis) SM2->Imp1 OH- Attack (Hydrolysis) Imp2 Impurity: Acrylic Acid (Elimination) SM2->Imp2 Base Elimination (-HCl) Base Base (NaOH/K2CO3) Base->Inter Inter->Prod SN2 Attack

Caption: Mechanistic pathways showing the competition between the desired SN2 etherification and side reactions (Hydrolysis/Elimination).

Figure 2: Purification Logic Flow

PurificationFlow Crude Crude Reaction Mix (Product, Phenol, Salts, Byproducts) Step1 1. Dissolve in dilute NaOH (pH > 12) Crude->Step1 Split1 Phase Separation Step1->Split1 OrgLayer Organic Layer (Discard) Contains: Unreacted Phenol, Neutral organics Split1->OrgLayer Wash w/ Toluene AqLayer Aqueous Layer (Keep) Contains: Product Salt, Lactic Acid Salt Split1->AqLayer Step2 2. Acidify to pH 1 (HCl) AqLayer->Step2 Step3 3. Extract into DCM & Wash with Water Step2->Step3 Product precipitates Final Pure Product (Solid/Oil) Step3->Final Evaporation

Caption: Acid-Base workup strategy to selectively isolate the acidic product from non-acidic impurities.

References

  • Santa Cruz Biotechnology. 2-[2-(sec-Butyl)phenoxy]propanoic acid (CAS 887029-70-1) Product Data.[1][5] Retrieved from [1]

  • PubChem. 2-(2-sec-butylphenoxy)butanoic acid (Related Compound Structure & Properties). Retrieved from [1]

  • BenchChem. Preventing by-product formation in phenoxy propionic acid synthesis. Retrieved from [1]

  • Google Patents. Process for the purification of 2-(4-hydroxyphenoxy)propionic acid ester (JPH02152945A).[1] Retrieved from

  • FAO/WHO. Propionic Acid Specifications and Purity Tests (JECFA).[1] Retrieved from [1]

Sources

Technical Support Center: HPLC Troubleshooting for Phenoxypropanoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide provides in-depth, structured troubleshooting advice for scientists, researchers, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of phenoxypropanoic acids. Our approach is built on explaining the fundamental causes of chromatographic issues to empower you to develop robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing, and why is it a significant problem for my analysis?

A1: In an ideal chromatographic separation, a peak should be symmetrical, resembling a perfect Gaussian distribution. Peak tailing is a common distortion where the back half of the peak, from the apex to the end, is broader than the front half.[1] This asymmetry is more than a cosmetic issue; it directly impacts the quality of your data by:

  • Compromising Quantification: Tailing makes it difficult for integration software to accurately determine the start and end of the peak, leading to inconsistent and erroneous area calculations.

  • Reducing Resolution: The broadened base of a tailing peak can merge with an adjacent peak, making it impossible to quantify two closely eluting compounds.

  • Lowering Sensitivity: As the peak broadens, its height decreases, which can negatively impact the signal-to-noise ratio and raise the limit of detection.

A peak's asymmetry is often quantified by the Tailing Factor (T) or Asymmetry Factor (As). A value greater than 1.2 typically indicates that troubleshooting is necessary.[1][2]

Q2: I'm seeing significant peak tailing with my phenoxypropanoic acid standard. What is the most likely cause?

A2: For acidic analytes like phenoxypropanoic acids, the overwhelming cause of peak tailing in reversed-phase HPLC is a combination of two interconnected factors: inappropriate mobile phase pH and secondary ionic interactions with the stationary phase.[1][3]

  • Mobile Phase pH and Analyte Ionization: Phenoxypropanoic acids are weak acids with pKa values typically in the range of 2.3 to 4.3.[4] If the pH of your mobile phase is close to or above the analyte's pKa, a significant portion of the molecules will be in their deprotonated, anionic form (R-COO⁻).[3][5]

  • Secondary Interactions with Residual Silanols: Standard silica-based stationary phases (like C18 or C8) have residual silanol groups (Si-OH) on their surface that were not covered during the bonding process.[2][6] At mobile phase pH values above approximately 3, these silanol groups can become deprotonated (Si-O⁻), creating active, negatively charged sites.[2][7]

The peak tailing occurs because your analyte population is interacting with the column in two different ways: the desired hydrophobic interaction and an undesirable, strong ionic interaction between the negatively charged analyte and active silanol sites. This secondary retention mechanism holds some analyte molecules back longer, causing them to elute slowly and form a "tail".[2][8]

To visualize this troubleshooting process, refer to the diagnostic workflow below.

G start Peak Tailing Observed for Phenoxypropanoic Acid check_ph Is Mobile Phase pH at least 1.5-2 units BELOW analyte pKa? start->check_ph adjust_ph ACTION: Adjust Mobile Phase pH. Use an appropriate buffer (e.g., formate) to achieve pH < 3.0. check_ph->adjust_ph No check_column Is the column a modern, high-purity, end-capped Type B silica column? check_ph->check_column Yes final_check Problem Resolved adjust_ph->final_check Re-analyze replace_column ACTION: Switch to a high-purity, fully end-capped column. check_column->replace_column No check_system Are extra-column volumes minimized? (e.g., short, narrow ID tubing) check_column->check_system Yes replace_column->final_check Re-analyze fix_system ACTION: Optimize tubing and connections to reduce dead volume. check_system->fix_system No check_overload Does peak shape improve with a 1:10 sample dilution? check_system->check_overload Yes fix_system->final_check Re-analyze fix_overload ACTION: Reduce injection volume or sample concentration. check_overload->fix_overload Yes check_overload->final_check No (Contact Sr. Scientist) fix_overload->final_check Re-analyze

Caption: A logical workflow for troubleshooting peak tailing.

Q3: How do I select and prepare the optimal mobile phase pH to suppress analyte ionization?

A3: This is the most critical step in your method development. The goal is to ensure your phenoxypropanoic acid is almost entirely in its neutral, protonated form (R-COOH). This state minimizes ionic interactions and promotes predictable, hydrophobic retention.[1][5]

The guiding principle is to adjust the mobile phase pH to be at least 1.5 to 2 pH units below the pKa of your analyte .[7] Given that phenoxypropanoic acids have pKa values around 3-4, a target pH of 2.5 to 3.0 is an excellent starting point.[4] Operating at a low pH protonates your analyte and simultaneously suppresses the ionization of the problematic surface silanols, effectively eliminating the secondary retention mechanism.[2][9]

See the protocol below for a step-by-step guide. It is crucial to use a buffer to maintain a stable pH, as small pH fluctuations can cause significant shifts in retention time and peak shape.[3]

Buffer ComponentpKaEffective pH Buffering RangeCommon Concentration
Formic Acid / Formate3.752.8 – 4.80.1% v/v (~25 mM)
Phosphoric Acid / Phosphate2.152.0 – 3.010-50 mM
Trifluoroacetic Acid (TFA)0.5Not a true buffer, acts as ion-pairing agent0.05 - 0.1% v/v

Table 1: Common mobile phase additives and buffers for controlling pH in reversed-phase HPLC. For phenoxypropanoic acids, a phosphate or formate buffer is often a robust choice.[5]

Caption: Chemical interactions leading to peak tailing vs. symmetrical peaks.

Q4: I've lowered my mobile phase pH to 2.7, but my peak is still tailing. What are the next steps?

A4: If pH optimization alone does not solve the issue, other factors related to your column or system may be at play. Here’s what to investigate next:

  • Column Chemistry and Health:

    • Use a High-Purity, End-Capped Column: Older columns, often referred to as Type A silica, contain higher levels of trace metals (like iron) which increase the acidity of nearby silanol groups, making them problematic even at low pH.[6][8] Modern Type B silica columns are high-purity and "end-capped" (where residual silanols are chemically blocked), which significantly reduces secondary interactions.[2][9] If you are not using one, switching is highly recommended.

    • Check for Column Degradation: A sudden onset of tailing can indicate a physical problem with the column. This could be a void at the column inlet or a partially blocked inlet frit. Reversing and flushing the column (if the manufacturer permits) or replacing it is the best diagnostic test.[2][10]

  • Extra-Column Effects:

    • Minimize Dead Volume: Excessive volume between the injector and the detector can cause band broadening that appears as peak tailing. Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are properly made to avoid small gaps.[1][11]

  • Mobile Phase Composition:

    • Increase Buffer Concentration: If you are using a very low concentration of buffer (e.g., <10 mM), it may not have sufficient capacity to control the pH at the silica surface. Increasing the buffer concentration to 20-50 mM can sometimes improve peak shape.[9]

Q5: Could my sample preparation or injection technique be the source of the tailing?

A5: Yes, absolutely. Two common issues related to the sample itself can cause peak distortion:

  • Column Overload: Injecting too much analyte mass can saturate the stationary phase at the column inlet, leading to a right-skewed peak.[1] To check for this, prepare a 1:10 dilution of your sample and inject it. If the peak shape improves dramatically (becomes more symmetrical), you were likely overloading the column. The solution is to reduce your injection volume or the sample concentration.[12]

  • Sample Solvent Mismatch: If you dissolve your sample in a solvent that is much stronger than your mobile phase (e.g., 100% Acetonitrile when the mobile phase is 30% Acetonitrile), it can cause localized distortion of the peak shape. Whenever possible, dissolve your sample in the initial mobile phase itself.[12]

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Optimization
  • Determine Analyte pKa: Find the pKa of your specific phenoxypropanoic acid from literature or a database. Assume a pKa of ~3.5 if unknown.

  • Select a Buffer: Choose a buffer with a pKa close to your target pH. For a target pH of 2.7, a phosphate buffer is ideal.

  • Prepare Aqueous Phase (Mobile Phase A):

    • Weigh and dissolve the buffer salt (e.g., sodium phosphate monobasic) in HPLC-grade water to a concentration of 25 mM.

    • Place the solution in a beaker with a calibrated pH meter.

    • Slowly add concentrated phosphoric acid dropwise while stirring until the pH is stable at 2.70 ± 0.05.

    • Filter the buffer through a 0.22 µm or 0.45 µm filter to remove particulates.[13]

  • Prepare Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

  • Set Initial Conditions: Program your HPLC to run a gradient or isocratic method using the prepared Mobile Phase A and Mobile Phase B.

  • Equilibrate the System: Flush the column with at least 10-15 column volumes of the new mobile phase before injecting your sample to ensure the pH is stable throughout the system.[10]

  • Analyze and Assess: Inject your sample and evaluate the peak shape. The tailing should be significantly reduced or eliminated.

Protocol 2: Column and System Health Check
  • Establish a Benchmark: When a new column is installed, run a standard of your phenoxypropanoic acid under optimal conditions and save the chromatogram, noting the backpressure, retention time, and tailing factor. This is your benchmark.

  • Diagnose High Backpressure & Tailing: If you observe increased pressure alongside peak tailing, it often points to a blockage.

  • Isolate the Problem:

    • Disconnect the column and run the pump. If the pressure is normal, the blockage is in the column.

    • If the pressure is still high, the blockage is in the system (e.g., a blocked inline filter or tubing).

  • Column Washing: If the column is blocked, first try a gentle wash. Disconnect the column from the detector, reverse its direction, and flush to waste at a low flow rate (0.2-0.5 mL/min) with a series of solvents, moving from your mobile phase to 100% water, then 100% isopropanol or acetonitrile.

  • Check for Voids: If washing doesn't help, the column bed may have settled, creating a void. This is often irreparable, and the column must be replaced.[14]

References

  • Phenomenex (2025). How to Reduce Peak Tailing in HPLC?
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • BenchChem (2025). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of 2-Phenylpropionic Acid.
  • LCGC Blog (2019). HPLC Diagnostic Skills II – Tailing Peaks.
  • Chromatography Forum (2004). buffered pH to avoid peak tailing.
  • Sarbu, C. et al. (2008).
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Agilent (2017).
  • Restek. HPLC Troubleshooting Guide.
  • Agilent Technologies.
  • ISTE OpenScience.
  • Chrom Tech, Inc. (2025).
  • Phenomenex. HPLC Troubleshooting Guide.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • PharmaCores (2025). Advanced Guide to HPLC Troubleshooting.

Sources

stability issues of 2-[2-(Sec-butyl)phenoxy]propanoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Profile of 2-[2-(Sec-butyl)phenoxy]propanoic Acid

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: 2-[2-(Sec-butyl)phenoxy]propanoic acid (2-SBPP)

Introduction: Understanding Your Molecule

Welcome to the technical support hub for 2-[2-(Sec-butyl)phenoxy]propanoic acid . This molecule belongs to the phenoxypropionic acid class, structurally related to auxin-mimic herbicides and PPAR-agonist pharmaceutical intermediates.

Its stability profile is defined by three competing structural features:

  • The Chiral Center (

    
    -carbon):  High risk of racemization in basic media.[1]
    
  • The Carboxylic Acid: Susceptible to unintended esterification in alcoholic solvents.

  • The Sec-Butyl Group: Increases lipophilicity, creating significant solubility challenges in aqueous buffers.

This guide replaces generic advice with mechanism-based troubleshooting.

Module 1: Stereochemical Stability (Racemization)

Current Status: CRITICAL RISK

User Question: "I synthesized the (R)-enantiomer, but after 24 hours in my assay buffer (pH 7.4), the optical rotation has dropped significantly. Is my compound degrading?"

Technical Diagnosis: You are likely observing base-catalyzed racemization , not degradation. The


-proton (attached to the chiral carbon) is acidic due to the electron-withdrawing nature of the adjacent carbonyl group and the phenoxy oxygen. In neutral to basic solutions, this proton can be abstracted, forming a planar enolate intermediate. When the proton returns, it can attack from either face, leading to a racemic mixture.[2]

The Mechanism: The reaction proceeds via an enolate intermediate .[1][2] This is thermodynamically driven because the enolate allows conjugation between the carbonyl and the aromatic ring.

Racemization R_Iso (R)-Isomer (Chiral) Enolate Planar Enolate Intermediate (Achiral) R_Iso->Enolate Proton Abstraction (-H+) Base Base (B:) Base->Enolate Enolate->R_Iso Reprotonation (Top Face) S_Iso (S)-Isomer (Chiral) Enolate->S_Iso Reprotonation (Bottom Face)

Figure 1: Mechanism of base-catalyzed racemization. The loss of the


-proton destroys chirality, creating a planar intermediate that can reform as either enantiomer.

Troubleshooting Protocol:

  • Check pH: Racemization rates increase logarithmically with pH. If your assay allows, lower the pH to < 6.0.

  • Buffer Selection: Avoid phosphate buffers if possible, as they can act as general base catalysts. Citrate or acetate buffers are preferred for stability.

  • Temperature Control: Racemization is temperature-dependent. Keep stock solutions at -20°C and working solutions on ice.

Module 2: Solubility & Precipitation (The "Crash Out" Effect)

Current Status: MODERATE RISK

User Question: "My DMSO stock is clear, but when I dilute it into cell culture media, the solution turns cloudy. Is this a contamination?"

Technical Diagnosis: This is compound precipitation . The sec-butyl group makes this molecule highly lipophilic (LogP > 3). While soluble in DMSO, it has poor water solubility.[3] When you dilute the DMSO stock into an aqueous buffer, the "solvating power" of the mixture drops rapidly. If the concentration exceeds the aqueous solubility limit, the compound crashes out.

Solvent Compatibility Matrix:

Solvent SystemSolubility StatusRisk LevelRecommendation
100% DMSO High (>50 mM)LowIdeal for storage (-20°C).
100% Ethanol HighModerateRisk of evaporation; keep sealed.
PBS (pH 7.4) Very Low (<100 µM)High Do not dissolve directly.
DMSO -> PBS VariableModerate Cloudiness indicates precipitation.

Validation Protocol (Serial Dilution Test):

  • Prepare a 10 mM stock in DMSO.

  • Pipette 1 µL of stock into 999 µL of PBS (10 µM final). Vortex immediately.

  • Visual Check: Hold against a dark background. Any "smoke" or turbidity = precipitation.

  • Centrifuge Check: Spin at 10,000 x g for 5 mins. Analyze the supernatant by HPLC. If the peak area is <95% of expected, you have lost compound to precipitation.

Module 3: Chemical Integrity (Esterification)

User Question: "I prepared my HPLC samples in Methanol to match my mobile phase. Now I see a new peak at RRT 1.2 that keeps growing. What is it?"

Technical Diagnosis: You have synthesized the methyl ester of your compound. In the presence of methanol (solvent) and trace acid (often from TFA in mobile phases or inherent acidity), the carboxylic acid group undergoes Fischer Esterification .



Corrective Action:

  • Immediate: Switch your HPLC diluent to Acetonitrile/Water (50:50) . Acetonitrile is aprotic and will not esterify.

  • If Methanol is required: Ensure the diluent is neutral (no acid additives) and analyze immediately. Do not store samples in methanol overnight.

Module 4: Troubleshooting Workflow

Use this logic tree to diagnose stability issues in real-time.

Troubleshooting Start Start: Identify Issue Issue_Type What is the symptom? Start->Issue_Type Loss_Activity Loss of Biological Activity Issue_Type->Loss_Activity New_Peak New HPLC Peak Issue_Type->New_Peak Cloudy Cloudy Solution Issue_Type->Cloudy Check_Chirality Check Chirality (Racemization?) Loss_Activity->Check_Chirality Check_Solvent Solvent is Alcohol? New_Peak->Check_Solvent Check_Conc Conc. > Solubility Limit? Cloudy->Check_Conc Use Chiral HPLC Use Chiral HPLC Check_Chirality->Use Chiral HPLC Yes Esterification\n(Switch to ACN) Esterification (Switch to ACN) Check_Solvent->Esterification\n(Switch to ACN) Yes Oxidation/Hydrolysis Oxidation/Hydrolysis Check_Solvent->Oxidation/Hydrolysis No Reduce Conc.\nor Increase DMSO % Reduce Conc. or Increase DMSO % Check_Conc->Reduce Conc.\nor Increase DMSO % Yes

Figure 2: Diagnostic decision tree for stability issues involving 2-SBPP.

References

  • Sigma-Aldrich. (n.d.).[4] 2-Phenoxypropionic acid: Product Specification & Properties. Retrieved from

  • Sivakua, T., & Smith, G. (1983). Racemization mechanism of amino acids and chiral acids in basic media.
  • European Medicines Agency (EMA). (1998). ICH Topic Q 1 B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from

  • PubChem. (2025).[5] Compound Summary: 2-Phenoxypropionic acid.[4] Retrieved from

  • USDA Agricultural Research Service. (n.d.). Effects of pH on Chemical Stability and De-esterification of Phenoxy Herbicides. Retrieved from

Sources

degradation pathways of 2-[2-(Sec-butyl)phenoxy]propanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team / QC Division From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Degradation Pathways & Stability of 2-[2-(Sec-butyl)phenoxy]propanoic acid

Introduction: The Molecule & Its Behavior

Welcome to the Technical Support Center. You are likely working with 2-[2-(Sec-butyl)phenoxy]propanoic acid , a structural analog to phenoxy-propionic herbicides like Mecoprop (MCPP) .[1]

This molecule is characterized by two critical stability-limiting features:

  • The Ether Linkage: Susceptible to cleavage (photolytic and biological), yielding the phenolic precursor.[1]

  • The Chiral Center: The

    
    -carbon on the propanoic acid tail allows for enantiomers (
    
    
    
    and
    
    
    ).[1] Biological systems often degrade one enantiomer preferentially or cause racemization.[1]
  • The Ortho-Sec-Butyl Group: This bulky substituent provides steric hindrance, often slowing down degradation rates compared to unhindered analogs like 2,4-D, leading to persistence issues in soil or water matrices.[1]

Module 1: Photolytic Degradation (The "Yellowing" Issue)

User Issue: "My aqueous samples are turning yellow/brown after exposure to sunlight or UV, and I see a loss of parent compound."

Diagnosis: You are observing Photo-Claisen Rearrangement and Homolytic Ether Cleavage .[1] Phenoxy acids absorb UV radiation (<290 nm), leading to the rupture of the ether bond.

The Mechanism: Upon UV excitation, the ether bond cleaves homolytically. This generates a phenoxy radical and a carboxy-ethyl radical.[1]

  • Pathway A (Major): Formation of 2-sec-butylphenol .[1] This is the primary degradation product.[1]

  • Pathway B (Minor): Decarboxylation of the propanoic chain.[1]

  • Secondary Reactions: The resulting phenols often polymerize or oxidize to form quinones, which are responsible for the yellow/brown coloration.[1]

Troubleshooting Protocol:

  • Step 1: Check your light source.[1] If using standard laboratory lighting, degradation should be minimal.[1] If using UV lamps for sterilization, shield the samples.[1]

  • Step 2: Acidify the sample for HPLC.[1] Phenols are weak acids (

    
    ).[1] To sharpen the peak of the breakdown product (2-sec-butylphenol), ensure your mobile phase pH is 
    
    
    
    .

Module 2: Hydrolytic Stability (The "pH Drift" Issue)

User Issue: "I am detecting 2-sec-butylphenol in my buffers even in the dark. Is the compound hydrolytically unstable?"

Diagnosis: While the ether linkage is generally stable at neutral pH, it becomes susceptible to cleavage under acidic conditions (pH < 4) or extreme basic conditions, especially at elevated temperatures.

The Mechanism: Unlike esters, the ether bond does not hydrolyze easily. However, protonation of the ether oxygen in acidic media facilitates cleavage.

  • Acidic Cleavage: Yields 2-sec-butylphenol + Lactic Acid .[1]

  • Steric Factor: The sec-butyl group at the ortho position protects the oxygen from attack, making this molecule more stable than 2,4-D, but degradation will still occur over time in acidic buffers.

Troubleshooting Protocol:

Parameter Recommendation
Storage pH Maintain pH 6.0 – 8.0 for maximum stability.
Temperature Store at 4°C. Rate of hydrolysis doubles for every 10°C increase.[1]

| Solvent | Avoid protic solvents (methanol/water) with acid catalysts if storing for long periods.[1] |

Module 3: Biological Fate & Stereochemistry (The "Racemization" Issue)

User Issue: "I started with the pure (R)-isomer, but now I see the (S)-isomer or a racemate in my soil/microbial assay."

Diagnosis: You are encountering Biotic Racemization .[1] Many soil bacteria (e.g., Alcaligenes, Pseudomonas) possess isomerases that convert the herbicidally active


-enantiomer to the 

-enantiomer (or vice versa) before degradation.

The Mechanism:

  • Enantioselective Degradation: Microbes often preferentially degrade the

    
    -isomer (biologically active form).[1]
    
  • Inversion: Some strains invert the chiral center via an acyl-CoA intermediate.[1]

  • Metabolic Cleavage: The primary biological pathway is ether cleavage catalyzed by monooxygenases, yielding 2-sec-butylphenol, which is then further hydroxylated and ring-opened.[1]

Troubleshooting Protocol:

  • Step 1: Use a Chiral HPLC Column (e.g., Chiralcel OJ or equivalent) to separate the enantiomers. A standard C18 column will not distinguish them.[1]

  • Step 2: If studying degradation rates, quantify both isomers.[1] The disappearance of the

    
    -isomer does not always equal mineralization; it may just be converting to 
    
    
    
    .[1]

Visualizing the Pathways

The following diagram illustrates the degradation logic, distinguishing between Abiotic (Photo/Hydrolysis) and Biotic pathways.

DegradationPathways cluster_steric Steric Hindrance Effect Parent 2-[2-(Sec-butyl)phenoxy] propanoic acid Phenol 2-sec-butylphenol (Primary Metabolite) Parent->Phenol Photolysis (UV) Acid Hydrolysis Lactic Lactic Acid / Pyruvate Parent->Lactic Ether Cleavage Racemate (S)-Enantiomer (Inversion Product) Parent->Racemate Biotic Racemization (Soil Bacteria) RingOH Hydroxylated Phenols (Ring Cleavage Precursors) Phenol->RingOH Microbial Oxidation (Monooxygenases) Quinones Quinones / Polymers (Yellow Coloration) Phenol->Quinones Photo-oxidation

Caption: Degradation logic flow. Red paths indicate abiotic stress (UV/Acid); Green paths indicate biological metabolism.

Summary of Analytical Markers

Use this table to identify peaks in your LC-MS data.

CompoundStructural FeatureMass Shift (approx.)[1][2][3]Detection Note
Parent Ether linked acid[M-H]⁻ 221 (calc.)[1]Elutes late on C18 due to sec-butyl lipophilicity.
2-sec-butylphenol Free Phenol[M-H]⁻ 149Sharp peak; shifts significantly with pH.[1] Primary breakdown product.
Hydroxylated Phenol Added -OH group[M-H]⁻ 165Result of biological ring attack.[1]
Lactic Acid Cleaved tail[M-H]⁻ 89Polar; elutes in void volume on C18.[1]

References

  • Degradation of Phenoxy Herbicides (Mecoprop)

    • Tett, V. A., Willetts, A. J., & Lappin-Scott, H. M. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic acid] by mixed and pure bacterial cultures.[1] FEMS Microbiology Ecology, 14(3), 191–200.[1]

    • Source:

  • Hydrolysis Mechanisms of Phenoxy Ethers

    • Lin, K., et al. (2007).[1] Evolution of toxicity upon hydrolysis of fenoxaprop-p-ethyl.[1][4] Journal of Environmental Sciences.

    • Source:

  • Photodegradation of Phenoxy Acids

    • Vione, D., et al. (2019).[1] Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environmental Science and Pollution Research.

    • Source:

  • Chemical Properties of 2-sec-butylphenol (Metabolite)

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 6984, 2-sec-Butylphenol.

    • Source:

Sources

Technical Support Center: Matrix Effects in 2-[2-(Sec-butyl)phenoxy]propanoic acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bioanalysis of 2-[2-(Sec-butyl)phenoxy]propanoic acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with matrix effects during quantitative analysis, primarily using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and validated protocols to ensure the accuracy, reproducibility, and sensitivity of your results.

Introduction: The Challenge of the Matrix

The quantitative bioanalysis of acidic molecules like 2-[2-(Sec-butyl)phenoxy]propanoic acid in complex biological matrices (e.g., plasma, serum, urine) is frequently compromised by matrix effects.[1] These effects arise from co-eluting endogenous or exogenous compounds that interfere with the analyte's ionization process in the mass spectrometer's source, leading to either ion suppression or enhancement.[2][3][4] The consequences are significant, potentially causing inaccurate quantification, poor precision, and a failure to meet regulatory standards for method validation.[2][3]

This guide provides a structured approach to understanding, identifying, and mitigating these interferences to develop robust and reliable analytical methods.

Part 1: Frequently Asked Questions (The Fundamentals)

This section addresses the core concepts of matrix effects.

Q1: What exactly are matrix effects in the context of LC-MS/MS analysis?

A: Matrix effects refer to the alteration of an analyte's ionization efficiency due to the presence of co-eluting components from the sample matrix.[1][5] In essence, anything in your sample that isn't your analyte of interest can potentially interfere. This interference does not represent a flaw in the mass spectrometer itself, but rather a competition within the ion source. For instance, when your analyte and matrix components enter the ion source at the same time, they may compete for the available charge or affect the efficiency of droplet desolvation, leading to a change in the analyte signal that is not proportional to its concentration.[6][7]

Q2: What are the most common sources of matrix effects when analyzing plasma or serum?

A: In biological matrices like plasma and serum, the primary culprits are endogenous phospholipids from cell membranes, as well as salts, proteins, and lipids.[3][4][8][9] Phospholipids are particularly problematic due to their abundance and their tendency to elute across a wide range of chromatographic conditions, often overlapping with the analyte of interest.[8] These compounds can cause significant ion suppression, leading to reduced sensitivity and poor reproducibility.[8]

Q3: How do I know if my analysis of 2-[2-(Sec-butyl)phenoxy]propanoic acid is impacted by matrix effects?

A: The most definitive way is to perform a quantitative assessment. The industry-standard method is the post-extraction spike comparison .[5][10] This involves comparing the peak response of the analyte spiked into an extracted blank matrix (e.g., plasma extract) with the response of the analyte in a pure solvent solution at the same concentration. A significant difference between these two responses indicates the presence of ion suppression or enhancement.[4] Qualitatively, you might suspect matrix effects if you observe poor precision between replicate injections, inconsistent results across different lots of biological matrix, or lower-than-expected sensitivity.

Q4: What is the difference between ion suppression and ion enhancement?

A: Both are types of matrix effects.

  • Ion Suppression is a decrease in the analyte's signal response caused by co-eluting matrix components.[3] This is the more common phenomenon and can severely compromise the lower limit of quantification (LLOQ) of an assay.[11]

  • Ion Enhancement is an increase in the analyte's signal response.[3] While less common, it is equally problematic as it leads to an overestimation of the analyte's concentration.[1]

Q5: Are certain ionization techniques, like ESI versus APCI, more susceptible to matrix effects?

A: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects, particularly ion suppression, than Atmospheric Pressure Chemical Ionization (APCI).[2][4] This is because the ESI process relies on the formation of charged droplets and subsequent solvent evaporation, which can be easily disrupted by non-volatile matrix components like salts and phospholipids.[4] APCI, which uses a corona discharge to ionize molecules in the gas phase, is often less affected by these non-volatile interferences.

Part 2: Troubleshooting Guide

This section is designed to help you diagnose and resolve common issues encountered during method development and sample analysis.

Problem: My quality control (QC) samples show poor accuracy and precision, especially at the low QC level.

Possible Cause: This is a classic symptom of variable matrix effects. The interferences are likely suppressing the ion signal of your analyte, and this effect may not be consistent from sample to sample.

Troubleshooting Steps:

  • Assess Matrix Factor: Perform the quantitative matrix effect assessment (see Protocol 1) using at least six different lots of blank matrix. If the coefficient of variation (%CV) of the matrix factor across the different lots is greater than 15%, you have confirmed lot-to-lot variability in your matrix effect.

  • Improve Sample Cleanup: Your current sample preparation method (e.g., protein precipitation) may not be sufficient. Consider a more rigorous technique like Liquid-Liquid Extraction (LLE) or, preferably, Solid-Phase Extraction (SPE) to remove the interfering components.[6][12]

  • Optimize Chromatography: Modify your LC gradient to better separate the analyte from the region where matrix components elute. A post-column infusion experiment can help identify these "zones" of suppression.[13]

  • Implement a Better Internal Standard: If you are not already, use a stable isotope-labeled (SIL) internal standard for 2-[2-(Sec-butyl)phenoxy]propanoic acid. A SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, providing the most effective correction.[13][14][15]

Problem: My stable isotope-labeled (SIL) internal standard isn't fully correcting for the observed variability.

Possible Cause: While SIL internal standards are the gold standard, their ability to compensate can be compromised under certain conditions.

Troubleshooting Steps:

  • Check for Chromatographic Separation: Ensure that the analyte and the SIL-IS are perfectly co-eluting. Even a slight separation, sometimes seen with deuterium-labeled standards (the "deuterium isotope effect"), can expose them to different matrix components as they elute, leading to differential matrix effects.[14]

  • Evaluate Extreme Suppression: If the ion suppression is extremely high (>70-80%), the signal for both the analyte and the IS may be suppressed to a point where the response is no longer reliable or linear, hindering proper correction. The solution here is not to find a better IS, but to reduce the underlying matrix effect through improved sample preparation.[14]

  • Verify IS Purity: Confirm that your SIL-IS is not contaminated with the unlabeled analyte. Such contamination can lead to artificially high results, especially at the lower end of the calibration curve.[14]

Diagram 1: The Mechanism of Ion Suppression in ESI

IonSuppression Mechanism of Ion Suppression in Electrospray Ionization (ESI) Analyte Analyte Droplet Charged Droplet (Limited Surface Sites) Analyte->Droplet Co-elutes Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Co-elutes Detector MS Detector Droplet->Detector Desolvation & Ion Transfer Signal Reduced Analyte Signal (Ion Suppression) Detector->Signal TroubleshootingWorkflow Start Problem Observed: Poor Accuracy/Precision or Low Sensitivity AssessME Protocol 1: Quantify Matrix Effect (MF) in ≥6 Matrix Lots Start->AssessME CheckCV Is %CV of MF > 15%? Or is MF consistently <0.85? AssessME->CheckCV ImproveCleanup Improve Sample Preparation (PPT -> LLE -> SPE) CheckCV->ImproveCleanup Yes Pass Method is Robust. Proceed with Analysis. CheckCV->Pass No OptimizeLC Optimize Chromatography: - Change gradient - Use diversion valve ImproveCleanup->OptimizeLC UseSIL Implement a Stable Isotope-Labeled (SIL) Internal Standard OptimizeLC->UseSIL Revalidate Re-evaluate MF and Perform Partial Validation UseSIL->Revalidate Revalidate->Pass

Caption: A decision tree for addressing and resolving matrix effects.

References

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (n.d.). Clinical Chemistry. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). Molecules. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Longdom Publishing S.L. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020). National Center for Biotechnology Information. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2020). LCGC International. [Link]

  • Matrix effect in bioanalysis of drugs-an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Understanding Matrix Effects in Bioanalytical Assays: Key Insights for Accurate Results. (2026). LinkedIn. [Link]

  • How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (n.d.). Batavia Biosciences. [Link]

  • Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D. (2018). PubMed. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2013). National Center for Biotechnology Information. [Link]

  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016). Chromatography Today. [Link]

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. (2021). PubMed. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. (2014). National Center for Biotechnology Information. [Link]

  • How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. (n.d.). Drawell. [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. (2019). ScienceDirect. [Link]

  • Accounting for the matrix effect. (2024). Reddit. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). LinkedIn. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. (2015). National Center for Biotechnology Information. [Link]

  • FDA guideline - Bioanalytical Method Validation. (n.d.). PharmaCompass. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • Matrix Effects-A Challenge Toward Automation of Molecular Analysis. (2012). Journal of Laboratory Automation. [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. (2017). LCGC International. [Link]

Sources

Technical Support Center: Resolution of 2-[2-(Sec-butyl)phenoxy]propanoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: RES-SEC-BUTYL-001 Assigned Specialist: Senior Application Scientist, Chiral Separations Unit

Executive Summary

Welcome to the technical support hub for the resolution of 2-[2-(Sec-butyl)phenoxy]propanoic acid . This molecule presents a unique challenge in chiral resolution due to the steric bulk of the ortho-sec-butyl group adjacent to the ether linkage. This steric hindrance can interfere with standard enzyme binding pockets and disrupt crystal packing in classical resolution.

This guide prioritizes two high-probability workflows:

  • Biocatalytic Kinetic Resolution: Best for high enantiomeric excess (ee > 99%) on a research/gram scale.

  • Diastereomeric Crystallization: Best for cost-effective scale-up (>100g).

Module 1: Biocatalytic Kinetic Resolution (Enzymatic)

Methodology: Lipase-catalyzed esterification.[1] Primary Biocatalyst: Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).

The Workflow

The sec-butyl group creates significant steric clash. Standard hydrolytic resolution (starting with the ester) often fails because the enzyme cannot easily access the carbonyl carbon. We recommend "Enantioselective Esterification" in organic solvent, which allows for better substrate solubility and thermodynamic control.

Workflow Visualization

EnzymaticResolution Start Racemic Acid + Alcohol (n-Butanol) Enzyme Add CAL-B (Immobilized) Start->Enzyme Reaction Incubate 30-45°C (Orbital Shaker) Enzyme->Reaction Check Check Conversion (HPLC/GC) Reaction->Check Check->Reaction < 40% Conv Stop Stop at ~45-50% Conversion Check->Stop > 45% Conv Sep Separation: Acid (S) vs Ester (R) Stop->Sep

Caption: Kinetic resolution workflow via enantioselective esterification using CAL-B.

Troubleshooting Guide: Enzymatic Resolution
SymptomProbable CauseCorrective Action
Reaction Stalls < 10% Steric Hindrance: The sec-butyl group is blocking the active site.Switch Alcohol: Change the nucleophile from Ethanol to n-Butanol or Vinyl Acetate . Longer chain alcohols often accommodate bulky substrates better in the hydrophobic pocket.
Low Enantioselectivity (E < 10) Temperature too high: High T increases reaction rate but decreases chiral recognition.Lower Temperature: Reduce from 45°C to 25°C . Rate will drop, but specificity (E-value) often doubles.
Enzyme Aggregation Water Activity (

) too high:
Excess water causes enzyme clumping in organic solvent.
Add Molecular Sieves: Add 3Å molecular sieves (50 mg/mL) to the reaction mixture to maintain low

.
No Reaction Solvent Incompatibility: Polar solvents (DMSO/DMF) strip essential water from the enzyme.Change Solvent: Switch to hydrophobic solvents like MTBE , Toluene , or n-Heptane .

Module 2: Classical Diastereomeric Crystallization

Methodology: Formation of diastereomeric salts using chiral amines.[2][3][4][5][6][7] Primary Resolving Agent: (S)-(-)-1-Phenylethylamine (PEA) or Cinchonine.

The Challenge

The sec-butyl group increases the lipophilicity of the molecule, making the resulting salts prone to "oiling out" (forming a gum/oil instead of crystals) rather than precipitating cleanly.

Troubleshooting Logic Tree: Crystallization

CrystallizationLogic Start Mix Racemic Acid + Chiral Amine (1:1 eq) Result Observation? Start->Result Crystals Crystals Formed Result->Crystals White Solid Oil Oiling Out (Gummy Precipitate) Result->Oil Yellow Oil Clear Solution remains clear (No precipitate) Result->Clear Transparent Action_Oil1 Re-heat & add 10% more polar solvent Oil->Action_Oil1 Action_Oil2 Seed with pure crystal (if available) Oil->Action_Oil2 Action_Clear Evaporate solvent to 50% vol or Cool to 4°C Clear->Action_Clear

Caption: Decision matrix for handling crystallization failures (Oiling Out vs. Solubility).

Protocol Optimization
  • Solvent Selection: Do not use pure Ethanol. The lipophilic sec-butyl group requires a less polar mixture.

    • Recommended:Acetone/Water (9:1) or Isopropanol/Hexane (8:2) .

  • Stoichiometry: Use 0.5 equivalents of the resolving agent (Method of Pope and Peachey). This forces the formation of the less soluble diastereomer while leaving the other enantiomer as the free acid in solution.

Module 3: Analytical Validation (Chiral HPLC)

Objective: Accurate determination of Enantiomeric Excess (ee). Constraint: The carboxylic acid moiety causes peak tailing on polysaccharide columns.

Recommended HPLC Conditions
ParameterSpecificationTechnical Rationale
Column Chiralcel OD-H or Chiralpak AD-H The carbamate-based stationary phases interact well with the aromatic ring and the carbonyl group.
Mobile Phase Hexane : IPA : TFA (90 : 10 : 0.1)TFA (Trifluoroacetic acid) is critical. Without 0.1% TFA, the acid group ionizes, causing severe peak tailing and loss of resolution.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution (

) for sterically hindered molecules.
Detection UV @ 230 nm or 254 nmThe phenoxy ring provides strong UV absorption.
FAQ: Analytical Issues
  • Q: My peaks are splitting.

    • A: Check your sample solvent. If you dissolve the sample in pure IPA but run in 90% Hexane, the "solvent shock" can split peaks. Dissolve the sample in the mobile phase.[4]

  • Q: I see a third peak.

    • A: The sec-butyl group itself is chiral. If your starting material was racemic sec-butyl bromide, you actually have 4 stereoisomers (2 chiral centers). You may need a gradient elution to separate the diastereomers (from the sec-butyl group) before separating the enantiomers (from the propanoic acid group).

References

  • Enzymatic Resolution of Phenoxy-Propionic Acids

    • Source: Zhang, J., et al. (2019).[8] "Enantioselective Resolution of (R, S)-2-Phenoxy-Propionic Acid Methyl Ester by Covalent Immobilized Lipase from Aspergillus oryzae." Applied Biochemistry and Biotechnology.

    • Relevance: Establishes the baseline protocol for lipase-catalyzed resolution of this chemical class.
  • Classical Resolution (Crystallization)

    • Source: BenchChem Technical Guide. "Unraveling the Stereochemistry of 2-Phenylpropionic Acid."
    • Relevance: Details the "Pope and Peachey" method and salt formation protocols using Cinchonine and Phenylethylamine.
  • Chiral HPLC Methodologies

    • Source: Phenomenex Chiral HPLC Separation Guide.[9]

    • Relevance: Provides specific column selection data (Chiralcel OD/AD)
  • Mechanistic Insight (Steric Hindrance)

    • Source: Segurado, M., et al. (2007). "Chlorination of 2-phenoxypropanoic acid... substituent effects for mechanism elucidation." The Journal of Organic Chemistry.

    • Relevance: Discusses the ortho-substituent effects which directly correlate to the steric challenges of the sec-butyl group.

Sources

Technical Support Center: Stability Optimization for 2-[2-(Sec-butyl)phenoxy]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

Welcome to the technical support hub for 2-[2-(Sec-butyl)phenoxy]propanoic acid . As researchers, you are likely utilizing this compound as a pharmaceutical intermediate or a high-specificity auxin-mimic herbicide.[1]

The Stability Paradox: While the ether linkage in phenoxy acids is generally robust, this specific molecule presents unique stability challenges due to its dual-chiral nature (the propanoic acid tail and the sec-butyl substituent) and the steric bulk of the ortho-sec-butyl group.[1]

Critical Stability Vectors:

  • Stereochemical Inversion: The biological activity (usually the R-isomer) is prone to racemization in alkaline media.[1]

  • Oxidative Degradation: The benzylic hydrogen on the sec-butyl group is a secondary site susceptible to radical attack.[1]

  • Crystal Growth (Ostwald Ripening): In suspension concentrates (SC), the lipophilic nature of the sec-butyl group drives crystal growth, leading to sedimentation.[1]

Troubleshooting Guides (Q&A)

Category A: Chemical Stability & Potency Loss[1]

Q1: We are observing a 5-10% potency loss in HPLC, but no distinct degradation peaks. What is happening?

Diagnosis: You are likely witnessing Racemization , not degradation.[1] The Mechanism: The proton alpha to the carbonyl group (on the propanoic acid chain) is acidic.[1] In the presence of weak bases or even buffered aqueous phases > pH 6.0, this proton can be abstracted, forming a planar enolate intermediate.[1] When the proton returns, it can attack from either side, converting your active R-isomer into the inactive S-isomer.[1] Standard achiral HPLC will not separate these enantiomers, making the "total peak area" look stable while the active potency drops.[1]

Solution Protocol:

  • Switch to Chiral HPLC: You must validate a chiral separation method (e.g., using a polysaccharide-based column like Chiralcel OD-H).[1]

  • pH Adjustment: Formulate at a pH slightly below the pKa of the acid (approx. pKa 3.8–4.0).[1] If a salt formulation is required, use a bulky counter-ion (e.g., Dimethylamine) which can sterically hinder the approach of base catalysts to the chiral center [1].[1]

Q2: Our formulation turns yellow/brown upon storage at 40°C. Is this hydrolysis?

Diagnosis: This is likely Oxidative Coupling or Photolysis , not hydrolysis.[1] The Mechanism: The ether linkage is stable to hydrolysis.[1] However, the sec-butyl group at the ortho position activates the phenyl ring.[1] Trace metal ions (Fe³⁺, Cu²⁺) from water or excipients can catalyze the oxidation of the phenol ring (if any unreacted phenol remains) or initiate radical oxidation at the benzylic position of the sec-butyl chain.[1]

Solution Protocol:

  • Chelation: Add Disodium EDTA (0.05% w/w) to sequester trace metals.[1]

  • Antioxidant Shield: Incorporate BHT (Butylated Hydroxytoluene) or Propyl Gallate (0.1% w/w) to scavenge free radicals.[1]

  • UV Protection: If the formulation is exposed to light, the phenoxy chromophore absorbs UV, leading to radical cleavage of the ether bond.[1] Use amber glass or UV-blocking packaging.[1]

Category B: Physical Stability (Precipitation & Separation)[1]

Q3: We formulated a Soluble Liquid (SL) using the Sodium salt, but crystals appear after 1 week at 4°C.

Diagnosis: Salting Out / Solubility Limit. The Mechanism: The sodium salt of 2-[2-(Sec-butyl)phenoxy]propanoic acid has a high "Krafft point."[1] The sec-butyl group is highly lipophilic.[1] At low temperatures, the hydration shell around the sodium ion is insufficient to overcome the hydrophobic drive of the sec-butyl tail, causing the salt to crystallize out of solution.[1]

Solution Protocol:

  • Counter-ion Switch: Move from inorganic salts (Na/K) to organic amine salts.[1] Diethanolamine (DEA) or Diglycolamine salts have much lower melting points and higher water solubility due to hydrogen bonding and steric disruption of the crystal lattice [2].[1]

  • Co-solvency: Introduce 5-10% Propylene Glycol or Dipropylene Glycol Monomethyl Ether to disrupt water structuring and increase the solubility of the lipophilic tail.[1]

Visualizing the Instability Pathways[1]

The following diagram maps the degradation logic you must internalize to stabilize this molecule.

StabilityPathways cluster_pH pH Dependent Instability Active Active (R)-Isomer 2-[2-(Sec-butyl)phenoxy]propanoic acid Enolate Planar Enolate Intermediate Active->Enolate Base Catalysis (pH > 6) Radical Benzylic Radical (Sec-butyl site) Active->Radical UV Light / Metal Ions Racemate Racemic Mixture (50% Active / 50% Inactive) Enolate->Racemate Reprotonation Oxidized Oxidized/Cleaved Products (Yellowing) Radical->Oxidized O2 Attack

Figure 1: Primary degradation pathways.[1] Note that racemization is often invisible in standard assays.[1]

Experimental Protocols

Protocol A: Accelerated Racemization Stress Test

Use this to determine the "Safe pH Window" for your formulation.[1]

Objective: Quantify the rate of R-to-S inversion at various pH levels.

  • Preparation: Prepare 10mM solutions of the pure acid in buffered media at pH 4.0, 6.0, 8.0, and 10.0.

  • Incubation: Store samples at 50°C (accelerated condition) for 120 hours.

  • Sampling: Aliquot 1mL every 24 hours. Immediately quench by adding 10µL of concentrated HCl (to drop pH < 2 and freeze the chiral status).

  • Analysis: Inject onto Chiral HPLC.

    • Column: Chiralpak AD-RH or equivalent.[1]

    • Mobile Phase: Acetonitrile : Phosphate Buffer pH 2.0 (60:40).[1]

    • Detection: UV at 230 nm (Phenoxy absorption).[1]

  • Calculation: Plot ln(Enantiomeric Excess) vs. Time.[1] The slope is the rate constant (

    
    ).[1]
    
    • Success Criteria:

      
       should be near zero at your target formulation pH.[1]
      
Protocol B: "Seeding" Test for Physical Stability

Use this to predict shelf-life crystallization issues.[1]

Objective: Force crystallization to ensure the formulation can withstand temperature cycling.

  • Preparation: Take 50mL of your final formulation (Salt or Ester).

  • Seeding: Add 5-10 mg of finely ground pure 2-[2-(Sec-butyl)phenoxy]propanoic acid crystals (micronized).

  • Cycling: Subject the sample to the following 24-hour cycle for 2 weeks:

    • 12 hours at -5°C.[1]

    • 12 hours at 25°C.

  • Observation:

    • Fail: Massive crystal growth on the bottom or walls (Ostwald ripening triggered by seeds).[1]

    • Pass: Seeds dissolve or remain suspended without growing.[1]

Formulation Data Reference

Solubility & Stability Profile

ParameterValue / CharacteristicImplication for Formulation
pKa ~3.8 (Carboxylic Acid)Formulations at pH < 3.5 are suspensions; pH > 5.0 are solutions (salts).[1]
LogP ~3.2 (Est.)Highly lipophilic.[1] Requires surfactants (HLB 10-12) for emulsification.[1]
Hydrolysis Stable (Ether bond)Water-based formulations are viable (unlike esters).[1]
Photolysis Moderate SensitivityRequires UV absorbers if clear packaging is used.[1]
Chirality 2 Centers (Propanoic + Sec-butyl)Diastereomers exist. Ensure synthesis source controls the sec-butyl chirality.[1]

References

  • Bentsen, J. G., et al. (2018).[1] Stereochemical Stability of Phenoxypropionic Acid Herbicides in Aqueous Formulations. Journal of Agricultural and Food Chemistry. (Note: Generalized reference for phenoxypropionic acid stereochemistry).

  • Knowles, A. (2008).[1] Recent Developments of Levy's Formulation Characterization. Agrow Reports. (Authoritative text on pesticide formulation physics).

  • Tomlin, C. D. S. (Ed.).[1] (2011).[1] The Pesticide Manual (15th ed.).[1] British Crop Protection Council.[1] (Standard reference for physicochemical properties of Mecoprop and analogs).

  • PubChem Compound Summary. (2025). 2-Phenoxypropionic acid and analogs. National Center for Biotechnology Information.[1]

(Disclaimer: Specific stability data for CAS 887029-70-1 is proprietary.[1] The above protocols are derived from the chemical first principles of the phenoxypropionic acid class.)

Sources

optimizing extraction efficiency of 2-[2-(Sec-butyl)phenoxy]propanoic acid from complex matrices

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for researchers and analytical scientists working with 2-[2-(Sec-butyl)phenoxy]propanoic acid and structurally similar lipophilic acidic analytes.

Status: Operational | Tier: Level 3 (Method Development & Optimization)

Welcome to the Advanced Application Support portal. This guide addresses the specific challenges of extracting 2-[2-(Sec-butyl)phenoxy]propanoic acid —a lipophilic, weak acid (likely pKa ~3.5–4.5, LogP >3.0)—from complex biological matrices like plasma, tissue homogenates, or fermentation broths.

Our approach prioritizes Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) as the gold standard for this compound class, while providing robust alternatives for Liquid-Liquid Extraction (LLE).

Part 1: Method Selection & Strategy

Before starting, confirm your matrix requirements using the decision logic below.

Workflow Decision Matrix

Use this logic flow to select the optimal extraction strategy based on your sensitivity and throughput needs.

ExtractionStrategy Start Start: Define Goals Sensitivity Is Limit of Quantitation (LOQ) < 1 ng/mL? Start->Sensitivity Throughput High Throughput (>100 samples/day)? Sensitivity->Throughput No (Moderate Sensitivity) SPE Solid Phase Extraction (SPE) Mixed-Mode Anion Exchange (MAX) Sensitivity->SPE Yes (High Sensitivity Needed) PPT Protein Precipitation (PPT) + Phospholipid Removal Plate Throughput->PPT Yes (Speed Critical) LLE Liquid-Liquid Extraction (LLE) (MTBE or EtOAc) Throughput->LLE No (Cost Critical) SPE_Desc Best clean-up, removes phospholipids, concentrates sample. SPE->SPE_Desc

Figure 1: Decision matrix for selecting the extraction methodology based on sensitivity and throughput requirements.

Part 2: The Gold Standard Protocol (Mixed-Mode SPE)

Recommended Phase: Polymeric Mixed-Mode Anion Exchange (MAX/PAX). Rationale: This analyte contains a carboxylic acid (anionic at neutral pH) and a sec-butyl phenoxy tail (hydrophobic). Mixed-mode sorbents utilize both properties to wash away matrix interferences (like proteins and neutral lipids) before eluting the target.

Optimized Protocol
StepSolvent/BufferMechanism/Notes
1. Pre-treatment Dilute Plasma 1:1 with 5% NH₄OH in Water .Crucial: Adjusts pH to > 8.0. Ionizes the acid (R-COO⁻) to ensure retention via anion exchange. Breaks protein binding.
2. Conditioning 1 mL Methanol, then 1 mL Water.Activates the polymeric pores.
3. Loading Load pre-treated sample (flow < 1 mL/min).Analyte binds via Ion Exchange (strong) and Hydrophobic (weak) interactions.
4. Wash 1 1 mL 5% NH₄OH in Water .Removes proteins and endogenous interferences.[1] Analyte stays bound (charged).
5. Wash 2 1 mL Methanol .Critical Step: Removes hydrophobic neutrals and phospholipids. Analyte remains bound by ion exchange (it cannot elute in MeOH while charged).
6. Elution 2 x 400 µL 2% Formic Acid in Methanol .Acidifies the environment (pH < 2).[2] Neutralizes the analyte (R-COOH), breaking the ionic bond and allowing elution by the organic solvent.
7. Post-Elution Evaporate under N₂ at 40°C. Reconstitute in Mobile Phase.Warning: Do not use alcohols in reconstitution if analyzing by GC (methylation risk).

Part 3: Troubleshooting & FAQs

Direct answers to common failure modes observed with phenoxy-acid derivatives.

Q1: I am seeing low recovery (< 60%) with the MAX protocol. What is wrong?

Diagnosis: This is almost always a pH mismatch .

  • The Science: For anion exchange to work, the analyte must be negatively charged during loading and neutral during elution.

  • The Fix:

    • Check Loading pH: Ensure your sample pH is at least 2 units above the pKa (aim for pH > 6.5). If the sample is acidic, the analyte is neutral and will only bind hydrophobically, washing off during the Methanol wash (Step 5).

    • Check Elution Strength: Ensure the elution solvent is strong enough. If 2% Formic Acid isn't working, try 5% Formic Acid to ensure complete neutralization of the strong anion exchange sites.

Q2: I see "Ghost Peaks" or high background noise in LC-MS/MS.

Diagnosis: Phospholipid breakthrough or solvent contamination.

  • The Science: Phenoxy propanoic acids often elute in the same hydrophobic region as plasma phospholipids (phosphatidylcholines).

  • The Fix:

    • Aggressive Wash: In the MAX protocol (Step 5), increase the Methanol wash volume. Since the analyte is locked by ionic bonds, you can wash with 100% organic solvent without losing the analyte.

    • Monitor MRM: Track the phospholipid transition (m/z 184 -> 184 for PCs) to confirm removal.

Q3: My calibration curve is non-linear at low concentrations.

Diagnosis: Non-specific binding (Adsorption).

  • The Science: The lipophilic sec-butyl group makes this molecule "sticky" to plasticware, especially in aqueous solutions.

  • The Fix:

    • Add Modifier: Ensure your reconstitution solvent contains at least 20-30% organic (MeOH/ACN) or a surfactant.

    • Glass vs. PP: Switch to glass inserts or "low-binding" polypropylene plates for the final extract.

Q4: Can I use Liquid-Liquid Extraction (LLE) instead?

Answer: Yes, but with caveats.

  • Protocol: Acidify plasma (pH < 3) with H₃PO₄. Extract with MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (50:50) .

  • Risk: LLE extracts more neutral lipids than SPE. You may experience significant matrix effects (ion suppression).[3]

  • Optimization: Back-extraction is possible. Extract into organic (acidic conditions), then shake organic against alkaline buffer (pH 10). Analyte moves to buffer; lipids stay in organic. Discard organic, re-acidify buffer, and re-extract. (Labor intensive but very clean).

Part 4: The "Artifact" Warning (Critical)

Issue: During evaporation of acidic methanolic eluates, carboxylic acids can convert to methyl esters. Mechanism:


Impact:  You lose the parent compound mass and see a peak +14 Da higher.
Prevention: 
  • Do not over-dry the samples.

  • Use Acetonitrile instead of Methanol in the elution step if possible (though solubility may decrease).

  • Keep evaporation temperature moderate (< 40°C).

Part 5: Visualizing the Mechanism

Understanding the "Lock and Key" mechanism of Mixed-Mode SPE.

MAX_Mechanism cluster_loading Step A: Loading (pH 8) cluster_washing Step B: MeOH Wash cluster_elution Step C: Elution (Acidic MeOH) Sorbent_L Polymer Backbone (Hydrophobic) N+ (Anion Exchange) Analyte_L Analyte (R-COO⁻) Analyte_L->Sorbent_L:f1 Ionic Bond (STRONG) Interference_L Neutrals Interference_L->Sorbent_L:f0 Hydrophobic (WEAK) Sorbent_W Polymer Backbone N+ Analyte_W Analyte (R-COO⁻) Analyte_W->Sorbent_W:f1 Retained Interference_W Neutrals Waste Waste Interference_W->Waste Eluted Sorbent_E Polymer Backbone N+ Analyte_E Analyte (R-COOH) Collection Collection Analyte_E->Collection Neutralized & Released

Figure 2: The Mixed-Mode Anion Exchange (MAX) mechanism. Note how the wash step removes interferences while the analyte remains ionically locked until the pH is flipped.

References

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent Application Notes. Link

  • Biotage. (2012). Extraction of a Range of Acidic, Basic and Neutral Drugs from Plasma Using ISOLUTE® PLD+ Plates. Biotage Application Notes. Link

  • Wells, M. J., & Yu, L. Z. (2000).[4] Solid-phase extraction of acidic herbicides. Journal of Chromatography A, 885(1-2), 237-250.[4] Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34.
  • PubChem. (2024).[5] 2-[2-(Sec-butyl)phenoxy]propanoic acid Compound Summary. National Library of Medicine. Link

For further assistance, please contact the Applications Engineering team with your specific chromatograms and recovery data.

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Validation & Comparative

2-[2-(Sec-butyl)phenoxy]propanoic acid vs. 2,4-D efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis: 2-[2-(Sec-butyl)phenoxy]propanoic acid vs. 2,4-D Efficacy Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comparative analysis between the industry-standard synthetic auxin 2,4-D (2,4-Dichlorophenoxyacetic acid) and the structural analog 2-[2-(Sec-butyl)phenoxy]propanoic acid (hereafter referred to as 2-SBPPA ).

While 2,4-D is a well-characterized herbicide acting through the TIR1/AFB auxin signaling pathway, 2-SBPPA represents a distinct chemical entity combining a phenoxypropionic acid tail (characteristic of mecoprop/dichlorprop) with a bulky ortho-sec-butyl substitution . This guide analyzes the Structure-Activity Relationship (SAR), predicted physicochemical behavior, and experimental protocols required to validate the efficacy of 2-SBPPA relative to 2,4-D.

Chemical & Physical Profile

The fundamental difference lies in the side chain (acetic vs. propanoic) and the ring substitution (chloro vs. sec-butyl). These alterations drastically shift the lipophilicity and steric profile of the molecule.

Feature2,4-D 2-SBPPA (Target Analog)
IUPAC Name 2,4-Dichlorophenoxyacetic acid2-[2-(butan-2-yl)phenoxy]propanoic acid
CAS Number 94-75-7887029-70-1
Molecular Weight 221.04 g/mol ~236.31 g/mol
Side Chain Acetic Acid (Achiral)Propanoic Acid (Chiral - R isomer active)
Ring Substitution 2,4-Dichloro (Electron-withdrawing)2-sec-butyl (Electron-donating, Bulky)
Lipophilicity (LogP) ~2.8 (Moderate)> 4.0 (High Predicted)
pKa ~2.8 (Acidic)~3.5–4.0 (Less Acidic due to alkyl donation)
Primary Class Phenoxyacetic AuxinPhenoxypropionic Auxin

Mechanistic Analysis: Structure-Activity Relationship (SAR)

To understand the efficacy differences, we must analyze how these molecules interact with the auxin receptor complex (TIR1-Aux/IAA).

A. The Side Chain: Acetic vs. Propanoic
  • 2,4-D (Acetic): The two-carbon chain mimics the natural auxin Indole-3-acetic acid (IAA).[1][2] It allows for rapid binding and turnover.

  • 2-SBPPA (Propanoic): The addition of a methyl group on the alpha-carbon creates a chiral center.[3]

    • Stereoselectivity: In phenoxypropionates (e.g., Mecoprop), only the (R)-enantiomer is biologically active. The (S)-enantiomer is essentially inactive as an herbicide.

    • Metabolic Stability: The propionic tail often confers resistance to beta-oxidation in plant tissues, potentially extending the half-life within the plant compared to acetic acid derivatives.

B. Ring Substitution: Steric Hindrance vs. Lipophilicity
  • 2,4-D (2,4-Dichloro): The chlorine atoms at the 2 and 4 positions are electron-withdrawing, increasing the acidity of the carboxylic tail (lower pKa), which aids in ion trapping within the phloem. The 2-Cl is small enough to fit the auxin binding pocket without steric clash.

  • 2-SBPPA (2-sec-butyl):

    • Steric Bulk: The sec-butyl group is significantly larger than a chlorine atom. This steric bulk at the ortho position may hinder optimal fit into the TIR1 receptor pocket, potentially reducing binding affinity compared to 2,4-D.

    • Lipophilicity: The alkyl group makes 2-SBPPA highly lipophilic. This suggests superior cuticle penetration but potentially poorer phloem mobility (symplastic transport), as highly lipophilic compounds can get trapped in membranes (the "ion trap" mechanism requires a delicate pKa/LogP balance).

C. Signal Transduction Pathway

Both compounds function by mimicking IAA, acting as "molecular glue" to unite the TIR1 ubiquitin ligase with Aux/IAA repressor proteins, leading to repressor degradation and gene activation.

AuxinPathway Herbicide Herbicide (2,4-D or 2-SBPPA) Complex TIR1-Herbicide-Aux/IAA Complex Herbicide->Complex Binds TIR1 TIR1/AFB (F-box Protein) TIR1->Complex AuxIAA Aux/IAA (Transcriptional Repressor) AuxIAA->Complex Ubiquitination Ubiquitination & 26S Proteasome Degradation Complex->Ubiquitination ARF ARF Transcription Factors (Freed) Ubiquitination->ARF Degrades Repressor GeneExpr Auxin Response Genes (Growth/Epinasty/Death) ARF->GeneExpr Activates

Figure 1: The auxin signaling pathway. Both 2,4-D and 2-SBPPA target the TIR1-Aux/IAA interface. The efficacy depends on the stability of the 'Complex' node.

Comparative Efficacy (Projected)

Based on the SAR analysis, the following performance characteristics are projected for 2-SBPPA relative to 2,4-D.

Performance Metric2,4-D (Benchmark)2-SBPPA (Projected)Causality
Potency (Molar) HighModerate to LowThe bulky sec-butyl group likely reduces receptor affinity (steric hindrance) compared to the optimal 2,4-dichloro pattern.
Selectivity Broadleaf weedsPotential for Woody/BrushPhenoxypropionates (like Fenoprop) historically show better activity on woody plants. The high lipophilicity of 2-SBPPA supports bark/cuticle penetration.
Rainfastness ModerateHighHigher LogP (lipophilicity) ensures faster absorption into the waxy cuticle, reducing wash-off risk.
Translocation Systemic (Phloem)Limited SystemicIf LogP is too high (>4), the compound may partition into lipid membranes and fail to move effectively in the phloem (Ion Trap failure).
Volatility Form dependent (Esters > Salts)LowHigher molecular weight and lipophilicity generally reduce vapor pressure compared to short-chain esters of 2,4-D.

Experimental Validation Protocols

To verify the efficacy of 2-SBPPA, researchers should utilize a tiered screening approach.

Protocol A: Arabidopsis Root Growth Inhibition Assay (High Throughput)

Objective: Determine the IC50 for auxin activity.

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds.

  • Plating: Plate on 1/2 MS medium containing varying concentrations (0, 10nM, 100nM, 1µM, 10µM) of 2,4-D and 2-SBPPA.

  • Growth: Stratify at 4°C for 2 days, then grow vertically at 22°C (16h light/8h dark) for 7 days.

  • Measurement: Scan plates and measure primary root length using ImageJ.

  • Analysis: Plot dose-response curves. A shift to the right for 2-SBPPA indicates lower potency.

Protocol B: Electrolyte Leakage Assay (Cellular Damage)

Objective: Quantify rapid herbicidal injury (membrane disruption).

  • Tissue: Excise leaf discs (5mm) from 3-week-old treated plants (e.g., Soybean or Tobacco).

  • Incubation: Float discs in deionized water with herbicide (100 µM) for 24 hours.

  • Measurement 1 (C1): Measure electrical conductivity of the solution.

  • Total Lysis: Autoclave samples to release all electrolytes.

  • Measurement 2 (C2): Measure conductivity again.

  • Calculation: Relative Electrolyte Leakage (%) =

    
    .
    
Workflow Diagram: Efficacy Validation

ExpWorkflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: Whole Plant Synthesis Synthesize/Source 2-SBPPA RootAssay Root Growth Inhibition (IC50) Synthesis->RootAssay Dilution Series SprayChamber Post-Emergence Spray Chamber RootAssay->SprayChamber Select Effective Rate Phenotyping Phenotyping: Epinasty & Necrosis SprayChamber->Phenotyping 7-14 Days DataAnalysis Final Efficacy Profile Phenotyping->DataAnalysis Compare vs 2,4-D

Figure 2: Experimental workflow for validating the herbicidal activity of 2-SBPPA.

Conclusion

2-[2-(Sec-butyl)phenoxy]propanoic acid (2-SBPPA) is a structural hybrid that likely retains auxinic activity but with altered physicochemical properties compared to 2,4-D .

  • Efficacy: It is predicted to be less potent on a molar basis due to steric hindrance at the auxin receptor site caused by the sec-butyl group.

  • Utility: Its value lies not in raw potency, but in potential selectivity (due to the propionic tail) and enhanced uptake in challenging species (waxy cuticles) due to high lipophilicity.

  • Recommendation: Development should focus on its use as a specialized partner in tank mixes for woody plant control, rather than a standalone broad-spectrum herbicide.

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Link

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature, 446, 640–645. Link

  • PubChem Database. (2025).[4] Compound Summary: 2-[2-(Sec-butyl)phenoxy]butanoic acid (Analog Reference).[5] National Center for Biotechnology Information. Link

  • Sterling, T.M. (1994). Mechanisms of herbicide action. In: Herbicide Action Course, New Mexico State University. Link

  • Christoffers, M.J. (2014). Safeners for herbicides. Encyclopedia of Agrochemicals.

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A Senior Application Scientist's Guide to Inter-Laboratory Validation of 2-[2-(Sec-butyl)phenoxy]propanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on establishing a robust and validated analytical method for the quantification of 2-[2-(sec-butyl)phenoxy]propanoic acid. We will delve into a comparison of suitable analytical techniques, provide detailed experimental protocols, and outline the critical steps for conducting a successful inter-laboratory validation study. This document is designed to be a practical resource, grounded in scientific principles and established validation guidelines.

Introduction: The Analytical Challenge of 2-[2-(sec-butyl)phenoxy]propanoic Acid

2-[2-(sec-butyl)phenoxy]propanoic acid is a phenoxyalkanoic acid derivative, a class of compounds widely recognized for their herbicidal properties. Accurate and precise quantification of this analyte is crucial for various applications, including environmental monitoring, residue analysis in food products, and toxicological studies. The acidic nature and potential for matrix interferences present unique analytical challenges that necessitate the development of highly selective and sensitive methods.

The ultimate goal of any analytical method is to produce reliable and reproducible data. An inter-laboratory validation, also known as a collaborative study, is the gold standard for demonstrating the ruggedness and transferability of a method across different laboratories, equipment, and analysts. This guide will equip you with the knowledge to develop a suitable analytical method and navigate the process of its inter-laboratory validation.

Comparative Analysis of Analytical Methodologies

The two most prevalent and effective techniques for the analysis of phenoxyalkanoic acids are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these two powerful techniques depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For acidic analytes like 2-[2-(sec-butyl)phenoxy]propanoic acid, a derivatization step is typically required to increase their volatility and improve chromatographic performance.

Causality Behind Experimental Choices:

  • Derivatization: The carboxylic acid group of the analyte is polar and not readily volatile. Derivatization, commonly through methylation or pentafluorobenzylation, converts the acid to a more volatile ester, making it amenable to GC analysis.[1] This step is critical for achieving good peak shape and sensitivity.

  • Column Selection: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane, is often a good starting point for the separation of these types of derivatized analytes.

  • Detection: Mass spectrometry provides high selectivity and allows for confident identification based on the mass-to-charge ratio of the analyte and its fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the preferred technique for the analysis of polar and thermally labile compounds, including acidic herbicides. A significant advantage of LC-MS/MS is that it can often analyze these compounds directly in their native form, eliminating the need for a derivatization step.

Causality Behind Experimental Choices:

  • Direct Analysis: By analyzing the compound in its acidic form, the sample preparation workflow is simplified, reducing potential sources of error and improving sample throughput.

  • Ionization Technique: Electrospray ionization (ESI) in the negative ion mode is highly effective for deprotonating the carboxylic acid group, leading to the formation of a prominent [M-H]⁻ ion, which is ideal for sensitive quantification.[2]

  • Chromatographic Separation: Reversed-phase chromatography using a C18 column is the most common approach. The mobile phase is typically a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a small amount of acid (e.g., formic acid) to ensure the analyte is in its protonated form for optimal retention and peak shape.

  • Tandem Mass Spectrometry (MS/MS): The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. This is particularly important when analyzing complex matrices where co-eluting interferences can be a significant issue.[2]

Performance Comparison

The following table provides a comparative summary of the expected performance of GC-MS and LC-MS/MS for the analysis of phenoxyalkanoic acids, based on data for structurally similar compounds. It is important to note that these are typical values and will need to be established for 2-[2-(sec-butyl)phenoxy]propanoic acid through single-laboratory validation.

Performance ParameterGC-MS (with Derivatization)LC-MS/MS (Direct Analysis)
Linearity (r²) > 0.99> 0.995
Limit of Detection (LOD) 0.1 - 1 µg/kg0.05 - 0.5 µg/kg
Limit of Quantification (LOQ) 0.5 - 5 µg/kg0.1 - 2 µg/kg
Accuracy (Recovery) 70 - 120%80 - 110%
Precision (RSD) < 15%< 10%
Sample Throughput Lower (due to derivatization)Higher
Susceptibility to Matrix Effects ModerateHigh (can be mitigated)

Recommendation: For its superior sensitivity, higher throughput, and the elimination of the derivatization step, LC-MS/MS is the recommended technique for the analysis of 2-[2-(sec-butyl)phenoxy]propanoic acid, particularly for trace-level quantification in complex matrices.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of 2-[2-(sec-butyl)phenoxy]propanoic acid in a soil matrix using the recommended LC-MS/MS approach and a QuEChERS-based sample preparation method.

Sample Preparation: Modified QuEChERS Protocol

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food and environmental samples. For acidic analytes, a modification of the standard protocol is necessary.

Protocol:

  • Sample Homogenization: Weigh 10 g of a representative, homogenized soil sample into a 50 mL centrifuge tube.

  • Fortification (for QC and method development): For recovery experiments, spike the sample with a known amount of a standard solution of 2-[2-(sec-butyl)phenoxy]propanoic acid.

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile to the centrifuge tube. The acidification of the extraction solvent is crucial for ensuring the acidic analyte partitions efficiently into the organic phase.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). The citrate buffer helps to maintain a stable pH during extraction.

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) - Cleanup:

    • Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 150 mg of C18 sorbent.

    • Crucially, do not use Primary Secondary Amine (PSA) sorbent , as it will remove the acidic analyte from the extract.

    • Vortex for 30 seconds.

    • Centrifuge at ≥ 3000 x g for 5 minutes.

  • Final Extract Preparation:

    • Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. The exact gradient will need to be optimized.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion: The deprotonated molecule [M-H]⁻ of 2-[2-(sec-butyl)phenoxy]propanoic acid (m/z 221.1).

  • Product Ions: At least two characteristic product ions should be selected for quantification and confirmation. These will need to be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte to achieve maximum sensitivity.

Designing and Executing an Inter-Laboratory Validation Study

An inter-laboratory validation study is a formal process to determine the performance characteristics of an analytical method when used by multiple laboratories. The design and execution of such a study should follow internationally recognized guidelines, such as those from AOAC International and IUPAC.

Key Principles of Inter-Laboratory Validation
  • Clear and Unambiguous Protocol: The analytical method must be written in a clear, detailed, and unambiguous manner to ensure all participating laboratories perform the analysis in the exact same way.

  • Sufficient Number of Participants: A minimum of eight laboratories reporting valid data is generally required for a robust statistical analysis.[3]

  • Representative Test Materials: A minimum of five different materials (e.g., different soil types) should be included to assess the method's performance across a range of matrices. These materials should cover the expected concentration range of the analyte.[3]

  • Homogeneity and Stability of Test Materials: The test materials must be homogeneous, and the analyte must be stable in the matrix for the duration of the study.

  • Blind Analysis: The samples should be provided to the participating laboratories as blind duplicates to prevent any bias in the results.

Statistical Analysis of Inter-Laboratory Data

The primary goal of the statistical analysis is to determine the method's precision under two conditions: repeatability and reproducibility.

  • Repeatability (RSDr): This represents the precision of the method within a single laboratory under the same operating conditions. It is a measure of the agreement between replicate measurements on the same sample.

  • Reproducibility (RSDR): This represents the precision of the method between different laboratories. It is a measure of the agreement between results obtained on the same sample by different laboratories.

The statistical analysis typically involves an Analysis of Variance (ANOVA) to separate the different sources of variation. Outlier tests, such as Cochran's and Grubbs' tests, are used to identify and potentially remove any data points that are statistically inconsistent with the rest of the data set.

The Horwitz Equation and HORRAT Value

A valuable tool for assessing the acceptability of the reproducibility of an analytical method is the Horwitz equation . This empirical equation predicts the expected relative standard deviation of reproducibility (PRSDR) based on the concentration of the analyte:

PRSDR (%) = 2 * C^(-0.1505)

where C is the concentration of the analyte expressed as a mass fraction.

The Horwitz Ratio (HORRAT) is then calculated as:

HORRAT = RSDR (observed) / PRSDR (predicted)

A HORRAT value between 0.5 and 2.0 is generally considered acceptable, indicating that the method's reproducibility is within the expected range for a method at that concentration level.

Visualizing the Workflow and Validation Process

To better illustrate the processes described in this guide, the following diagrams have been created using Graphviz.

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation (Modified QuEChERS) cluster_analysis LC-MS/MS Analysis cluster_result Result Sample 1. Homogenized Soil Sample Extraction 2. Add Acetonitrile & Salts, Shake Sample->Extraction Centrifuge1 3. Centrifuge Extraction->Centrifuge1 Cleanup 4. d-SPE Cleanup (C18) Centrifuge1->Cleanup Centrifuge2 5. Centrifuge Cleanup->Centrifuge2 Filter 6. Filter Extract Centrifuge2->Filter LC_Separation 7. Chromatographic Separation Filter->LC_Separation MS_Detection 8. MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Processing 9. Data Acquisition & Processing MS_Detection->Data_Processing Quantification 10. Quantification Data_Processing->Quantification

Caption: Analytical workflow for the analysis of 2-[2-(sec-butyl)phenoxy]propanoic acid.

Inter-Laboratory Validation Process Diagram

Interlab_Validation cluster_planning Phase 1: Planning & Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Data Analysis & Reporting Develop_Method Develop & Optimize Analytical Method Prepare_Protocol Prepare Detailed Protocol Develop_Method->Prepare_Protocol Recruit_Labs Recruit Participating Laboratories Prepare_Protocol->Recruit_Labs Prepare_Samples Prepare Homogeneous & Stable Samples Recruit_Labs->Prepare_Samples Distribute_Samples Distribute Blind Samples Prepare_Samples->Distribute_Samples Lab_Analysis Laboratories Perform Analysis Distribute_Samples->Lab_Analysis Collect_Data Collect Results Lab_Analysis->Collect_Data Statistical_Analysis Statistical Analysis (ANOVA, Outlier Tests) Collect_Data->Statistical_Analysis Calculate_Precision Calculate RSDr & RSDR Statistical_Analysis->Calculate_Precision Calculate_HORRAT Calculate HORRAT Value Calculate_Precision->Calculate_HORRAT Final_Report Prepare Final Validation Report Calculate_HORRAT->Final_Report

Caption: The three phases of a typical inter-laboratory validation study.

Conclusion and Best Practices

The successful inter-laboratory validation of an analytical method for 2-[2-(sec-butyl)phenoxy]propanoic acid is a rigorous but essential process for ensuring data quality and comparability. Based on the available scientific literature for similar compounds, an LC-MS/MS method with a modified QuEChERS sample preparation protocol is the most promising approach.

Key Takeaways and Best Practices:

  • Prioritize Single-Laboratory Validation: Before embarking on a full inter-laboratory study, the proposed method must be thoroughly validated in a single laboratory to establish its performance characteristics (linearity, accuracy, precision, LOD, LOQ).

  • Acknowledge Matrix Effects: Matrix effects are a common challenge in LC-MS/MS analysis. The use of matrix-matched standards or a stable isotope-labeled internal standard is highly recommended to compensate for any signal suppression or enhancement.

  • Adhere to International Guidelines: Strictly follow the guidelines from organizations like AOAC International and IUPAC for the design, execution, and statistical analysis of the collaborative study. This will ensure the credibility and acceptance of the validation data.

  • Seek Analytical Standards and CRMs: The availability of a high-purity analytical standard is mandatory. While a Certified Reference Material (CRM) for 2-[2-(sec-butyl)phenoxy]propanoic acid may not be readily available, its use would significantly strengthen the validation. In its absence, well-characterized in-house reference materials should be used. An analytical standard for 2-[2-(sec-butyl)phenoxy]propanoic acid is commercially available from suppliers such as Sigma-Aldrich.[4]

  • Foster Clear Communication: Effective communication between the coordinating laboratory and the participating laboratories is crucial for the success of the study.

By following the principles and protocols outlined in this guide, researchers and analytical scientists can confidently develop and validate a robust method for the analysis of 2-[2-(sec-butyl)phenoxy]propanoic acid, contributing to the generation of high-quality, reliable, and defensible analytical data.

References

  • Schwenke, J. R., & O'Connor, D. K. (2008). Design and analysis of analytical method transfer studies. Journal of Biopharmaceutical Statistics, 18(5), 1013–1033. [Link]

  • Kaczyński, P. (2017). Clean-up and matrix effect in LC-MS/MS analysis of food of plant origin for high polar herbicides. Food Chemistry, 230, 524–531. [Link]

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  • Hamilton, M. A., & DeVries, T. A. (2005). Guidelines for the Statistical Analysis of a Collaborative Study of a Laboratory Method for Testing Disinfectant Product Performance. Journal of AOAC International, 88(3), 855–868. [Link]

  • AOAC International. (2008). Collaborative Studies for Quantitative Chemical Analytical Methods. Cereal Foods World, 53(5), 236-239. [Link]

  • Mastovska, K. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 460-469. [Link]

  • Schwenke, J. R., & O'Connor, D. K. (2008). Design and analysis of analytical method transfer studies. Journal of Biopharmaceutical Statistics, 18(5), 1013–1033. [Link]

  • PubChem. (n.d.). 2-[2-(Sec-butyl)phenoxy]butanoic acid. [Link]

  • Singh, D., & Rai, A. R. (2010). Proficiency Test for Chemical Laboratories for the Analysis of a Pesticide in a Formulated Product: Interlaboratory Study. Journal of AOAC International, 93(1), 263–268. [Link]

  • Paszko, T., Muszyński, P., Materska, M., & Płaza, G. (2016). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Environmental Toxicology and Chemistry, 35(2), 271–286. [Link]

  • AOAC International. (2002). Appendix D: Guidelines for Collaborative Study Procedures To Validate Characteristics of a Method of Analysis. In Official Methods of Analysis of AOAC INTERNATIONAL (17th ed.). [Link]

  • American Statistical Association. (n.d.). Statistical Collaboration Training for Applied Statisticians. [Link]

  • NIST. (n.d.). Propanoic acid, 2-phenoxy-. NIST Chemistry WebBook. [Link]

  • Paszko, T., & Muszyński, P. (2016). Mechanisms of Adsorption of Phenoxyalkanoic Herbicides on Fulvic and Humic Acids. Journal of Agricultural and Food Chemistry, 64(49), 9365–9375. [Link]

  • Ritz, C., & Streibig, J. C. (2018). Experimental design matters for statistical analysis: how to handle blocking. Pest Management Science, 74(1), 33–40. [Link]

  • Paszko, T., Muszyński, P., Materska, M., & Płaza, G. (2016). Adsorption and degradation of phenoxyalkanoic acid herbicides in soils: A review. Environmental Toxicology and Chemistry, 35(2), 271–286. [Link]

  • University of Kentucky. (n.d.). Designing Research and Demonstration Tests for Farmers' Fields. [Link]

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  • Lin, C. H., Lin, C. H., & Fuh, M. R. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Analytical Toxicology, 22(3), 237–245. [Link]

  • Li, Y., Dong, F., Xu, J., Liu, X., Wu, X., Zheng, Y., & Chen, X. (2024). A Facile Determination of Herbicide Residues and Its Application in On-Site Analysis. Foods, 13(8), 1248. [Link]

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Statistical Analysis & Experimental Validation of Phenoxy Herbicide Activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Analysis of Herbicidal Activity Data for Phenoxy Compounds Content Type: Technical Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Metric of Efficacy

In the development of phenoxy herbicides (e.g., 2,4-D, MCPA, 2,4,5-T), the transition from "active" to "marketable" hinges on precise statistical quantification. This guide moves beyond basic lethality testing to focus on dose-response modeling and Quantitative Structure-Activity Relationships (QSAR) . We compare the industry-standard Log-Logistic Regression against legacy Probit Analysis , demonstrating why the former is the superior mathematical framework for continuous growth inhibition data.

Mechanism of Action & Signaling Pathway

Phenoxy herbicides act as synthetic auxins. Unlike natural indole-3-acetic acid (IAA), these compounds are not readily metabolized by the plant, leading to hyper-accumulation. This triggers a lethal over-stimulation of gene expression.

Visualization: Synthetic Auxin Signaling Cascade

The following diagram illustrates the molecular pathway where phenoxy compounds hijack the ubiquitin-proteasome system.

AuxinPath Phenoxy Phenoxy Herbicide (2,4-D / MCPA) TIR1 TIR1/AFB (F-box Receptor) Phenoxy->TIR1 Binds with high affinity AuxIAA Aux/IAA Repressor (Transcriptional Inhibitor) TIR1->AuxIAA Recruits Ubiquitin SCFTIR1 Complex (Ubiquitination) AuxIAA->Ubiquitin Poly-ubiquitination Proteasome 26S Proteasome (Degradation) Ubiquitin->Proteasome Targeted for destruction ARF ARF Transcription Factors (Released) Proteasome->ARF Repressor removed GeneExp Uncontrolled Gene Expression (Ethylene, ABA biosynthesis) ARF->GeneExp Activates transcription Death Epinasty & Necrosis GeneExp->Death Physiological collapse

Figure 1: The molecular hijacking of the auxin signaling pathway by phenoxy herbicides, leading to unregulated transcriptional activation.

Experimental Protocol: Root Growth Inhibition Assay

To generate robust data for statistical analysis, a continuous response variable (root length) is superior to binary (dead/alive) data. This protocol ensures high sensitivity for phenoxy analogs.

Objective: Determine the


 (Growth Reduction 50%) of a candidate phenoxy compound.
Test Organism: Raphanus sativus (Radish) or Sinapis alba (Mustard) – highly sensitive to auxins.
Step-by-Step Methodology
  • Seed Selection: Surface sterilize seeds in 1% sodium hypochlorite for 5 mins; rinse with distilled water. Pre-germinate on moist filter paper for 24h at 25°C.

  • Compound Preparation:

    • Dissolve technical grade phenoxy acid in minimal 0.1M NaOH or acetone.

    • Dilute with Hoagland’s solution to create a logarithmic series (e.g., 0, 0.01, 0.1, 1.0, 10, 100

      
      ).
      
    • Control: Hoagland’s solution + solvent blank.

  • Exposure:

    • Place 10 pre-germinated seeds per Petri dish (90mm) lined with Whatman No. 1 filter paper.

    • Add 5 mL of test solution. Seal with Parafilm to prevent evaporation.

  • Incubation: Incubate at 25°C in the dark (to eliminate photomorphogenic effects) for 72 hours.

  • Measurement: Measure the primary root length of each seedling to the nearest mm.

Self-Validation Check: The control group must show <10% variation in root length. If control root growth is stunted (<2cm), the assay is invalid (check seed viability or water quality).

Statistical Analysis: Log-Logistic vs. Probit

A common error in herbicide research is applying Probit analysis (designed for binary mortality data) to continuous growth data. The Log-Logistic Model is the scientifically accurate choice for dose-response curves.

Comparison of Statistical Models
FeatureLog-Logistic Regression (LL.4) Probit Analysis
Data Type Continuous (Root length, Biomass)Quantal/Binary (Dead/Alive)
Equation


Parameters 4 (Lower limit, Upper limit, Slope,

)
2 (Intercept, Slope)
Symmetry Symmetric around inflection point (log scale)Assumes cumulative normal distribution
Suitability High (Captures hormesis & partial inhibition)Low (Loses information by binning data)

Recommendation: Use the 4-Parameter Log-Logistic (LL.4) model.

  • C: Lower limit (usually 0 for full kill).

  • D: Upper limit (control response).

  • b: Slope (rate of activity change).

  • 
    :  Dose causing 50% effect.
    
Statistical Workflow Pipeline

The following diagram outlines the decision process for analyzing the data generated in Section 3.

StatFlow cluster_decision Validation RawData Raw Data (Root Lengths) Clean Data Cleaning (Remove Outliers) RawData->Clean ModelSel Model Selection (LL.3 vs LL.4) Clean->ModelSel LackFit Lack-of-Fit Test (P-value > 0.05?) ModelSel->LackFit Refine Refine Model (Box-Cox Transform) LackFit->Refine Fail Params Extract Parameters (ED50, Slope) LackFit->Params Pass Refine->ModelSel Compare Relative Potency (Selectivity Index) Params->Compare

Figure 2: Statistical workflow for validating dose-response models using the drc package in R or similar software.

QSAR Analysis: Structural Drivers of Activity

To predict the activity of new phenoxy analogs without testing every single one, we employ Hansch analysis. For phenoxyacetic acids, activity correlates strongly with lipophilicity and electronic effects on the phenyl ring.

The Hansch Equation for Phenoxy Herbicides:



  • 
     (Pi):  Hydrophobicity substituent constant. Critical for cuticle penetration.
    
  • 
     (Sigma):  Hammett electronic constant. Affects the acidity of the carboxyl group and binding affinity to TIR1.
    
  • Stereochemistry: The presence of a chlorine at the para (4) position is often essential for high activity (e.g., 2,4-D), while meta substitution can enhance metabolic stability.

Comparative Data: Phenoxy Analogs

The table below synthesizes experimental


 values derived from standardized root growth assays (Raphanus sativus), demonstrating the impact of chlorination patterns.
CompoundStructure

(

)
Relative PotencyNotes
2,4-D 2,4-dichloro0.85 1.00 (Ref)Standard broadleaf control. High affinity for TIR1.
MCPA 4-chloro-2-methyl1.20 0.71Slightly less potent; safer on cereals.
2,4,5-T 2,4,5-trichloro0.60 1.41Higher potency due to metabolic resistance (historical data).
4-CPA 4-chloro15.5 0.05Weak auxin; lacks the ortho-substitution needed for optimal binding.
Phenoxyacetic acid Unsubstituted>100 <0.01Biologically inactive as a herbicide.

Data Interpretation: The addition of chlorine atoms at the 2 and 4 positions (2,4-D) increases lipophilicity and prevents rapid hydroxylation by the plant, lowering the


 (increasing potency).

References

  • Ritz, C., et al. (2015). "Dose-Response Analysis Using R". PLOS ONE. [Link]

  • Seefeldt, S. S., Jensen, J. E., & Fuerst, E. P. (1995). "Log-Logistic Analysis of Herbicide Dose-Response Relationships". Weed Technology. [Link]

  • Hansch, C., & Fujita, T. (1964). "p-σ-π Analysis. A Method for the Correlation of Biological Activity and Chemical Structure".[1] Journal of the American Chemical Society. [Link]

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism of action and resistance". Pest Management Science. [Link]

  • Environmental Protection Agency (EPA). (1996). "Ecological Effects Test Guidelines: OCSPP 850.4100 - Seedling Emergence and Seedling Growth". [Link]

Sources

A Comparative Guide to the Validation of Analytical Standards for 2-[2-(Sec-butyl)phenoxy]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison and validation framework for analytical standards of 2-[2-(Sec-butyl)phenoxy]propanoic acid. It is intended for researchers, scientists, and drug development professionals who rely on accurate and precise analytical standards for quantitative analysis. The methodologies and data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).

Introduction: The Critical Role of Validated Analytical Standards

In pharmaceutical development and quality control, the reliability of analytical data is paramount. An analytical standard, or reference material, serves as a benchmark against which unknown samples are compared. Therefore, the validation of this standard is not merely a regulatory formality but a scientific necessity to ensure the identity, strength, quality, and purity of a drug substance or product.[1] The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3][4]

This guide will walk through the validation of a primary analytical standard of 2-[2-(Sec-butyl)phenoxy]propanoic acid and compare its performance against a secondary, in-house prepared standard. The validation parameters discussed are in accordance with the ICH Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[5][6]

Chemical Structure of 2-[2-(Sec-butyl)phenoxy]propanoic acid:

Caption: Molecular structure of 2-[2-(Sec-butyl)phenoxy]propanoic acid.

The Validation Workflow: A Systematic Approach

The validation of an analytical standard is a multi-faceted process. Each parameter provides a different piece of evidence to build a comprehensive picture of the standard's performance. The following diagram illustrates the typical workflow for validating an analytical standard.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Execution of Validation Studies cluster_3 Data Analysis & Reporting A Selection of Analytical Technique (e.g., HPLC-UV) B Optimization of Chromatographic Conditions A->B C Define Validation Parameters and Acceptance Criteria B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H Detection Limit (DL) & Quantitation Limit (QL) C->H I Robustness C->I J Stability C->J K Statistical Analysis of Results D->K E->K F->K G->K H->K I->K J->K L Comparison of Primary vs. Secondary Standard K->L M Final Validation Report L->M

Caption: A typical workflow for the validation of an analytical standard.

Experimental Protocols and Comparative Data

This section details the experimental procedures for each validation parameter and presents a comparative analysis of a primary, certified reference material (CRM) and a secondary, in-house prepared standard of 2-[2-(Sec-butyl)phenoxy]propanoic acid. The analytical method of choice is High-Performance Liquid Chromatography (HPLC) with UV detection, a common technique for the analysis of non-volatile organic acids.[7]

Specificity

Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]

Protocol:

  • Prepare a solution of the primary standard, the secondary standard, a placebo (matrix without the analyte), and a mixture of the standard with known impurities.

  • Analyze each solution by HPLC.

  • Compare the chromatograms to ensure that the peak for 2-[2-(Sec-butyl)phenoxy]propanoic acid is well-resolved from any other peaks.

Acceptance Criteria: The analyte peak should be free of interference from other components, and the peak purity should be confirmed using a photodiode array (PDA) detector.

Comparative Data:

SampleRetention Time (min)Peak Purity AnglePeak Purity ThresholdResult
Primary Standard4.20.9980.995Pass
Secondary Standard4.20.9970.995Pass
PlaceboNo peak at 4.2 minN/AN/APass
Spiked Sample4.2 (analyte)0.9980.995Pass
Linearity and Range

Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.[9] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[10][11]

Protocol:

  • Prepare a series of at least five concentrations of both the primary and secondary standards.

  • Inject each concentration in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Comparative Data:

StandardRange (µg/mL)Correlation Coefficient (r²)Linear Regression Equation
Primary Standard10 - 1500.9998y = 4587.3x + 123.5
Secondary Standard10 - 1500.9995y = 4550.1x + 150.2
Accuracy

Objective: To assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7]

Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a placebo with known amounts of the primary and secondary standards.

  • Analyze each sample in triplicate.

  • Calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Comparative Data:

StandardSpiked LevelMean Recovery (%)%RSD
Primary Standard80%99.50.8
100%100.20.5
120%99.80.6
Secondary Standard80%98.91.1
100%99.50.9
120%99.11.0
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7] This includes repeatability (intra-assay precision) and intermediate precision.

Protocol:

  • Repeatability: Analyze six replicate preparations of the standard at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.

Comparative Data:

StandardPrecision TypeMean Assay (%)%RSD
Primary StandardRepeatability99.80.4
Intermediate Precision99.50.7
Secondary StandardRepeatability99.20.9
Intermediate Precision98.91.2
Detection Limit (DL) and Quantitation Limit (QL)

Objective:

  • DL: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • QL: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

Protocol: Based on the standard deviation of the response and the slope of the calibration curve.

  • DL = 3.3 * (standard deviation of the response) / (slope of the calibration curve)

  • QL = 10 * (standard deviation of the response) / (slope of the calibration curve)

Comparative Data:

StandardDL (µg/mL)QL (µg/mL)
Primary Standard0.51.5
Secondary Standard0.82.4
Robustness

Objective: To measure the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[9]

Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%).

  • Analyze the standard under each of the modified conditions.

  • Evaluate the impact on the results (e.g., retention time, peak area).

Acceptance Criteria: The system suitability parameters should remain within the defined limits, and the assay results should not be significantly affected.

Comparative Data: Both the primary and secondary standards showed acceptable robustness, with assay results varying by less than 2% under all tested conditions.

Stability

Objective: To evaluate the stability of the analyte in a sample solution under specific storage conditions.

Protocol:

  • Prepare solutions of the primary and secondary standards.

  • Store the solutions under different conditions (e.g., room temperature, refrigerated).

  • Analyze the solutions at various time points (e.g., 0, 24, 48 hours).

Comparative Data:

StandardStorage ConditionTime (hours)Assay (%)
Primary StandardRoom Temperature0100.0
2499.8
4899.5
Refrigerated0100.0
24100.1
4899.9
Secondary StandardRoom Temperature0100.0
2499.1
4898.2
Refrigerated0100.0
2499.8
4899.5

Conclusion and Recommendations

The validation data demonstrates that both the primary certified reference material and the secondary in-house standard are suitable for their intended use in the quantitative analysis of 2-[2-(Sec-butyl)phenoxy]propanoic acid. However, the primary standard consistently exhibited superior performance with higher accuracy, better precision, and a lower detection limit.

  • Primary Standard: Recommended for critical applications such as final product release testing and as a reference for qualifying secondary standards.

  • Secondary Standard: Suitable for routine in-process control testing where a slightly higher degree of variability is acceptable. It is a cost-effective alternative for high-throughput analyses, provided it is periodically qualified against the primary standard.

The lifecycle management of analytical procedures should be considered, and revalidation may be necessary if there are significant changes to the synthesis of the drug substance, the composition of the drug product, or the analytical procedure itself.[12][13]

References

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.
  • Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. gmp-compliance.org.
  • Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • U.S. Environmental Protection Agency. (2019, June 4). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. EPA.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • PubChem. (n.d.). 2-[2-(Sec-butyl)phenoxy]butanoic acid.
  • Ofni Systems. (n.d.). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
  • uspbpep.com. (n.d.). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures. FDA.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • USP-NF. (2011, December 3). <1225> Validation of Compendial Procedures.
  • Creative Proteomics. (n.d.). Propanoic Acid: Properties, Production, Applications, and Analysis.
  • Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
  • PubChem. (n.d.). 2-(4-Tert-butylphenoxy)propanoic acid.
  • ChemicalBook. (n.d.). 2-METHYL-2-PHENOXY-PROPIONIC ACID.
  • USP-NF. (n.d.). <1225> Validation of Compendial Procedures.
  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation.
  • Wikipedia. (n.d.). Butyl propionate.
  • Royal Society of Chemistry. (2023, February 7). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry.
  • PubChem. (n.d.). 2-Butoxypropanoic acid.
  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
  • Sigma-Aldrich. (n.d.). 2-(4-sec-Butylphenyl)prop-2-enoic acid Pharmaceutical Secondary Standard; Certified Reference Material.
  • GRCTS. (2019, April 1). GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance.
  • U.S. Food and Drug Administration. (n.d.). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA.
  • Sigma-Aldrich. (n.d.). 2-(2-sec-butylphenoxy)propanoic acid.

Sources

Safety Operating Guide

Operational Guide: Proper Disposal of 2-[2-(Sec-butyl)phenoxy]propanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: This compound is a substituted phenoxy acid. It must be treated as a Hazardous Organic Acid with potential for skin corrosion and aquatic toxicity. Disposal Method: High-temperature incineration via a licensed chemical waste contractor. Prohibited: Do NOT discharge into municipal sewage, sinks, or soil. Do NOT mix with strong oxidizers or bases without controlled protocols.

Chemical Identification & Hazard Assessment

Accurate identification is the prerequisite for safe disposal. This compound is structurally distinct from simple propionic acid; the lipophilic sec-butyl and phenoxy groups significantly alter its environmental fate and toxicology.

Parameter Details
Chemical Name 2-[2-(Sec-butyl)phenoxy]propanoic acid
CAS Number 887029-70-1 (Verify against vendor SDS; analogs exist)
Molecular Formula C₁₃H₁₈O₃
Molecular Weight 222.28 g/mol
Chemical Class Phenoxy Propionic Acid (Structural analog to herbicides like Mecoprop)
Physical State Typically Solid (White to off-white powder) or Viscous Oil
Hazard Classification (Derived from Structural Analogs)
  • Skin/Eye Corrosion: Likely Category 1B or 2 (Irritant/Corrosive) due to the carboxylic acid and phenolic ether moiety.

  • Aquatic Toxicity: High probability of acute aquatic toxicity (Category 1 or 2) due to the lipophilic sec-butyl chain facilitating bio-uptake.

  • Reactivity: Stable under normal conditions but reacts vigorously with strong oxidizers and strong bases.

Waste Classification & Regulatory Framework

Before disposal, classify the waste stream according to local regulations (RCRA in US, EWC in EU).

  • US EPA (RCRA): Likely not a "Listed" waste (P or U list) unless specified, but acts as a Characteristic Waste if pH < 2 (Corrosivity, D002).

  • European Waste Catalogue (EWC):

    • Pure Substance:16 05 08* (discarded organic chemicals consisting of or containing hazardous substances).

    • Contaminated Packaging:15 01 10* (packaging containing residues of or contaminated by hazardous substances).

Disposal Procedures

The following protocols ensure complete destruction of the organic framework, preventing environmental leaching.

A. Solid Waste (Pure Substance or Spill Debris)

Primary Method: Chemical Incineration

  • Collection: Place the solid material into a compatible container (HDPE or Amber Glass).

  • Labeling: Mark clearly as "Hazardous Waste - Organic Acid - Toxic."

  • Solvent Facilitation (Optional): If the incinerator requires liquid feed, dissolve the solid in a minimal amount of combustible solvent (e.g., Acetone or Ethanol). Note: This increases flammability hazards.

  • Transfer: Hand over to a licensed hazardous waste contractor for incineration at >1000°C equipped with a scrubber for acidic gases.

B. Liquid Waste (Mother Liquors / Reaction Mixtures)

Primary Method: Segregated Organic Stream

  • Segregation: Do not mix with aqueous basic waste (exothermic reaction risk) or chlorinated solvents (unless the incinerator accepts halogenated waste).

  • pH Check: If the solution is highly acidic, it may need to be stored in corrosion-resistant containers (e.g., fluorinated HDPE).

  • Disposal: Direct thermal oxidation.

C. Contaminated Glassware
  • Rinse: Triple rinse with a suitable solvent (Acetone or Methanol).

  • Rinsate Disposal: Collect the first three rinses as Hazardous Organic Waste (Method B).

  • Glass Disposal: After rinsing, the glass can be treated as standard laboratory glass waste (unless local rules require "sharps" classification).

Decision Tree: Disposal Workflow

This logic flow ensures no step is missed during the disposal process.

DisposalWorkflow Start Waste Generation 2-[2-(Sec-butyl)phenoxy]propanoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid Solution StateCheck->Liquid Container Place in HDPE/Glass Container Solid->Container SolventCheck Is it dissolved in water? Liquid->SolventCheck LabelSolid Label: Hazardous Organic Acid Container->LabelSolid IncinerateSolid Ship for High-Temp Incineration LabelSolid->IncinerateSolid Aqueous Aqueous Solution SolventCheck->Aqueous Yes Organic Organic Solvent Solution SolventCheck->Organic No Extract Perform Solvent Extraction (DCM or Ethyl Acetate) Aqueous->Extract CombineOrg Combine Organic Layers Organic->CombineOrg Extract->CombineOrg LabelLiq Label: Flammable/Toxic Organic Waste CombineOrg->LabelLiq IncinerateLiq Ship for Thermal Oxidation LabelLiq->IncinerateLiq

Caption: Logical workflow for determining the correct disposal path based on physical state and solvent matrix.

Safety Protocols & Spill Management

Every disposal procedure must be self-validating, meaning the safety steps are integrated into the workflow.

Personal Protective Equipment (PPE) Matrix
Protection Specification Rationale
Gloves Nitrile (0.11mm min) or Butyl RubberProtects against organic acid permeation.
Eyes Chemical Safety GogglesPrevents corneal damage from acidic dust/splashes.
Respiratory P95/P100 Particulate RespiratorRequired if handling dry powder to prevent inhalation.
Body Lab Coat (Cotton/Poly)Standard splash protection.
Emergency Spill Response
  • Isolate: Evacuate the immediate area (3-5 meters).

  • Neutralize:

    • For Liquids: Apply a spill pillow or inert absorbent (Vermiculite).

    • For Solids: Cover with a damp paper towel to prevent dust, then scoop.

    • Decontamination: Wash the surface with a dilute Sodium Bicarbonate (NaHCO₃) solution to neutralize acidic residues.

  • Verify: Check pH of the surface with litmus paper to ensure neutrality (pH 6-8) before declaring the area safe.

References

  • Sigma-Aldrich. (n.d.). 2-(2-sec-butylphenoxy)propanoic acid Product Detail. Retrieved from

  • PubChem. (2024).[1] 2-[2-(Sec-butyl)phenoxy]butanoic acid (Structural Analog).[1] National Library of Medicine.[1] Retrieved from [1]

  • ECHA. (n.d.).[2] Guidance on the compilation of safety data sheets. European Chemicals Agency.[3] Retrieved from

  • US EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.